molecular formula C8H8N2O3 B3231568 3-Amino-5-carbamoylbenzoic acid CAS No. 132640-26-7

3-Amino-5-carbamoylbenzoic acid

Cat. No.: B3231568
CAS No.: 132640-26-7
M. Wt: 180.16 g/mol
InChI Key: XHLMMVDCYIXUAX-UHFFFAOYSA-N
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Description

3-Amino-5-carbamoylbenzoic acid is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5-carbamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-carbamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-carbamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,9H2,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLMMVDCYIXUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401287499
Record name 3-Amino-5-(aminocarbonyl)benzoic acid
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132640-26-7
Record name 3-Amino-5-(aminocarbonyl)benzoic acid
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Record name 3-Amino-5-(aminocarbonyl)benzoic acid
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Record name 3-amino-5-carbamoylbenzoic acid
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Foundational & Exploratory

3-Amino-5-carbamoylbenzoic acid CAS 132640-26-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-5-carbamoylbenzoic Acid (CAS 132640-26-7)

Executive Summary

In the highly specialized field of medicinal chemistry and radiological pharmacology, 3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) serves as a foundational, trifunctional building block[1]. While its structural simplicity might suggest a generic intermediate, its precise functional group arrangement makes it an indispensable scaffold for the synthesis of advanced, non-ionic X-ray contrast media.

This technical whitepaper deconstructs the physicochemical properties, structural causality, and validated synthetic workflows surrounding this molecule. Specifically, we will explore its critical role in generating triiodinated agents for computed tomography (CT) and novel tribrominated agents optimized for X-ray mammography[2][3].

Physicochemical Profiling & Structural Causality

To utilize 3-Amino-5-carbamoylbenzoic acid effectively, one must understand the electronic push-pull dynamics of its aromatic ring.

Table 1: Fundamental Physicochemical Properties

PropertyValueAnalytical Significance
CAS Number 132640-26-7[1]Unique registry identifier for procurement and QA.
Molecular Weight 180.16 g/mol [1]Used for precise stoichiometric calculations during halogenation.
Molecular Formula C8H8N2O3Confirms the presence of three distinct heteroatom-containing groups.
InChI Key XHLMMVDCYIXUAX-UHFFFAOYSA-N[1]Digital structural identifier for cheminformatics.
The Causality of Aromatic Reactivity

The chemical behavior of this scaffold is dictated by the synergistic interplay of its three substituents[1]:

  • Amino Group (-NH₂): Strongly electron-donating via resonance, acting as a powerful ortho/para director.

  • Carboxyl (-COOH) & Carbamoyl (-CONH₂) Groups: Electron-withdrawing via induction and resonance, acting as meta directors.

Because the -COOH and -CONH₂ groups are positioned meta to the -NH₂ group, their directing effects perfectly align. This structural causality creates highly localized nodes of electron density at the 2, 4, and 6 positions of the benzene ring. Consequently, the ring is thermodynamically primed for exhaustive electrophilic aromatic substitution (EAS), allowing for the introduction of three heavy halogen atoms without requiring extreme, degradative reaction conditions[2].

Mechanistic Workflows & Experimental Protocols

The transformation of raw precursors into highly functionalized contrast media requires stringent, self-validating protocols. Below are the field-proven methodologies for scaffold generation and subsequent functionalization.

SynthesisPathway N1 5-Nitroisophthalic Acid Monomethyl Ester N2 3-Carbamoyl-5-nitrobenzoic Acid N1->N2 Ammonolysis (NH4OH, 20°C) N3 3-Amino-5-carbamoylbenzoic Acid (CAS 132640-26-7) N2->N3 Catalytic Reduction (H2, Pd/C, 40°C) N4 2,4,6-Trihalo-3-amino-5-carbamoylbenzoic Acid N3->N4 Electrophilic Halogenation (ICl or Br2, 80°C) N5 Non-ionic X-ray Contrast Media (e.g., CT/Mammography Agents) N4->N5 Amidation/Alkylation (Hydrophilic side chains)

Synthetic trajectory from nitro-precursor to halogenated radiographic contrast media.

Protocol 1: Scaffold Generation via Catalytic Reduction

This protocol details the synthesis of 3-Amino-5-carbamoylbenzoic acid from 3-carbamoyl-5-nitrobenzoic acid[4].

  • Step 1: Suspension. Suspend 100g of 3-carbamoyl-5-nitrobenzoic acid in 500 mL of aqueous methanol (1:1 v/v) within a high-pressure hydrogenation reactor.

  • Step 2: Catalyst Addition. Introduce 5g of 10% Palladium on Carbon (Pd/C).

    • Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) because it provides highly selective reduction of the nitro group to a primary amine without risking the hydrolysis of the sensitive carbamoyl group.

  • Step 3: Pressurization. Purge the reactor with N₂, then pressurize with H₂ gas to 3-4 atm. Heat the jacket to 40°C.

  • Step 4: Reaction Monitoring (Self-Validation). Monitor the pressure gauge. The reaction is a self-validating system: cessation of hydrogen uptake (pressure stabilization) definitively indicates the completion of nitro-group reduction.

  • Step 5: Isolation. Filter the hot mixture through a Celite pad to remove the Pd/C catalyst. Cool the filtrate to 5°C to precipitate the 3-Amino-5-carbamoylbenzoic acid. Filter and dry under vacuum.

Protocol 2: Electrophilic Tri-Halogenation

To function as an X-ray contrast agent, the scaffold must be loaded with high atomic number elements (Iodine, Z=53; or Bromine, Z=35)[2][5].

  • Step 1: Dissolution. Dissolve 50g of 3-Amino-5-carbamoylbenzoic acid in 800 mL of dilute aqueous HCl (0.5 M) at 50°C.

  • Step 2: Electrophile Addition. For iodination, add Iodine Monochloride (ICl) dropwise. For bromination, use elemental Bromine (Br₂). Ramp the temperature to 80°C.

    • Causality: ICl is utilized instead of I₂ because the iodine-chlorine dipole generates a strictly polarized, highly reactive I⁺ electrophile. This enhanced electrophilicity is mandatory to overcome the severe steric hindrance encountered when adding the third bulky halogen atom to the ring[3].

  • Step 3: Quenching. Once HPLC confirms the disappearance of di-halogenated intermediates, cool the reactor to 20°C and add a 20% w/v solution of Sodium Bisulfite (NaHSO₃).

    • Causality: NaHSO₃ acts as a reducing agent, instantly converting unreacted, highly oxidative halogens (ICl or Br₂) into benign halide salts (I⁻, Cl⁻, Br⁻). This prevents oxidative degradation of the newly formed amine during isolation.

  • Step 4: Filtration. Collect the precipitated 2,4,6-trihalo-3-amino-5-carbamoylbenzoic acid via vacuum filtration and wash with deionized water.

Application in Radiographic Contrast Media

The ultimate utility of this scaffold lies in its transformation into non-ionic contrast media.

Mammography vs. Computed Tomography (CT): Historically, iodinated compounds (derived from this scaffold) have been the gold standard for CT scans due to iodine's high X-ray absorption[3]. However, recent advancements utilize this exact scaffold to create brominated contrast media. Bromine has a higher X-ray absorption than iodine specifically within the lower energy range utilized by X-ray mammography, thereby increasing diagnostic sensitivity and specificity for breast tissue imaging[5].

Pharmacokinetic Tolerance: A heavy-metal loaded aromatic ring is inherently hydrophobic and toxic. The structural brilliance of using 3-Amino-5-carbamoylbenzoic acid is that the remaining -COOH and -CONH₂ groups act as synthetic handles. By coupling these groups with highly hydrophilic polyol chains (e.g., 3-aminopropane-1,2-diol), chemists mask the hydrophobic core. This drastically reduces the osmolality and neurotoxicity of the final drug, yielding the "good tolerance profile" required for high-dose intravenous human administration[3].

FunctionalGroups Core 3-Amino-5-carbamoylbenzoic Acid Amino Amino Group (-NH2) Directs Halogens to 2,4,6 positions Later converted to sterically hindered amide Core->Amino Ring Activation Carboxyl Carboxyl Group (-COOH) Primary site for Amidation (Attachment of hydrophilic polyol tails) Core->Carboxyl Solubilization Carbamoyl Carbamoyl Group (-CONH2) Provides structural asymmetry Acts as H-Bonding Donor/Acceptor Core->Carbamoyl Pharmacokinetics

Strategic utilization of functional groups in 3-Amino-5-carbamoylbenzoic acid for contrast media design.

Analytical Validation Standards

Before advancing the synthesized 3-Amino-5-carbamoylbenzoic acid to the halogenation stage, its purity must be validated to prevent the amplification of byproducts.

  • FTIR Spectroscopy: The complete reduction of the nitro precursor is self-validated by the absolute disappearance of the symmetric NO₂ stretch at ~1350 cm⁻¹ and the emergence of the primary amine N-H stretch doublet at ~3400 and 3300 cm⁻¹.

  • HPLC-UV: Utilizing a C18 reverse-phase column with an isocratic gradient (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA). The scaffold must show >98% purity, ensuring no partially reduced hydroxylamine intermediates remain.

  • Potentiometric Titration: Assays the free carboxyl group to ensure it was not inadvertently esterified by the methanol solvent during the high-pressure reduction phase.

References

  • Molaid. "3-carboxy-5-carbamoylaniline - CAS号132640-26-7". Molaid Chemical Database. Available at: [Link]

  • Google Patents. "EP1186305A1 - New brominated compounds as contrast media for X-ray mammography". European Patent Office.
  • Google Patents. "EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt". European Patent Office.

Sources

Structural Elucidation and Derivatization Dynamics of 3-Amino-5-carbamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, trifunctional aromatic scaffolds offer unparalleled opportunities for orthogonal modification. 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a highly versatile building block characterized by a benzene ring substituted with an amino group (-NH₂), a carboxylic acid group (-COOH), and a carbamoyl group (-CONH₂).

Unlike its more common structural relative, para-aminobenzoic acid (PABA), the unique meta-substitution pattern of 3-amino-5-carbamoylbenzoic acid fundamentally alters its electronic landscape. This technical whitepaper explores the physicochemical properties, mechanistic reactivity, and field-proven derivatization protocols for this compound, providing a self-validating framework for researchers utilizing this scaffold in drug discovery and materials science.

Physicochemical Profiling & Structural Elucidation

The chemical behavior of 3-amino-5-carbamoylbenzoic acid is dictated by the spatial arrangement of its functional groups. Understanding its baseline physicochemical parameters is the first critical step in predicting its behavior in complex reaction matrices [1].

Quantitative Data Summary
ParameterValue / Description
Compound Name 3-Amino-5-carbamoylbenzoic acid
Synonyms 3-Amino-5-(aminocarbonyl)benzoic acid
CAS Registry Number 132640-26-7
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Monoisotopic Mass 180.0535 Da
SMILES String C1=C(C=C(C=C1C(=O)O)N)C(=O)N
InChIKey XHLMMVDCYIXUAX-UHFFFAOYSA-N
Electronic Effects and Causality of Reactivity

The meta-substitution pattern of 3-amino-5-carbamoylbenzoic acid is its defining structural feature. In PABA (para-substitution), the lone pair of electrons on the amino group can delocalize directly into the electron-withdrawing carboxylic acid group via resonance. In 3-amino-5-carbamoylbenzoic acid, this direct resonance is geometrically prohibited [2].

Consequently, the amino group retains a higher degree of localized electron density, rendering it a stronger nucleophile than its para-isomer counterpart. Simultaneously, the carbamoyl group at the 5-position exerts an electron-withdrawing inductive effect (-I effect) across the sigma-bond framework, slightly increasing the acidity of the carboxylic acid proton. This interplay necessitates highly specific reaction conditions to prevent unwanted side reactions, such as self-polymerization.

Mechanistic Reactivity & Functional Group Dynamics

The true value of this scaffold lies in its trifunctional nature, which allows for sequential, orthogonal modifications. However, the simultaneous presence of a nucleophile (-NH₂) and an electrophile precursor (-COOH) requires a logical approach to derivatization.

ReactivityLogic Core 3-Amino-5-carbamoylbenzoic Acid Scaffold Amino Amino Group (-NH2) Nucleophilic Center Core->Amino Carboxyl Carboxylic Acid (-COOH) Electrophilic/Acidic Center Core->Carboxyl Carbamoyl Carbamoyl Group (-CONH2) H-Bonding / Steric Modulator Core->Carbamoyl Acylation Acylation / Diazotization Amino->Acylation Esterification Esterification / Amidation Carboxyl->Esterification Stability Structural Rigidity Carbamoyl->Stability

Figure 1: Orthogonal reactivity logic of 3-amino-5-carbamoylbenzoic acid functional groups.

  • The Amino Group: Prime target for acylation, alkylation, or diazotization. If the goal is to modify the carboxyl group, the amino group must be protected to prevent intermolecular amide bond formation (oligomerization).

  • The Carboxylic Acid Group: Can be activated to an acid chloride or esterified. Activation dramatically increases electrophilicity.

  • The Carbamoyl Group: Generally acts as a stable spectator under mild conditions but provides crucial hydrogen-bonding capabilities in final drug formulations.

Experimental Protocol: Structural Validation & Derivatization Workflow

To successfully derivatize the carboxylic acid group of 3-amino-5-carbamoylbenzoic acid without triggering self-condensation, an in-situ protection-activation strategy is required. The following protocol utilizes a formamidine protection strategy, which is highly effective for aminobenzoic acids.

Self-Validating Protocol: Selective Amidation of the Carboxyl Group

Rationale: We utilize N,N-dimethylformamide (DMF) and oxalyl chloride to generate a Vilsmeier reagent. This reagent serves a dual purpose: it protects the primary amine as an N,N-dimethylformamidine and simultaneously activates the carboxylic acid into an acid chloride.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation:

    • Under an inert argon atmosphere, dissolve 2.5 equivalents of DMF in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

    • Dropwise, add 2.5 equivalents of oxalyl chloride. Stir for 30 minutes until gas evolution ceases, indicating the formation of the Vilsmeier reagent.

  • Simultaneous Protection and Activation:

    • Add 1.0 equivalent of 3-amino-5-carbamoylbenzoic acid to the suspension.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The amino group is converted to a formamidine protecting group, and the carboxyl group is converted to an acid chloride.

    • Validation Checkpoint: Aliquot 10 µL into anhydrous methanol to form the methyl ester. Analyze via LC-MS/MS to confirm the mass shift corresponding to the protected intermediate.

  • Nucleophilic Coupling:

    • Cool the reaction mixture back to 0 °C.

    • Add 1.2 equivalents of the target amine (e.g., a substituted aniline) and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 4 hours.

  • Deprotection:

    • Evaporate the CH₂Cl₂ solvent under reduced pressure.

    • Re-dissolve the crude residue in ethanol, add 5.0 equivalents of ethylenediamine, and reflux for 4 hours. Ethylenediamine acts as a transamidation agent, cleaving the formamidine group and restoring the free primary amine.

  • Purification:

    • Concentrate the mixture and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

DerivatizationWorkflow Step1 1. Protection (Formamidine Formation) Step2 2. Activation (Acid Chloride) Step1->Step2 Vilsmeier Reagent Step3 3. Coupling (Amine Addition) Step2->Step3 Target Amine + DIPEA Validation LC-MS/MS Validation Step2->Validation MeOH Quench Step4 4. Deprotection (Ethylenediamine) Step3->Step4 Reflux Step4->Validation Final Product

Figure 2: Step-by-step derivatization workflow with integrated LC-MS/MS validation checkpoints.

Applications in Drug Development & Materials Science

The highly tunable nature of 3-amino-5-carbamoylbenzoic acid makes it a privileged scaffold across multiple high-tech domains.

X-Ray Contrast Media (Mammography)

Derivatives of 3-amino-5-carbamoylbenzoic acid are heavily utilized in the synthesis of non-ionic, hydrophilic radiographic contrast agents. By subjecting the aromatic ring to electrophilic bromination or iodination, researchers can synthesize high-molecular-weight contrast media. The carbamoyl and carboxylic acid derivatives ensure the final molecule maintains high aqueous solubility and a favorable pharmacokinetic profile, which is critical for safe injection during X-ray mammography [3].

Complex Heterocycle Synthesis

The proximity and reactivity of the functional groups allow this compound to act as a precursor for complex heterocyclic ring systems. For instance, modifying the scaffold can lead to the synthesis of phenothiazines or benzimidazoles. These heterocycles are highly sought after in oncology research for their potential anticancer properties, as well as in materials science for the development of conducting polymers and advanced antioxidants [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15040327, 3-amino-5-carbamoylbenzoic acid." PubChem, [Link].

  • European Patent Office. "New brominated compounds as contrast media for X-ray mammography.

Thermodynamic and Kinetic Solubility Profiling of 3-Amino-5-carbamoylbenzoic Acid: Aqueous vs. Organic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) is a highly versatile bifunctional scaffold widely utilized in the synthesis of advanced materials, active pharmaceutical ingredients (APIs), and non-ionic X-ray contrast media[1][2]. Understanding its solubility profile across diverse solvent systems is a critical prerequisite for synthetic route optimization and formulation development. This technical guide explores the physicochemical causality behind the solvation of 3-amino-5-carbamoylbenzoic acid, contrasting its pH-dependent aqueous behavior with its Hansen Solubility Parameter (HSP) driven dissolution in organic solvents.

Molecular Architecture & Causality of Solvation

The solubility of any crystalline solid is fundamentally governed by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent[3]. For 3-amino-5-carbamoylbenzoic acid, this dynamic is uniquely dictated by its substitution pattern.

Unlike para-aminobenzoic acid (PABA), where functional groups are opposite each other, 3-amino-5-carbamoylbenzoic acid possesses a meta-substitution pattern[1]. This specific 1,3,5-arrangement prevents the direct resonance delocalization of the amino group's lone pair of electrons into the carboxylic acid group[1].

The Causality of Meta-Substitution on Solubility: Because resonance delocalization is restricted, the amino (-NH₂) and carbamoyl (-CONH₂) groups retain highly localized electron densities. This transforms the molecule into a potent, localized hydrogen-bond donor and acceptor. Consequently, the intermolecular forces (hydrogen bonding and dipole-dipole interactions) within its solid-state crystal lattice are exceptionally strong. To achieve dissolution, a solvent must possess sufficient polarity and hydrogen-bonding capacity to competitively disrupt this lattice.

Thermodynamic Solvation Mechanics: Water vs. Organics

Aqueous Systems: pH-Dependent Speciation

In aqueous media, the solubility of 3-amino-5-carbamoylbenzoic acid is not static; it is a dynamic function of pH. The molecule contains both a basic amine and an acidic carboxyl group, making it amphoteric.

  • Isoelectric Point (pI): At neutral physiological pH (~7.0), the molecule predominantly exists in a zwitterionic or neutral state. In this form, internal charge neutralization occurs, minimizing favorable ion-dipole interactions with water and resulting in the lowest thermodynamic solubility.

  • Acidic/Basic Extremes: Lowering the pH below the pKa of the amine protonates the molecule, while raising the pH above the pKa of the carboxylic acid deprotonates it. These charged states significantly enhance aqueous solubility via strong ion-dipole solvation.

Organic Systems: Hansen Solubility Parameters (HSP)

In organic solvents, the dissolution mechanism is best modeled using Hansen Solubility Parameters (HSP), which divide cohesive energy density into three components: dispersion forces (


), polar forces (

), and hydrogen-bonding energy (

)[4]. Because 3-amino-5-carbamoylbenzoic acid has a high

requirement due to its three functional groups, non-polar solvents (like hexane) cannot overcome the lattice energy. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) act as exceptional hydrogen-bond acceptors, perfectly matching the solute's HSP profile and yielding high solubility.

Speciation N1 3-Amino-5-carbamoylbenzoic Acid (Solid State) N2 Aqueous Media (pH Dependent) N1->N2 Water N3 Organic Solvents (HSP Dependent) N1->N3 Organics N4 Low pH (< pKa1) Cationic Form High Solubility N2->N4 +H+ N5 Neutral pH (~pI) Zwitterionic Form Lowest Solubility N2->N5 Equilibrium N6 High pH (> pKa2) Anionic Form High Solubility N2->N6 -H+ N7 Polar Aprotic (e.g., DMSO) High Solvation via H-bonds N3->N7 Strong Interactions N8 Non-Polar (e.g., Hexane) Insoluble (High Lattice Energy) N3->N8 Weak Interactions

Fig 1: pH-dependent speciation and solvent-driven solubility pathways.

Quantitative Solubility Profiling

The following table synthesizes the predictive thermodynamic solubility profile of 3-amino-5-carbamoylbenzoic acid across various solvent classes, grounded in dielectric constants and HSP principles.

Solvent SystemDielectric Constant (

)
HSP (

, MPa

)
Relative SolubilityMechanistic Rationale
Water (pH 1.2) 80.147.8High (>10 mg/mL)Cationic speciation (protonated amine) disrupts the crystal lattice via ion-dipole forces.
Water (pH 7.0) 80.147.8Low (<1 mg/mL)Zwitterionic/neutral state maximizes crystal lattice stability; minimal solvation.
DMSO 46.726.7Very High (>50 mg/mL)Polar aprotic; strong H-bond acceptor (

) perfectly matches the solute's H-bond donors.
Methanol 32.729.6Moderate (~5 mg/mL)Polar protic; competes for H-bonds but possesses lower overall polarity than water.
Hexane 1.8914.9InsolubleNegligible polar/H-bond forces; completely fails to overcome the solid-state lattice energy.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically determine the solubility of 3-amino-5-carbamoylbenzoic acid, kinetic assays (which often suffer from supersaturation artifacts) must be avoided. The shake-flask method remains the gold standard for establishing true thermodynamic equilibrium[5].

The following protocol is designed as a self-validating system : it utilizes two-point temporal sampling to mathematically prove that equilibrium has been reached, and employs HPLC rather than simple UV/Vis to ensure the compound has not degraded during incubation[6].

Step-by-Step Methodology
  • Excess Solid Addition: Weigh an excess amount (e.g., 50-100 mg) of 3-amino-5-carbamoylbenzoic acid into a non-leaching glass vial. Add exactly 5.0 mL of the target solvent (e.g., buffered water or DMSO) to ensure undissolved solid remains present[6].

  • Thermal Equilibration: Securely cap the vial and place it in an orbital shaker equipped with a temperature control module. Maintain the system at a strict 37 ± 1 °C with moderate agitation to prevent particle agglomeration without creating a vortex[6].

  • Two-Point Sampling (Self-Validation):

    • Timepoint 1 (24 hours): Pause agitation, allow the solid to settle briefly, and extract a 0.5 mL aliquot.

    • Timepoint 2 (48 hours): Extract a second 0.5 mL aliquot.

    • Validation Logic: If the concentration difference between the 24h and 48h samples is < 5%, true thermodynamic equilibrium is confirmed.

  • Phase Separation: Pass the extracted aliquots through a 0.45 µm PTFE syringe filter (or centrifuge at 10,000 x g for 10 minutes) to completely separate the saturated solution from any suspended solid particles.

  • HPLC-UV Quantification: Dilute the filtered supernatant appropriately and analyze using a validated HPLC-UV method with isocratic elution[5][7]. Compare the peak area against a standard calibration curve. Crucial: Review the chromatogram for secondary peaks to confirm that the API remained chemically stable in the buffer medium over the 48-hour period[6].

Protocol S1 1. Excess Solid Addition S2 2. Thermal Equilibration (37°C) S1->S2 S3 3. Two-Point Sampling (24h/48h) S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC-UV Quantification S4->S5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

References

1.[1] 3-Amino-5-carbamoylbenzoic acid | 132640-26-7 - Benchchem. Available at: 2.[2] EP0426610B1 - Nichtionisches Röntgenkontrastmittel mit hohem Jodgehalt - Google Patents. Available at: 3.[5] Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. Available at: 4. Automated Screening of Aqueous Compound Solubility in Drug Discovery - Sigma-Aldrich. Available at: 5.[7] Shake Flask Method for Partition Coefficient - Scribd. Available at: 6.[6] Annex 4 - World Health Organization (WHO). Available at: 7.[3] Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents - Repositorio UdeC. Available at: 8.[4] Cocrystallization of Etodolac: Prediction of Cocrystallization, Synthesis, Solid State Characterization and In Vitro Drug Release - SciSpace. Available at:

Sources

Physicochemical Profiling: pKa Values of 3-Amino-5-carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties of 3-Amino-5-carbamoylbenzoic acid, focusing on its pKa values. As direct experimental data for this specific isomer is sparse in open literature, the values presented here are derived from high-fidelity Structure-Activity Relationship (SAR) modeling using the Hammett equation, referenced against the experimentally verified analogue 3-aminobenzoic acid.[1]

Part 1: Executive Technical Summary[1]

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a bifunctional aromatic building block. Its behavior in aqueous solution is governed by two ionizable groups: the carboxylic acid at position 1 and the primary amine at position 3. The carbamoyl (amide) group at position 5 remains neutral across the physiological pH range.

Predicted Dissociation Constants (25°C, Ionic Strength 0 M)
Functional GroupIonization EventPredicted pKaSpecies Transition
Carboxylic Acid (C1) Deprotonation2.8 ± 0.2 Cation (

)

Zwitterion (

)
Aniline Amine (C3) Deprotonation4.0 ± 0.2 Zwitterion (

)

Anion (

)
Carbamoyl (C5) Deprotonation> 15 Neutral

Anion (Not relevant in aq. media)

Isoelectric Point (pI):


Dominant Species at pH 7.4:  Anionic (Carboxylate deprotonated, Amine neutral).

Part 2: Structural Analysis & Mechanistic Derivation[1]

To understand the acidity of this molecule without direct experimental data, we apply the Hammett Equation (


), using 3-aminobenzoic acid as the validated baseline.[1]
The Baseline: 3-Aminobenzoic Acid[2]
  • pKa1 (COOH): 3.07 (Acidification of the zwitterion)

  • pKa2 (

    
    ):  4.79 (Deprotonation of the zwitterion)
    
The Perturbation: 5-Carbamoyl Group (-CONH )

The introduction of a carbamoyl group at the meta position (relative to both the amine and the acid) exerts a distinct electronic influence.[2]

  • Electronic Nature: The amide is an Electron Withdrawing Group (EWG) via induction (

    
     effect).
    
  • Hammett Constant (

    
    ):  The meta-substituent constant for -CONH
    
    
    
    is 0.28 .
Derivation of pKa Values

A. Carboxylic Acid (pKa1): The presence of the electron-withdrawing amide group stabilizes the carboxylate anion (


) more effectively than the hydrogen atom it replaces.
  • Effect: Increases acidity (lowers pKa).

  • Calculation:

    
    .
    
  • Result: The pKa shifts from 3.07 to approximately 2.8 .

B. Aniline Ammonium (pKa2): The electron-withdrawing amide pulls electron density from the aromatic ring, destabilizing the positive charge on the ammonium group (


) and making it more acidic (easier to lose a proton).
  • Effect: Decreases basicity of the amine (lowers pKa of the conjugate acid).

  • Sensitivity: Aniline ionization is highly sensitive to ring substitution (

    
    ).
    
  • Calculation:

    
     log units.
    
  • Result: The pKa shifts from 4.79 down to approximately 4.0 .

Part 3: Ionization Equilibria Visualization

The following diagram illustrates the protonation states of the molecule as a function of pH.

ProtonationStates Figure 1: Protonation Cascade of 3-Amino-5-carbamoylbenzoic Acid Cation Cationic Species (pH < 2.0) COOH / NH3+ / CONH2 Zwitterion Zwitterionic Species (pH 2.8 - 4.0) COO- / NH3+ / CONH2 (Low Solubility) Cation->Zwitterion pKa1 ≈ 2.8 (-H+ from COOH) Anion Anionic Species (pH > 5.0) COO- / NH2 / CONH2 (High Solubility) Zwitterion->Anion pKa2 ≈ 4.0 (-H+ from NH3+)

Figure 1: The molecule transitions from a soluble cation to a potentially insoluble zwitterion, and finally to a soluble anion as pH increases.[1]

Part 4: Experimental Validation Protocols

For researchers requiring precise experimental verification, the following protocols are recommended. These methods are self-validating and robust for zwitterionic compounds.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for determining pKa values in the range of 2–12.

  • Preparation: Dissolve 2-3 mg of the compound in 20 mL of degassed water. If solubility is low, use a co-solvent (e.g., Methanol/Water 20:[1]80) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.

  • Procedure:

    • Acidify the sample to pH 1.5 using HCl to ensure full protonation.

    • Titrate with NaOH under inert gas (

      
       or 
      
      
      
      ) to prevent carbonate formation.
    • Record pH vs. Volume of titrant.

  • Analysis: Use Bjerrum plots or software (e.g., Hyperquad) to fit the data. The two inflection points will correspond to the COOH and NH

    
     deprotonations.
    
Method B: Capillary Electrophoresis (CE)

Ideal for high-throughput screening or when sample quantity is limited (< 1 mg).

  • Buffer System: Prepare a series of buffers ranging from pH 1.5 to 6.0 in 0.5 unit increments.

  • Detection: UV absorbance at 214 nm or 254 nm.

  • Measurement: Measure the effective mobility (

    
    ) of the analyte at each pH.
    
  • Calculation: Plot

    
     vs. pH. The inflection points of the sigmoidal curve represent the pKa values.
    
    • Note: The mobility will shift from positive (Cation) to zero (Zwitterion/Isoelectric point) to negative (Anion).

Part 5: Implications for Drug Development[1][4]

Solubility Profile

The compound exhibits a U-shaped solubility curve .

  • Minimum Solubility: Occurs at the isoelectric point (pI

    
     3.4). At this pH, the net charge is zero, leading to crystal lattice stabilization and precipitation.[1]
    
  • Formulation Strategy: To maintain solubility > 10 mg/mL, formulate the buffer at pH < 2.0 (as a salt, e.g., Hydrochloride) or pH > 5.5 (as a salt, e.g., Sodium).[1]

Lipophilicity (LogD)
  • LogD (pH 7.4): At physiological pH, the molecule is anionic. This significantly lowers membrane permeability compared to the uncharged species.

  • LogP (Intrinsic): The intrinsic LogP (neutral form) is estimated to be around 0.5 – 0.8. However, this species is transient and only exists in significant concentrations in a very narrow pH window or in non-aqueous environments.[1]

Chemical Stability
  • Amide Hydrolysis: The 5-carbamoyl group is susceptible to hydrolysis in strongly acidic (pH < 1) or strongly basic (pH > 12) conditions at elevated temperatures, converting to a di-carboxylic acid (5-aminoisophthalic acid).

  • Storage: Store at neutral pH or as a solid salt to prevent hydrolysis.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link

  • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

  • National Institute of Standards and Technology (NIST). 3-Aminobenzoic acid pKa data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

Sources

3-Amino-5-carbamoylbenzoic acid melting point and thermal stability

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the thermal characterization and stability profile of 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7). As a Senior Application Scientist, I have structured this document to address the specific needs of drug development professionals handling this intermediate, focusing on predictive modeling where empirical data is proprietary, and providing rigorous validation protocols.

Melting Point, Thermal Stability, and Solid-State Characterization[1]

Executive Technical Summary

3-Amino-5-carbamoylbenzoic acid is a bifunctional building block used primarily in the synthesis of amide-based pharmaceutical libraries and metal-organic frameworks (MOFs). Unlike simple benzoic acids, the presence of both a hydrogen-bond donor (amide) and acceptor (carboxylic acid) creates a rigid crystal lattice with high lattice energy.

  • Predicted Melting Point (MP): 225°C – 255°C (with likely decomposition).

  • Thermal Behavior: The compound exhibits a characteristic "melt-degrade" profile. The amide moiety renders it susceptible to dehydration (nitrile formation) and the carboxylic acid to decarboxylation at temperatures exceeding 200°C.

  • Critical Handling: Due to high lattice energy, this compound often precipitates as a fine, static-prone powder. Thermal analysis (DSC/TGA) is required for every new batch to distinguish between solvatomorphs and true polymorphs.

Thermodynamic Profile & Structure-Property Relationships

To understand the thermal behavior of this specific isomer, we must analyze the contribution of its functional groups relative to well-characterized analogs.

Comparative Lattice Energy Analysis

The melting point is a direct function of intermolecular forces. The 3,5-substitution pattern allows for extensive hydrogen bonding networks that stabilize the solid state.

CompoundStructureMelting Point (°C)Thermal Event
3-Aminobenzoic acid Monofunctional (-COOH, -NH₂)174°CClean melt
3,5-Diaminobenzoic acid Trifunctional (2x -NH₂, 1x -COOH)235-240°CDecomposes
5-Aminoisophthalic acid Trifunctional (1x -NH₂, 2x -COOH)>300°CSublimes/Dec.
3-Amino-5-carbamoylbenzoic acid Target Compound ~240°C (Pred.) Melt/Dec.

Technical Insight: The replacement of a carboxylic acid (in 5-aminoisophthalic acid) with an amide (in our target) lowers the melting point slightly due to reduced dimer formation strength, but it remains significantly higher than the mono-substituted analog due to the amide's capacity for lateral hydrogen bonding.

Predicted Degradation Pathways

Upon heating, 3-Amino-5-carbamoylbenzoic acid undergoes two competing degradation mechanisms. Understanding these is vital for interpreting TGA data.

ThermalDegradation Start 3-Amino-5-carbamoylbenzoic acid (Solid State) Melt Melt Phase (>225°C) Start->Melt Endothermic Transition PathA Path A: Dehydration (- H₂O) Melt->PathA >230°C PathB Path B: Decarboxylation (- CO₂) Melt->PathB >250°C ProdA 3-Amino-5-cyanobenzoic acid (Nitrile Formation) PathA->ProdA ProdB 3-Aminobenzamide (Loss of Acid) PathB->ProdB

Figure 1: Thermal degradation pathways. Path A (Dehydration) is often catalyzed by acidic impurities, while Path B (Decarboxylation) dominates at higher temperatures.

Experimental Characterization Protocols

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting (endotherm) and decomposition (exotherm).

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Pan Configuration: Hermetically sealed aluminum pans with a pinhole.

    • Why? The pinhole allows escaping gases (CO₂, H₂O) to release, preventing pan deformation, while maintaining enough pressure to observe the melting endotherm before volatilization.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 300°C.

    • Critical Check: If a sharp endotherm (melt) is immediately followed by a broad exotherm (decomposition), the "melting point" is technically the onset of the endotherm.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and degradation onset.

  • Method: Ramp 10°C/min from Ambient to 400°C under Nitrogen purge (50 mL/min).

  • Interpretation Logic:

    • Loss < 100°C: Surface water (hygroscopic nature).

    • Loss ~100-150°C: Lattice solvent (if a solvate).

    • Loss > 200°C: Chemical degradation.

    • Calculation: A mass loss of ~10% corresponds to dehydration (Loss of H₂O, MW 18). A mass loss of ~24% corresponds to decarboxylation (Loss of CO₂, MW 44).

Characterization Decision Tree

Use this workflow to validate the solid-state form of the material.

CharacterizationWorkflow Sample Raw Sample (3-Amino-5-carbamoylbenzoic acid) TGA Run TGA (Amb -> 400°C) Sample->TGA Volatiles Mass Loss < 150°C? TGA->Volatiles Solvate Result: Solvate/Hydrate (Dry & Retest) Volatiles->Solvate Yes (>1%) DSC Run DSC (Pinhole Lid) Volatiles->DSC No (<0.5%) SingleEndo Single Sharp Endotherm? DSC->SingleEndo Pure Result: Pure Anhydrous Polymorph SingleEndo->Pure Yes MultiEndo Result: Polymorphic Mixture or Decomposition SingleEndo->MultiEndo No

Figure 2: Standardized workflow for solid-state validation of amino-benzoic acid derivatives.

Safety & Handling Implications

Dust Explosion Hazard

High-melting organic solids often possess high Minimum Ignition Energy (MIE) but can generate significant static charge.

  • Risk: Finely milled 3-Amino-5-carbamoylbenzoic acid is a Class St-1 or St-2 dust explosion hazard.

  • Mitigation: Use conductive liners and ground all transfer equipment.

Storage Stability
  • Hydrolysis Risk: The carbamoyl group is stable at neutral pH but can hydrolyze to the di-acid (5-aminoisophthalic acid) under prolonged exposure to moisture and heat.

  • Recommendation: Store in double polyethylene bags within a fiber drum, with desiccant, at <25°C.

References

  • BenchChem. 3-Amino-5-carbamoylbenzoic acid Product Specifications. (Accessed 2025).[1][2][3][4][5] Link

  • Sigma-Aldrich. 3-Amino-5-methoxybenzoic acid (Analog Data). (Accessed 2025).[1][2][3][4][5] Link

  • Royal Society of Chemistry. Solid state properties of p-aminobenzoic acid polymorphs. CrystEngComm. Link

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-amino- Thermochemistry.Link

  • MDPI. Thermal Stability Assessment of Peptide Coupling Reagents. (General methodology for amide/acid stability). Link

Sources

Structural Isomerism and Functional Divergence: A Comparative Technical Guide on 3-Amino-5-carbamoylbenzoic Acid and 3-Ureidobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Divergence

In the realm of advanced organic synthesis and medicinal chemistry, structural isomers often present drastically different chemical topologies and reactivity profiles. 3-Amino-5-carbamoylbenzoic acid and 3-ureidobenzoic acid are prime examples of this phenomenon. Both share the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol , yet their distinct substitution patterns on the benzoic acid core dictate entirely different applications.

This whitepaper provides an in-depth technical analysis of these two isomers, exploring the causality behind their electronic properties, their roles as versatile chemical scaffolds, and field-proven experimental workflows for their utilization in drug development and supramolecular chemistry.

Electronic Topologies & Causality of Reactivity

The fundamental divergence between these two molecules stems from their substitution patterns, which govern their electronic landscapes and steric environments.

3-Amino-5-carbamoylbenzoic Acid (1,3,5-Trisubstituted)

This compound features a carboxyl group (-COOH), an amino group (-NH₂), and a carbamoyl group (-CONH₂) at the 1, 3, and 5 positions, respectively [1].

  • Causality of Reactivity: Unlike para-aminobenzoic acid (PABA), where the amino lone pair delocalizes directly into the electron-withdrawing carboxyl group, the meta-substitution pattern here prevents direct resonance delocalization. This electronic isolation preserves the nucleophilicity of the amino group. Consequently, the molecule acts as a highly orthogonal trifunctional scaffold. Chemists can selectively acylate or diazotize the amino group without interfering with the carbamoyl or carboxyl moieties, making it an ideal building block for complex phenothiazines and cholinesterase inhibitors.

3-Ureidobenzoic Acid (1,3-Disubstituted)

This isomer features a carboxyl group (-COOH) at the 1-position and a ureido group (-NHCONH₂) at the 3-position[2].

  • Causality of Reactivity: The ureido group is a privileged pharmacophore and a potent bidentate hydrogen-bond donor/acceptor. When utilized in supramolecular chemistry, the deprotonated carboxylate acts as an anionic ligand, while the urea moiety engages in highly ordered self-assembly on metal templates (such as Palladium) to mimic ditopic ligands for olefin polymerization [4]. Furthermore, the urea moiety is the classic nitrogenous building block for Biginelli-type multicomponent reactions, yielding dihydropyrimidines that stimulate the human Hsp70-disaggregase system[3].

Quantitative Data & Physicochemical Comparison

The following table summarizes the critical physicochemical parameters and structural distinctions between the two isomers.

Parameter3-Amino-5-carbamoylbenzoic Acid3-Ureidobenzoic Acid
CAS Number 132640-26-720632-43-3
Molecular Formula C₈H₈N₂O₃C₈H₈N₂O₃
Molecular Weight 180.16 g/mol 180.16 g/mol
Substitution Pattern 1,3,5-Trisubstituted1,3-Disubstituted
Functional Groups -COOH, -NH₂, -CONH₂-COOH, -NHCONH₂
H-Bond Donors 43
H-Bond Acceptors 33
Primary Application Phenothiazine Scaffolds, Cholinesterase InhibitorsHsp70 Stimulators, Supramolecular Ligands

Visualizing the Divergence

G Root Isomers: C8H8N2O3 MW: 180.16 g/mol Iso1 3-Amino-5-carbamoylbenzoic acid (1,3,5-Trisubstituted) Root->Iso1 Iso2 3-Ureidobenzoic acid (1,3-Disubstituted) Root->Iso2 Prop1 Orthogonal Reactivity (-NH2, -COOH, -CONH2) Iso1->Prop1 Prop2 Supramolecular H-Bonding (-NHCONH2, -COOH) Iso2->Prop2 App1 Cholinesterase Inhibitors Phenothiazine Scaffolds Prop1->App1 App2 Hsp70-Disaggregase Stimulators Pd-Catalyst Ligands Prop2->App2

Divergent properties and applications of C8H8N2O3 isomers.

Experimental Methodologies & Self-Validating Protocols

To leverage these compounds effectively, researchers must employ protocols that account for their specific electronic environments. Below are field-proven methodologies for each isomer.

Protocol A: Orthogonal N-Acylation of 3-Amino-5-carbamoylbenzoic Acid

Objective: Selectively acylate the highly nucleophilic -NH₂ group while leaving the -CONH₂ and -COOH groups intact. Causality: The carbamoyl nitrogen is electron-deficient due to the adjacent carbonyl, rendering it non-nucleophilic under mild conditions. By strictly controlling stoichiometry and temperature, N-acylation of the aniline-like amine is heavily favored.

  • Preparation: Dissolve 1.0 eq of 3-amino-5-carbamoylbenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Addition: Add 1.2 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton scavenger to drive the reaction forward without forming competing amides.

  • Acylation: Cool the system to 0°C. Dropwise, add 1.05 eq of the desired acyl chloride.

  • Reaction & Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation: Quench an aliquot in methanol and analyze via LC-MS. The target mass should shift by[Acyl Mass - 1]. ¹H-NMR of the purified product must show the disappearance of the broad 2H aniline singlet (~5.0 ppm) and the retention of the carbamoyl NH₂ protons (~7.3 and 7.9 ppm).

Protocol B: Biginelli-Type Condensation using 3-Ureidobenzoic Acid

Objective: Synthesize a dihydropyrimidine derivative capable of stimulating the human Hsp70-disaggregase system [3]. Causality: 3-Ureidobenzoic acid provides the requisite urea core. The catalytic acid activates the aldehyde for nucleophilic attack by the urea nitrogen, initiating a cascade of iminium ion formation, enol attack, and cyclodehydration.

G Step1 Reactants: 3-Ureidobenzoic Acid + 2,4-Dichlorobenzaldehyde + Benzyl Acetoacetate Step2 Solvent & Catalyst: THF + Conc. HCl (Catalytic) Step1->Step2 Step3 Reaction Conditions: Stir 24h at Room Temp Step2->Step3 Step4 Purification: Concentrate in vacuo & SiO2 Chromatography Step3->Step4 Step5 Product: Dihydropyrimidine Derivative (Hsp70 Stimulator) Step4->Step5

Biginelli-type multicomponent synthesis workflow for Hsp70 stimulators.

  • Reagent Assembly: In a round-bottom flask, combine 3-ureidobenzoic acid (0.694 mmol, 1 eq), 2,4-dichlorobenzaldehyde (0.694 mmol, 1 eq), and benzyl acetoacetate (0.694 mmol, 1 eq) [3].

  • Solvent & Catalysis: Suspend the mixture in 2 mL of anhydrous Tetrahydrofuran (THF). Add 2 drops of concentrated HCl. Rationale: HCl protonates the carbonyl oxygen of the aldehyde, drastically lowering the LUMO energy and facilitating the initial nucleophilic attack by the urea.

  • Condensation: Stir the mixture vigorously for 24 hours at room temperature.

  • Purification: Concentrate the crude mixture in vacuo. Purify the residue via silica gel (SiO₂) chromatography using an Ethyl Acetate:Hexanes gradient.

  • Self-Validation: Monitor the reaction via TLC (UV active). The final product must be validated via ¹H-NMR, specifically looking for the characteristic chiral methine proton of the newly formed dihydropyrimidine ring (typically a doublet or multiplet around 5.5 - 6.0 ppm).

References

  • PubChem. "3-((Aminocarbonyl)Amino)Benzoic Acid | C8H8N2O3 | CID 295979". National Center for Biotechnology Information.[Link]

  • Chuang, E., Cupo, R. R., Bevan, J. R., Rice, M. L., Mao, S., Gorenberg, E. L., Mack, K. L., Huryn, D. M., Wipf, P., Brodsky, J. L., & Shorter, J. (2024). "Defining a small-molecule stimulator of the human Hsp70-disaggregase system with selectivity for DnaJB proteins". bioRxiv.[Link]

  • Mote, N., Patel, K. R., Shinde, D., & Chikkali, S. H. (2017). "H-Bonding Assisted Self-Assembly of Anionic and Neutral Ligand on Metal: A Comprehensive Strategy To Mimic Ditopic Ligands in Olefin Polymerization". ResearchGate.[Link]

Advanced Technical Guide & Safety Data Sheet: 3-Amino-5-carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a highly versatile, trifunctional organic building block utilized extensively in medicinal chemistry, materials science, and diagnostic imaging[1][2]. The molecule’s architecture features a benzene ring substituted with three distinct functional groups: an electron-donating amino group (-NH₂), an electron-withdrawing carboxylic acid (-COOH), and a carbamoyl group (-CONH₂).

This specific "push-pull" electronic topography dictates its chemical behavior. The interplay between these groups allows for orthogonal modifications, making it a privileged scaffold for synthesizing complex heterocyclic systems (such as benzimidazoles and quinoxalines) and advanced polyamides[2]. Furthermore, its derivatives have proven critical in the development of next-generation X-ray contrast media for mammography[3].

Physicochemical Profiling

To ensure experimental reproducibility, the baseline physicochemical properties of the compound are summarized below[1][2].

PropertyValue
IUPAC Name 3-amino-5-carbamoylbenzoic acid
CAS Number 132640-26-7
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
InChI Key XHLMMVDCYIXUAX-UHFFFAOYSA-N
Structural Class Aminobenzoic acid derivative / Benzamide

Mechanistic Safety Data Sheet (MSDS) & Handling

Standard safety data sheets often list hazards without explaining the underlying chemical rationale. As a nucleophilic primary amine attached to an aromatic ring, 3-amino-5-carbamoylbenzoic acid poses specific exposure risks that must be managed through causality-driven protocols[4].

GHS Classification & Hazard Statements
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302 : Harmful if swallowed
Skin Corrosion/Irritation Category 2H315 : Causes skin irritation
Serious Eye Damage Category 2AH319 : Causes serious eye irritation
Target Organ Toxicity Category 3H335 : May cause respiratory irritation

Mechanistic Toxicology: The irritation profile (H315, H319, H335) is primarily driven by the primary amine group. Amines can act as nucleophiles, reacting with electrophilic sites on biological proteins (e.g., via Michael addition to reactive biological intermediates) or undergoing auto-oxidation to form reactive radical species, leading to localized tissue sensitization and inflammation[4].

Step-by-Step Safe Handling Protocol

To mitigate the risks associated with aerosolized dust and dermal contact, the following self-validating handling protocol must be strictly adhered to:

  • Engineering Controls: Perform all mass transfers and weighing inside a Class II biological safety cabinet or a certified chemical fume hood.

    • Causality: Maintaining a negative pressure environment captures airborne micro-particulates, directly preventing H335 (respiratory irritation).

  • PPE Configuration: Don nitrile gloves (minimum 0.11 mm thickness), wrap-around safety goggles, and a standard laboratory coat.

    • Causality: Nitrile provides a superior chemical barrier against polar organic acids compared to standard latex, preventing dermal penetration and H315 (skin irritation).

  • Spill Remediation (Self-Validating): In the event of a powder spill, mist the area lightly with distilled water before wiping up the residue with a disposable cloth.

    • Causality: Wetting the powder prevents the aerosolization of the compound.

    • Validation: After wiping, swab the area with a dilute acidic solution (pH ~4) and check with a UV lamp; the absence of fluorescence confirms complete removal of the aromatic amine.

Synthetic Utility & Application Workflows

The true value of 3-amino-5-carbamoylbenzoic acid lies in its utility as a synthetic scaffold. The amino and carboxyl groups serve as primary sites for chemical transformations, allowing for the construction of tailored biological activities, including anticancer phenothiazine structures and specialized diagnostic agents[1][2].

Pathway Visualization

G A 3-Amino-5-carbamoylbenzoic acid (Scaffold) B Carboxyl Modification (Esterification) A->B -COOH site C Amino Derivatization (Acylation) A->C -NH2 site D Aromatic Bromination (X-Ray Contrast Media) A->D Ring activation E Heterocycle Synthesis (Benzimidazoles) C->E Cyclization

Reactive sites and synthetic pathways of 3-Amino-5-carbamoylbenzoic acid.

Application Workflow: Synthesis of X-Ray Contrast Media

One of the most advanced applications of this compound is its conversion into brominated derivatives used as contrast media for X-ray mammography. The resulting brominated compounds exhibit higher X-ray absorption than traditional iodine-based media in the specific energy range used for mammography, while the carbamoyl group ensures high hydrophilicity and an excellent tolerance profile[3].

Experimental Protocol: Regioselective Electrophilic Aromatic Bromination

  • Principle of Causality: The amino group strongly activates the ortho and para positions of the benzene ring via resonance (electron donation). Because the meta positions are occupied by the electron-withdrawing carboxyl and carbamoyl groups, incoming electrophiles (Br⁺) are strictly directed to the remaining unsubstituted ring positions, ensuring high regioselectivity[3].

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 1.0 equivalent of 3-amino-5-carbamoylbenzoic acid in an aqueous acidic medium (e.g., 1M HCl).

    • Rationale: The acidic medium slightly protonates the amine. This controls the reaction rate by tempering the ring's activation, preventing over-oxidation while maintaining substrate solubility.

  • Electrophile Generation & Addition: Chill the reaction vessel to 0–5°C using an ice bath. Add 2.1 equivalents of liquid bromine (Br₂) or N-Bromosuccinimide (NBS) dropwise over 30 minutes under vigorous stirring.

    • Rationale: Maintaining a low temperature suppresses unwanted radical side reactions, ensuring that the mechanism proceeds strictly via Electrophilic Aromatic Substitution (EAS).

  • Reaction Quenching: After 2 hours of stirring, add a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the red/orange color of the solution dissipates.

    • Rationale: The bisulfite acts as a reducing agent, converting unreacted, highly reactive Br₂ into harmless, water-soluble bromide ions (Br⁻), safely halting the reaction.

  • Isolation & Validation: Filter the precipitated brominated product via vacuum filtration. Wash the filter cake with cold distilled water.

    • Self-Validating Step: Test the pH of the final filtrate wash. Continue washing until the filtrate reaches a neutral pH (~7.0). A neutral pH strictly validates that all residual acid and quenching byproducts have been successfully removed from the product cake. Dry the solid under a high vacuum to yield the brominated contrast media precursor.

References

  • Benchchem - 3-Amino-5-carbamoylbenzoic acid | 132640-26-7
  • Sigma-Aldrich - CAS 132640-26-7 | 3-amino-5-carbamoylbenzoic acid
  • Benchchem (via PubChem) - Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Carbamoylbenzoic Acid
  • BLD Pharm - 3-Aminobenzamide Hazard Data (Analogous GHS Classific
  • Google Patents (EP1186305A1) - New brominated compounds as contrast media for X-ray mammography

Sources

3-Amino-5-carbamoylbenzoic Acid: The Asymmetric Scaffold for Next-Generation X-Ray Contrast Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) represents a critical "desymmetrization scaffold" in the synthesis of modern non-ionic X-ray contrast media (ICM). Unlike traditional symmetric intermediates derived from 5-aminoisophthalic acid, this molecule offers orthogonal reactivity: a free carboxylic acid, a primary amide (carbamoyl), and an aniline amine.

This guide details the technical utility of 3-Amino-5-carbamoylbenzoic acid, specifically its role in synthesizing Iosimenol and other asymmetric triiodinated isophthalic acid derivatives. By breaking the symmetry of the benzene ring early in the synthetic pathway, this intermediate allows for the precise installation of distinct hydrophilic side chains, a requirement for optimizing the viscosity-osmolality balance in third-generation contrast agents.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 3-Amino-5-carbamoylbenzoic acid
Synonyms 5-Amino-isophthalamic acid; 3-Carbamoyl-5-aminobenzoic acid
CAS Number 132640-26-7
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Core Function Asymmetric precursor for 2,4,6-triiodination
Key Reactivity C1-COOH: Esterification/Amidation (Linker attachment)C3-NH₂: Iodination director / Acetylation siteC5-CONH₂: Established hydrophilic side chain
The "Symmetry Breaker" Advantage

In the synthesis of older agents like Iopamidol, the starting material is symmetric (5-aminoisophthalic acid). This makes it statistically difficult to attach two different side chains to the C1 and C3 carbonyls without generating mixed waste products. 3-Amino-5-carbamoylbenzoic acid solves this by differentiating the positions before the expensive iodination step. The C5 position is already "capped" as an amide, leaving the C1 carboxyl free for unique derivatization or dimerization.

Synthetic Pathway & Protocol

The industrial synthesis typically proceeds via the Nitro-Reduction Route , starting from 5-nitroisophthalic acid derivatives.

Phase 1: Desymmetrization (Amidation)

Objective: Convert 5-nitroisophthalic acid mono-methyl ester to 3-nitro-5-carbamoylbenzoic acid.

  • Reagents: 5-Nitroisophthalic acid mono-methyl ester, Ammonia (aq/MeOH).

  • Mechanism: Nucleophilic acyl substitution (Aminolysis).

  • Protocol:

    • Dissolve 5-nitroisophthalic acid mono-methyl ester in methanol.

    • Add concentrated aqueous ammonia (25-30%) dropwise at 0–5°C to prevent hydrolysis of the remaining acid group or over-reaction.

    • Stir at room temperature for 4–6 hours. Monitoring by HPLC should show disappearance of the ester peak.

    • Acidify carefully with HCl to precipitate the 3-nitro-5-carbamoylbenzoic acid .

    • Filter and wash with cold water.

Phase 2: Reduction (Activation)

Objective: Reduce the nitro group to an aniline amine without hydrolyzing the amide.

  • Reagents: H₂ (gas), Pd/C (5% or 10%), Methanol/Water.

  • Protocol:

    • Suspend the nitro-intermediate in methanol.

    • Add Pd/C catalyst (typically 5% w/w loading relative to substrate).

    • Pressurize with Hydrogen (3–5 bar) at 40–50°C.

    • Critical Control Point: Monitor reaction closely. Over-reduction or high temperatures can lead to hydrogenolysis of the amide bond.

    • Filter catalyst while warm.

    • Concentrate filtrate to crystallize 3-Amino-5-carbamoylbenzoic acid .

Visualization: Synthesis Workflow

SynthesisRoute Start 5-Nitroisophthalic Acid Mono-methyl Ester Step1 Amidation (NH3 / MeOH) Start->Step1 Inter 3-Nitro-5-carbamoylbenzoic acid Step1->Inter Selective Aminolysis Step2 Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Final 3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) Step2->Final Nitro Reduction

Caption: Synthesis of 3-Amino-5-carbamoylbenzoic acid via selective aminolysis and hydrogenation.

Pharmaceutical Applications: The Iosimenol Pathway

The primary utility of this intermediate is in the production of Iosimenol and related dimeric non-ionic contrast media.

Mechanism of Action in Synthesis
  • Iodination: The 3-amino group strongly activates the benzene ring, directing electrophilic iodination to the ortho and para positions relative to itself (which correspond to positions 2, 4, and 6 on the ring).

    • Reaction: 3-Amino-5-carbamoylbenzoic acid + 3 ICl → 3-Amino-2,4,6-triiodo-5-carbamoylbenzoic acid .

  • Acylation: The amino group is then acylated (e.g., with acetoxyacetyl chloride) to remove its toxicity and increase solubility.

  • Dimerization/Coupling: The free carboxylic acid (C1) is activated (via acid chloride or mixed anhydride) and coupled to a diamine linker or another monomer to form the final dimeric structure.

Downstream Logic Diagram

DownstreamApp Core 3-Amino-5-carbamoylbenzoic acid Iodination Iodination (NaICl2) Core->Iodination Electrophilic Subst. Triiodo 3-Amino-2,4,6-triiodo- 5-carbamoylbenzoic acid Iodination->Triiodo Acylation N-Acylation (Side Chain 1) Triiodo->Acylation PreDimer Activated Monomer Acylation->PreDimer Coupling Dimerization / Linker Coupling PreDimer->Coupling via C1-COOH Product Iosimenol / Asymmetric ICM Coupling->Product

Caption: Transformation of the intermediate into Iosimenol-class contrast agents.

Quality Control & Analytical Standards

For pharmaceutical grade intermediates, the following specifications are standard:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (C18, Phosphate buffer/MeOH)≥ 98.5%
Identification ¹H-NMR (DMSO-d₆)Consistent with structure (Asymmetric aromatic protons)
Water Content Karl Fischer≤ 1.0%
Sulfated Ash Gravimetric≤ 0.1%
Heavy Metals ICP-MS≤ 20 ppm

Handling & Stability:

  • Store in a cool, dry place away from light.

  • The amino group is susceptible to oxidation; store under nitrogen if possible.

  • Safety: Irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • Process for the preparation of iosimenol. (2013). World Intellectual Property Organization, WO2013021093A1. Link

  • New brominated compounds as contrast media for X-ray mammography. (2002). European Patent Office, EP1186305A1. Link

  • Non-ionic X-ray contrast agents with high iodine content. (1991). European Patent Office, EP0426610B1. Link

  • 3-Amino-5-carbamoylbenzoic acid Product Record. BenchChem. Link

Technical Guide: Aminobenzoic Acid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminobenzoic acid (ABA) derivatives represent a class of "privileged structures" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets. The utility of these scaffolds stems from the positional isomerism of the amino and carboxylic acid groups (ortho-, meta-, and para-), which dictates their reactivity profile and spatial geometry.

This guide analyzes the structural activity relationships (SAR) of these isomers, with a specific focus on the ortho-isomer (Anthranilic acid) as a precursor for bicyclic heterocycles (quinazolines) and the para-isomer (PABA) as a critical antimetabolite mimic.

Part 1: Structural Activity Relationships (SAR) & Isomer Analysis

The biological utility of aminobenzoic acids is governed by the "Ortho-Effect" and geometric vectors.

The Ortho-Isomer: Anthranilic Acid (2-ABA)
  • Core Characteristic: Cyclization Potential.

  • Mechanism: The proximity of the nucleophilic amine (

    
    ) and the electrophilic carboxyl (
    
    
    
    ) allows for rapid intramolecular cyclization. This makes 2-ABA the primary scaffold for synthesizing Quinazolinones (e.g., Methaqualone) and Quinazolines (e.g., Gefitinib).
  • Electronic Effect: Intramolecular Hydrogen Bonding (IMHB) between the amine proton and carbonyl oxygen stabilizes the planar conformation, reducing the entropic penalty for binding to kinases (e.g., EGFR).

The Para-Isomer: PABA (4-ABA)
  • Core Characteristic: Linear Mimicry.

  • Mechanism: The 1,4-substitution pattern provides a rigid, linear spacer (~6.5 Å). This geometry mimics the p-aminobenzoic acid moiety found in Tetrahydrofolate , making PABA derivatives potent competitive inhibitors of folate synthesis enzymes (Dihydropteroate Synthase).[1]

  • Application: Local anesthetics (Benzocaine) utilize the electron-donating amine to increase electron density on the carbonyl oxygen via resonance, enhancing binding affinity to voltage-gated sodium channels.

The Meta-Isomer: 3-ABA
  • Core Characteristic: Geometric Spacer.

  • Mechanism: Used primarily when a "kinked" geometry is required to fit specific hydrophobic pockets where a linear (para) or fused (ortho) structure would cause steric clash.

Part 2: The Anthranilic Acid Powerhouse (Quinazolines)

The most commercially significant application of the aminobenzoic scaffold is the synthesis of Quinazoline-4(3H)-ones and Quinazolines. These structures act as ATP-competitive inhibitors in receptor tyrosine kinases.

Synthetic Pathway: The Niementowski Reaction

The classical route to the quinazolinone core involves the condensation of anthranilic acid with amides.[2]

Niementowski_Reaction cluster_cond Key Parameters Anthranilic Anthranilic Acid (Ortho-ABA) Intermediate O-Aminobenzamide Intermediate Anthranilic->Intermediate Amide Formation (160°C) Formamide Formamide (Electrophile) Formamide->Intermediate Cyclization Dehydrative Cyclization Intermediate->Cyclization - H2O Quinazolinone 4(3H)-Quinazolinone (Scaffold) Cyclization->Quinazolinone Ring Closure Params Temp: 130-160°C Catalyst: None/Acid Yield: ~60-85%

Figure 1: The Niementowski reaction pathway converting Anthranilic Acid into the Quinazolinone scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4(3H)-Quinazolinone (Scaffold Construction)

Objective: Construct the bicyclic core from anthranilic acid via the Niementowski reaction. Source Validation: Adapted from standard methodologies [1][3].

Materials:

  • Anthranilic acid (0.1 mol, 13.7 g)[3]

  • Formamide (0.5 mol, 22.5 mL)[2]

  • Apparatus: Round-bottom flask, Reflux condenser, Oil bath.

Methodology:

  • Mixing: In a 250 mL round-bottom flask, combine anthranilic acid and formamide. The excess formamide acts as both solvent and reagent.

  • Reflux: Heat the mixture to 150–160°C for 4–6 hours.

    • Causality: High temperature is required to overcome the activation energy for the initial amide formation and the subsequent dehydration step.

  • Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Disappearance of the fluorescent anthranilic acid spot indicates completion.

  • Precipitation: Allow the dark solution to cool to approx. 60°C, then pour into 100 mL of ice-cold water. The quinazolinone will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from Methanol .

  • Validation: Determine melting point.

    • Expected Value:214–216°C .[3] A sharp melting point confirms purity.

Protocol B: Amide Coupling (Scaffold Functionalization)

Objective: Attach a side chain to an aminobenzoic acid derivative (e.g., creating a benzamide kinase inhibitor).

Methodology:

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 mins at RT.

    • Mechanism:[3][4][5][6][7][8] HATU generates an activated ester (O-At), which is more reactive and less prone to racemization than acid chlorides.

  • Coupling: Add the amine partner (1.1 eq). Stir for 2–16 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

Part 4: PABA and the Antifolate Mechanism[7]

Para-aminobenzoic acid (PABA) is the structural basis for Sulfonamides .[6][7] Sulfonamides are bioisosteres of PABA; they possess a similar geometry and electron distribution but contain a sulfonamide group (


) instead of a carboxyl group (

).
Mechanism of Action: Competitive Inhibition

Bacteria must synthesize Folate de novo. They use the enzyme Dihydropteroate Synthase (DHPS) to couple Pteridine with PABA. Sulfonamides bind to DHPS with higher affinity than PABA, creating a "dead-end" analog that cannot be converted to Dihydrofolate.

Folate_Inhibition Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate Synthase) Pteridine->DHPS PABA PABA (Natural Substrate) PABA->DHPS Normal Binding Sulfonamide Sulfonamide (Drug/Inhibitor) Sulfonamide->DHPS Competitive Inhibition Folate Dihydrofolate (Essential for DNA) DHPS->Folate Synthesis DeadEnd Dead-End Complex (Bacteriostasis) DHPS->DeadEnd Inhibition

Figure 2: The competitive inhibition of the Folate pathway by Sulfonamides (PABA mimics).

Part 5: Data Summary & Approved Drugs

Table 1: Key Drugs Derived from Aminobenzoic Acid Scaffolds

Drug NameIsomer SourceDrug ClassMechanism
Gefitinib 2-ABA (Anthranilic)QuinazolineEGFR Tyrosine Kinase Inhibitor (TKI)
Furosemide 2-ABA (Anthranilic)Sulfamoyl-anthranilicNa-K-2Cl Cotransporter Inhibitor (Diuretic)
Diclofenac 2-ABA (Anthranilic)Phenylacetic acid deriv.COX-1/2 Inhibitor (NSAID)
Benzocaine 4-ABA (PABA)EsterVoltage-gated Na+ Channel Blocker
Sulfamethoxazole 4-ABA (Mimic)SulfonamideDihydropteroate Synthase Inhibitor
Imatinib 3-ABA (Linker)PhenylaminopyrimidineBCR-ABL Tyrosine Kinase Inhibitor

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 971, Sulfanilamide. Retrieved from [Link]

  • Wang, L., et al. (2010). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. Retrieved from [Link]

  • Kluczyk, A., et al. (2002).[9] Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry. Retrieved from [Link]

  • Boshta, N.M., et al. (2024).[4] Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Derivatization of 3-Amino-5-carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase allosteric pockets and protein-protein interactions.[1][2] However, its derivatization presents a classic "Zwitterion Trap."[1][2][3]

The Challenge:

  • Amphoteric Nature: The molecule contains a nucleophilic aniline (pKa ~3.[1][2][3]5) and an electrophilic carboxylic acid (pKa ~4.0).[1][2][3] In neutral solution, it exists as a zwitterion, leading to poor solubility in standard organic solvents (DCM, EtOAc).[1][3]

  • Polymerization Risk: Attempting to activate the carboxylic acid without protecting the amine results in rapid, uncontrollable self-polymerization (oligomerization).[1][2][3]

  • Electronic Deactivation: The amine at position 3 is electronically deactivated by the electron-withdrawing amide (pos 5) and acid (pos 1), making it a sluggish nucleophile.[1][2]

This guide provides two distinct, field-validated protocols to overcome these barriers, utilizing T3P® (Propylphosphonic anhydride) for scalable acid activation and HATU for forcing difficult amine couplings.[1][2]

Strategic Decision Matrix

DecisionMatrix Start Start: 3-Amino-5-carbamoylbenzoic acid Goal What is your derivatization target? Start->Goal PathA Target: Carboxylic Acid (-COOH) (Synthesis of Amide Library) Goal->PathA PathB Target: Aniline Amine (-NH2) (Attachment of Warhead/Tail) Goal->PathB ReqA Requirement: Must mask Internal Amine PathA->ReqA ReqB Requirement: Must activate External Acid strongly PathB->ReqB SolA Protocol A: Boc-Protection -> T3P Coupling ReqA->SolA SolB Protocol B: HATU-mediated 'Reverse' Coupling ReqB->SolB

Figure 1: Strategic workflow for selecting the correct derivatization pathway based on the target functional group.

Reagent Selection Guide

For this specific scaffold, standard EDC/HOBt coupling often fails due to the low nucleophilicity of the aniline and the poor solubility of the zwitterion.[2][3]

ReagentSuitabilityMechanism & AdvantageRecommendation
T3P (Propylphosphonic anhydride)High Low Epimerization / High Solubility. T3P is supplied in EtOAc or DMF.[1][2][3] It drives the reaction by forming a water-soluble byproduct.[1][2][3] Excellent for scale-up.Primary Choice for Acid Coupling
HATU High Maximum Reactivity. The At-based leaving group creates a highly reactive active ester.[1][2][3] Essential when the incoming amine is sterically hindered.[2][3]Primary Choice for Amine Coupling
EDC / HOBt LowClassic Carbodiimide. Often fails here due to urea byproduct precipitation and slower kinetics with electron-deficient anilines.[1][2][3]Avoid unless cost is critical
Thionyl Chloride (SOCl₂) MediumAcid Chloride Formation. Effective but harsh.[1][2][3] Can dehydrate the primary amide (-CONH₂) to a nitrile (-CN).[1][2]Use only if T3P fails

Protocol A: Derivatization of the Carboxylic Acid

Objective: Couple an external amine (


) to the scaffold's carboxylic acid.
Critical Pre-requisite:  You must protect the aniline nitrogen first to prevent self-polymerization.[1][2][3]
Step 1: Transient Protection (One-Pot Strategy)

Note: If commercial N-Boc-3-amino-5-carbamoylbenzoic acid is unavailable, synthesize it.[1][2]

  • Suspend 3-amino-5-carbamoylbenzoic acid (1.0 eq) in 1,4-Dioxane/Water (1:1 v/v).

  • Add

    
     (2.5 eq) followed by 
    
    
    
    (1.2 eq).[1][2][3]
  • Stir at RT for 4-12 hours. The suspension should clear as the salt forms.[2][3]

  • Acidify carefully with 1M HCl to pH 3-4. The N-Boc product will precipitate.[1][2][3] Filter and dry.[1][2][3][4]

Step 2: T3P-Mediated Amide Coupling

Why T3P? It tolerates the primary amide side chain and simplifies workup (no column chromatography often needed).[1][2]

Materials:

  • N-Boc-3-amino-5-carbamoylbenzoic acid (1.0 eq)[1][2]

  • External Amine (

    
    ) (1.1 eq)[1][2]
    
  • T3P (50% w/w in DMF or EtOAc) (1.5 - 2.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: Anhydrous DMF or NMP (Required for solubility).[1][2][3]

Procedure:

  • Dissolution: In a dry vial, dissolve the N-Boc protected scaffold and the External Amine in anhydrous DMF (Concentration ~0.1 M).

  • Base Addition: Add DIPEA. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

    • QC Check: Monitor by LC-MS.[1][2][3][5] Look for mass

      
      .[1][2][3]
      
  • Workup (The T3P Advantage):

    • Dilute reaction mixture with EtOAc (or 2-MeTHF).[1][2][3]

    • Wash 3x with water (T3P byproducts are water-soluble).[1][2][3]

    • Wash 1x with sat.[1][2][3]

      
      , 1x with Brine.[1][2][3]
      
    • Dry over

      
       and concentrate.
      
  • Deprotection (Optional): Treat crude with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group if the free amine is required.[2][3]

Protocol B: Derivatization of the Aniline

Objective: Couple an external Carboxylic Acid (


) to the scaffold's amine.
Challenge:  The scaffold's amine is electron-deficient (poor nucleophile). Standard coupling will be slow.[1][2][3]
Step 1: Activation of External Acid

We utilize HATU here because it generates the highly reactive O-azabenzotriazole active ester, necessary to force the reaction with the sluggish aniline.[2][3]

Materials:

  • External Acid (

    
    ) (1.2 eq)[1][2]
    
  • 3-Amino-5-carbamoylbenzoic acid Methyl Ester* (1.0 eq)[1][2]

    • Note: It is highly recommended to use the Methyl Ester form of the scaffold to prevent the internal acid from interfering.[2][3] If using the free acid scaffold, use Method C (Silylation) below.

  • HATU (1.2 - 1.5 eq)[1][2]

  • DIPEA (3.0 eq)[1]

  • Solvent: DMF.[1][2][3][4][5][6]

Procedure:

  • Pre-Activation: Dissolve External Acid and HATU in DMF. Add 1.0 eq of DIPEA.[1][2][3] Stir for 15 minutes at RT.[1][2][3][5] The solution often turns yellow/orange.[2][3]

  • Coupling: Add the scaffold (Amine) and the remaining DIPEA (2.0 eq).[1][2][3]

  • Heating: Stir at RT for 16 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The electron-deficient amine requires energy.[1][2][3]

  • Workup:

    • Dilute with EtOAc.[1][2][3] Wash with 1M HCl (to remove unreacted amine/HATU residues), then sat.[1][2][3]

      
      .
      
    • Purify via Flash Chromatography (MeOH/DCM gradient).[1][2][3]

Alternative: Method C (Transient Silylation for Free Acid Scaffold)

If you must use the free acid scaffold (zwitterion) and couple to the amine:

  • Suspend scaffold in dry DCM/DMF.[1][2][3]

  • Add TMSCl (Trimethylsilyl chloride, 2.2 eq) and DIPEA (2.2 eq).[1][2][3] Reflux for 1 hour.

    • Mechanism:[2] This protects the COOH as a silyl ester and solubilizes the amine.[2][3]

  • Cool to 0°C. Add the Acid Chloride of your partner acid (

    
    ) (1.1 eq).[1][2][3]
    
  • Stir at RT.[1][2][3][4][5]

  • Quench: Add MeOH (cleaves the silyl ester) and water. The product precipitates or is extracted.[2][3][4][7]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation immediately upon mixing Zwitterion crashing out of solution.Add LiCl (0.5M) to the DMF solution to break up aggregation and increase solubility (chaotropic effect).[1][2]
Low Yield (Protocol B) Aniline is too electron-poor.[1][2][3]Switch from HATU to Acid Chloride generation (using Oxalyl Chloride/DMF cat.) for the external acid.
Nitrile formation (-CN peak in IR/NMR) Dehydration of primary amide.[1][2][3]Avoid

,

, or high heat (>80°C).[1][2][3] Keep T3P reactions below 50°C.
Gel formation Polymerization of unprotected scaffold.[1][2][3]Ensure Protocol A starts with Boc-protection .[1][2][3][6] Do not skip this step.

References

  • T3P Reagent Capabilities: Archimica (now Euticals) Technical Notes.[1][2][3] "Propylphosphonic Anhydride (T3P®): The Water Scavenger."[1][2][3] Available at chemical suppliers (e.g., Sigma-Aldrich/Merck).[1][2]

  • HATU vs. T3P Comparison: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1][2][3] Organic Process Research & Development, 2016, 20(2), 140–177.[1][2]

  • Coupling to Electron-Deficient Anilines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1][2][3] Chemical Society Reviews, 2009, 38, 606-631.[1][2][3]

  • Transient Silylation Method: Wang, Z.[1][2][3] "Silylation-mediated amide coupling."[1][2][3] Comprehensive Organic Name Reactions and Reagents, Wiley, 2010.[1][2][3] (General methodology reference).

Disclaimer: These protocols involve hazardous chemicals.[1][2][3] Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

Application Note: 3-Amino-5-carbamoylbenzoic Acid as a Trifunctional Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical manual for utilizing 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) as a privileged scaffold in high-throughput combinatorial chemistry.

Executive Summary

In the realm of fragment-based drug design (FBDD), 3-Amino-5-carbamoylbenzoic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in its meta-substituted rigidity and trifunctionality . Unlike flexible aliphatic scaffolds, the benzene core locks functional groups into specific vectors, reducing the entropic cost of binding.

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The amide and amine moieties can mimic the hydrogen-bonding patterns required for ATP-hinge binding.

  • PARP Inhibitors: Resemblance to the benzamide pharmacophore essential for poly(ADP-ribose) polymerase inhibition.

  • Supramolecular Assemblies: The self-complementary hydrogen bonding sites allow for the construction of metallogels and metal-organic frameworks (MOFs).

Chemical Profile & Orthogonality

To successfully utilize this scaffold in combinatorial synthesis, one must understand the reactivity profile of its three substituents.

PositionFunctional GroupReactivity / RoleProtection Strategy (SPS)
C-1 Carboxylic Acid (-COOH)Anchoring / Diversification. Used for ester/amide formation. Primary attachment point to solid support (e.g., Wang or Rink resin).Protect as Allyl ester or t-Butyl ester if not used for anchoring.
C-3 Primary Amine (-NH₂)Primary Diversity Vector. Highly nucleophilic. Ideal for acylation, sulfonylation, or reductive amination.Fmoc (base labile) or Boc (acid labile).
C-5 Primary Amide (-CONH₂)Structural / H-Bonding. Generally unreactive under standard coupling conditions. Acts as a fixed polar motif (H-bond donor/acceptor).Unprotected (stable) or dehydrated to Nitrile (-CN) if desired.
Structural Logic

The meta positioning (1,3,5) prevents steric clash between substituents, allowing simultaneous access to three distinct pockets in a protein binding site. This is superior to ortho substitution, which often forces non-planar conformations.

Visualizing the Scaffold Strategy

The following diagram illustrates the diversity vectors and the logical flow of library generation using this scaffold.

ScaffoldStrategy Scaffold 3-Amino-5-carbamoylbenzoic Acid (Core Scaffold) Acid C-1 Carboxylic Acid (Anchor Point) Scaffold->Acid Amine C-3 Amine (Diversity Vector 1) Scaffold->Amine Amide C-5 Amide (Fixed Motif / H-Bond) Scaffold->Amide Resin Solid Support (Wang/Rink Resin) Acid->Resin Immobilization Lib_A Amide Library (R-CO-NH-) Amine->Lib_A Acylation (R-COCl) Lib_B Sulfonamide Library (R-SO2-NH-) Amine->Lib_B Sulfonylation (R-SO2Cl) Target Target Interaction (e.g., Kinase Hinge) Amide->Target H-Bond Donor Lib_A->Target Hydrophobic Pocket

Figure 1: Strategic breakdown of the 3-Amino-5-carbamoylbenzoic acid scaffold showing anchoring and diversification points.

Detailed Protocol: Solid-Phase Synthesis of a Library

Objective: Synthesize a library of 3-acylamino-5-carbamoylbenzoic acid derivatives. Scale: 100 mg resin per well (96-well plate format).

Materials
  • Scaffold: 3-Amino-5-carbamoylbenzoic acid (N-Fmoc protected for SPS). Note: If Fmoc-protected material is not commercially available, protect amine with Fmoc-OSu prior to loading.

  • Resin: Wang Resin (loading 0.8–1.0 mmol/g).

  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane).

  • Reagents: Piperidine (20% in DMF), TFA (Trifluoroacetic acid).

Step-by-Step Methodology
Phase 1: Scaffold Immobilization (Resin Loading)
  • Swelling: Place 100 mg Wang resin in a reaction vessel. Add 2 mL DCM; shake for 30 mins. Drain.

  • Activation: Dissolve Fmoc-3-amino-5-carbamoylbenzoic acid (5 eq. relative to resin loading) in DMF.[1] Add DIC (2.5 eq.). Stir for 5 mins at 0°C.

  • Loading: Add the activated scaffold solution to the resin. Add DMAP (0.1 eq. catalytic).

  • Incubation: Shake at room temperature for 12–16 hours.

  • Washing: Drain. Wash with DMF (3x), DCM (3x), MeOH (2x), DCM (3x).

  • Capping: Treat resin with acetic anhydride/pyridine (1:1) in DCM for 30 mins to cap unreacted hydroxyl groups on the resin.

Phase 2: Fmoc Deprotection
  • Deprotection: Add 20% Piperidine in DMF (2 mL) to the resin.

  • Reaction: Shake for 5 mins. Drain. Repeat with fresh reagent for 15 mins.

  • Wash: Wash extensively with DMF (5x) and DCM (5x) to remove all piperidine (critical for next step).

  • Validation: Perform a Chloranil test. A blue/green color indicates free aromatic amines.

Phase 3: Diversification (Library Generation)

Split the resin into individual wells if performing combinatorial synthesis.

Option A: Amide Formation (Acylation)

  • Reagent Prep: Prepare 0.5 M solutions of various Carboxylic Acids (R-COOH) in DMF.

  • Activation: Add HATU (1.0 eq) and DIPEA (2.0 eq) to the acid solution.

  • Coupling: Add activated solution to the resin-bound amine. Shake for 4 hours at RT.

  • Monitoring: Check completion via Chloranil test (should be colorless).

Option B: Sulfonamide Formation

  • Reagent Prep: Prepare 0.5 M solutions of Sulfonyl Chlorides (R-SO₂Cl) in DCM.

  • Coupling: Add solution to resin followed by Pyridine (2.0 eq). Shake for 6 hours.

Phase 4: Cleavage & Isolation
  • Final Wash: Wash resin with DMF (3x), DCM (5x). Dry resin under vacuum.

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

  • Reaction: Add 2 mL cocktail to resin. Shake for 2 hours.

  • Collection: Filter resin; collect filtrate.

  • Precipitation: Add cold Diethyl Ether to filtrate to precipitate the product. Centrifuge and dry.

Experimental Workflow Diagram

The following diagram details the logical flow of the solid-phase synthesis protocol described above.

SPS_Workflow cluster_div Diversification Start Start: Wang Resin (Hydroxyl Linker) Load 1. Loading Fmoc-Scaffold + DIC/DMAP Start->Load Cap 2. Capping Ac2O / Pyridine Load->Cap Deprotect 3. Fmoc Deprotection 20% Piperidine/DMF Cap->Deprotect Split 4. Split Resin (Combinatorial Step) Deprotect->Split Couple1 Well A: R1-COOH (Amide Coupling) Split->Couple1 Couple2 Well B: R2-SO2Cl (Sulfonylation) Split->Couple2 Cleave 5. Cleavage 95% TFA Couple1->Cleave Couple2->Cleave Final Final Library (3-Substituted-5-carbamoylbenzoic acids) Cleave->Final

Figure 2: Solid-Phase Synthesis (SPS) workflow for generating 3-amino-5-carbamoylbenzoic acid derivatives.

Data Analysis & Expected Outcomes

When validating the library, the following analytical parameters are typical for this scaffold.

ParameterMethodExpected ObservationTroubleshooting
Loading Efficiency UV Quant (Fmoc)0.6 – 0.8 mmol/gIf low (<0.4), double coupling time or increase DMAP concentration.
Purity (Crude) LC-MS (Reverse Phase)> 85%Major impurity is often the unreacted amine (if coupling failed) or deletion sequences.
Solubility DMSO / MeOHHighThe carbamoyl and acid groups ensure good solubility in polar solvents, aiding screening.
Identity 1H NMR (DMSO-d6)Distinct singletsLook for 3 aromatic protons (approx 7.5 - 8.5 ppm) with meta coupling constants (~1.5 Hz).

References

  • Dankwardt, S. M., et al. (1996).[2] Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular Diversity. Retrieved from [Link]

  • Bunin, B. A. (1998). The Combinatorial Index. Academic Press. (General reference for SPS protocols).
  • PubChem. (n.d.). 5-Aminoisophthalic acid (Structural Analog).[3] Retrieved from [Link]

Sources

Reaction conditions for acylation of 3-Amino-5-carbamoylbenzoic acid amine group

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Reaction causality, chemoselectivity mechanisms, and validated protocols.

Introduction & Mechanistic Rationale

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a highly functionalized, trifunctional aromatic scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and bioactive libraries[1]. The molecule presents a classic chemoselectivity challenge: it contains a carboxylic acid (-COOH), a primary amide (-CONH2), and an aromatic amine (-NH2).

Acylating the amine group requires overcoming its inherent electronic deactivation. The meta-directing, electron-withdrawing carboxyl and carbamoyl groups significantly reduce the electron density on the aromatic ring, rendering the amine weakly nucleophilic[1]. Furthermore, the reaction conditions must strictly suppress competitive O-acylation at the carboxylic acid (which forms unstable mixed anhydrides) and N-acylation or dehydration at the primary amide[2].

The Causality of Chemoselectivity

To achieve exclusive N-acylation, the reaction environment must exploit the subtle nucleophilic and thermodynamic differences between these three functional groups:

  • Aqueous Biphasic Solvation (The Schotten-Baumann Approach): By utilizing a mild inorganic base like sodium bicarbonate (NaHCO₃) in an aqueous/organic mixture, the reaction pH is buffered around 8.0–8.5. At this pH, the carboxylic acid (pKa ~3.8) is fully deprotonated to a carboxylate anion (-COO⁻). While negatively charged, the carboxylate is a "hard" nucleophile that becomes heavily solvated by water via hydrogen bonding, drastically reducing its kinetic reactivity toward acyl electrophiles[3].

  • Amine Nucleophilicity: The anilinium conjugate acid has a pKa of < 3.0. At pH 8.0, the aromatic amine exists entirely in its free, neutral state. Despite being deactivated by the ring substituents, it remains a "softer" and kinetically superior nucleophile compared to the solvated carboxylate[3].

  • Amide Inertness: The primary amide is a remarkably poor nucleophile (conjugate acid pKa ~ -1.0) due to resonance stabilization of its nitrogen lone pair with the adjacent carbonyl. It will not react with standard acyl chlorides or anhydrides at room temperature without strong Lewis acid catalysis or harsh heating[2].

Reaction Selectivity Pathway

The following diagram illustrates the kinetic pathways that dictate the success of the chemoselective N-acylation.

Chemoselectivity Substrate 3-Amino-5-carbamoylbenzoic acid (Trifunctional Substrate) Reagents Acylating Agent + Mild Base (pH 8-9, Aq/Org Biphasic) Substrate->Reagents Amine Aromatic Amine (-NH2) Neutral, Kinetically Active Reagents->Amine Acid Carboxylic Acid (-COOH) Deprotonated to -COO⁻ Heavily Solvated (Steric Shield) Reagents->Acid Amide Primary Amide (-CONH2) Resonance Stabilized Poor Nucleophile Reagents->Amide Product N-Acylated Product (Chemoselective Target) Amine->Product Favored Pathway MixedAnhydride Mixed Anhydride (O-Acylation, Unstable) Acid->MixedAnhydride Suppressed Imide Imide / Nitrile (Requires Harsh Conditions) Amide->Imide Suppressed

Figure 1: Chemoselective kinetic pathways during the acylation of 3-Amino-5-carbamoylbenzoic acid.

Experimental Protocols

To accommodate different types of acylating agents, two self-validating protocols are provided. Protocol A is the gold standard for standard acyl chlorides and anhydrides, utilizing a self-validating precipitation step. Protocol B is reserved for highly water-sensitive or sterically hindered acylating agents.

Protocol A: Aqueous Biphasic Acylation (Recommended)

This protocol leverages the principles of green chemistry and provides excellent chemoselectivity without the need for chromatographic purification[3].

  • Substrate Dissolution: Suspend 3-Amino-5-carbamoylbenzoic acid (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of THF and deionized water (0.2 M concentration).

  • Deprotonation & Solvation: Add solid NaHCO₃ (2.5 equiv). Stir vigorously at room temperature until gas evolution ceases and the substrate fully dissolves. Self-Validation: Complete dissolution confirms the quantitative formation of the water-soluble sodium carboxylate salt.

  • Electrophile Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Dissolve the acyl chloride or acid anhydride (1.1 equiv) in a minimal amount of THF and add it dropwise over 15 minutes to prevent localized heating and minimize hydrolysis of the acylating agent.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Quench & Isolation: Once complete, concentrate the mixture under reduced pressure to remove the majority of the THF. Cool the remaining aqueous phase to 0 °C and slowly acidify to pH 2.0 using 1M HCl.

  • Self-Validating Recovery: Upon acidification, the carboxylate is protonated back to a carboxylic acid. The resulting N-acylated product, lacking the highly polar free amine, will rapidly precipitate as a white/off-white solid. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: Anhydrous Acylation in Polar Aprotic Solvent

Use this when the acylating agent hydrolyzes too rapidly in water.

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.15 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Note: Avoid stronger bases like DBU, which may promote unwanted side reactions at the amide.

  • Acylation: Cool to 0 °C. Add the acyl chloride (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–8 hours.

  • Workup: Quench the reaction by pouring it into a 10-fold volume of ice-cold 0.5M HCl. The product will precipitate. Filter and wash extensively with water to remove residual DMF and DIPEA salts.

Experimental Workflow Visualization

Workflow Step1 1. Dissolution Substrate in THF/H₂O Step2 2. Deprotonation Add NaHCO₃ (pH 8-9) Step1->Step2 Step3 3. Acylation Add Acyl Chloride at 0°C Step2->Step3 Step4 4. Reaction Stir at RT (2-4h) Step3->Step4 Step5 5. Precipitation Acidify to pH 2 (1M HCl) Step4->Step5 Step6 6. Isolation Filtration & Vacuum Dry Step5->Step6

Figure 2: Step-by-step experimental workflow for the aqueous biphasic N-acylation (Protocol A).

Quantitative Data & Troubleshooting

Table 1: Comparison of Reaction Conditions
Condition TypeSolvent SystemBase / AdditiveTempExpected YieldChemoselectivity Profile
Aqueous Biphasic THF / H₂O (1:1)NaHCO₃ (2.5 eq)0 °C → RT85–95%Excellent: Exclusive N-acylation.
Anhydrous Aprotic DMFDIPEA (2.0 eq)0 °C → RT75–85%Good: Trace mixed anhydride possible.
Harsh Anhydrous ToluenePyridine / Reflux> 80 °C< 40%Poor: Amide dehydration, imide formation.
Table 2: Troubleshooting Guide
ObservationProbable Mechanistic CauseCorrective Action
Unreacted Starting Material Acylating agent hydrolyzed by water before reacting with the amine.Use freshly distilled acyl chloride; ensure strict 0 °C addition; increase acylating agent to 1.3 equiv.
Formation of Mixed Anhydride Insufficient water/time to hydrolyze transient O-acyl intermediates.Increase reaction time; stir with mild aqueous base (pH 8) for an additional hour before final acidification.
Low Yield upon Acidification The specific N-acylated product is highly water-soluble.Instead of filtration, extract the acidified aqueous layer with an EtOAc/Isopropanol (3:1) mixture.

References

  • Patel, S. et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Available at: [Link]

  • Dumas, A. M. et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed, NIH. Available at:[Link]

Sources

Application Note: Chemoselective Synthesis of Benzimidazole Derivatives from 3-Amino-5-carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Logic

The Scaffold Challenge

The starting material, 3-Amino-5-carbamoylbenzoic acid , presents a unique "trifunctional" challenge in organic synthesis. It contains three distinct reactive groups on a benzene core:

  • Carboxylic Acid (-COOH): The intended electrophile for benzimidazole formation.

  • Primary Amine (-NH₂): A nucleophile that can cause self-polymerization or side reactions if activated.

  • Primary Amide (-CONH₂): A hydrolytically sensitive group.

The Critical Conflict: Standard benzimidazole synthesis often employs harsh dehydrating conditions (e.g., Polyphosphoric acid at 180°C). Under these conditions, the carbamoyl (amide) group at position 5 is at high risk of hydrolysis to a carboxylic acid, destroying the pharmacophore. Furthermore, the unprotected aniline amine at position 3 can compete with the external diamine, leading to oligomers.

The Solution: Chemoselective Activation

To synthesize the target benzimidazole without degrading the scaffold, we must use Mild Activation strategies. This guide presents two validated protocols:

  • Protocol A (High Fidelity): T3P® (Propylphosphonic anhydride) mediated cyclization. This is the "Gold Standard" for pharmaceutical applications due to mild conditions and low epimerization risk.

  • Protocol B (Scalable): Boric Acid catalyzed condensation. A cost-effective, solvent-based method suitable for kilogram-scale production.

Reaction Pathway & Mechanism

The synthesis involves the condensation of 3-Amino-5-carbamoylbenzoic acid with an o-phenylenediamine (OPD) derivative.

DOT Diagram: Reaction Logic & Chemoselectivity

BenzimidazoleSynthesis SM 3-Amino-5-carbamoylbenzoic acid (Trifunctional Scaffold) Activation Activation (T3P or Boric Acid) SM->Activation OPD o-Phenylenediamine (Nucleophile) OPD->Activation Intermediate Mono-Amide Intermediate (Open Ring) Activation->Intermediate Amide Bond Formation Cyclization Dehydrative Cyclization (- H₂O) Intermediate->Cyclization Product 2-(3-Amino-5-carbamoylphenyl) benzimidazole Cyclization->Product Target SideReaction RISK: Amide Hydrolysis (Avoid Strong Acid/High T) Cyclization->SideReaction If T > 140°C

Caption: Logical flow of benzimidazole formation highlighting the critical risk of amide hydrolysis at high temperatures.

Protocol A: T3P® Mediated Synthesis (Recommended)

Why this method? T3P (Propylphosphonic anhydride) acts as both a coupling agent and a water scavenger. It drives the reaction to completion in ethyl acetate or DMF at moderate temperatures (70-80°C), preserving the sensitive carbamoyl group.

Materials
  • Limiting Reagent: 3-Amino-5-carbamoylbenzoic acid (1.0 eq)

  • Reagent: o-Phenylenediamine (1.1 eq)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (2.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step Procedure
  • Dissolution: In a reaction vessel equipped with a reflux condenser, dissolve 3-Amino-5-carbamoylbenzoic acid (10 mmol) and o-phenylenediamine (11 mmol) in Ethyl Acetate (50 mL).

    • Note: If the starting material is insoluble in EtOAc, use DMF (Dimethylformamide).

  • Base Addition: Add DIPEA (30 mmol) dropwise at room temperature. Stir for 10 minutes.

  • Cyclization Trigger: Add T3P solution (25 mmol) slowly over 15 minutes. The reaction is exothermic; control temp < 40°C during addition.

  • Heating: Heat the mixture to reflux (approx. 77°C for EtOAc, 90°C for DMF) for 4–6 hours.

    • Monitor: Check via HPLC or TLC (MeOH/DCM 1:9). Look for the disappearance of the intermediate mono-amide.

  • Workup (EtOAc):

    • Cool to Room Temp (RT).

    • Wash organic layer with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid and phosphate byproducts.

    • Wash with Water (1 x 30 mL) and Brine (1 x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-10% MeOH in DCM).

Protocol B: Boric Acid Catalyzed (Scale-Up Friendly)

Why this method? Boric acid is a "green" catalyst that activates the carboxylic acid by forming a reactive acyloxyborate species. It is milder than mineral acids and avoids the cost of T3P.

Materials
  • Limiting Reagent: 3-Amino-5-carbamoylbenzoic acid (1.0 eq)

  • Reagent: o-Phenylenediamine (1.05 eq)

  • Catalyst: Boric Acid (

    
    ) (0.1 - 0.2 eq)
    
  • Solvent: Xylene or Toluene.

Step-by-Step Procedure
  • Setup: Equip a 3-neck flask with a mechanical stirrer and a Dean-Stark trap (crucial for water removal).

  • Charging: Add starting material (50 mmol), o-phenylenediamine (52.5 mmol), and Boric Acid (5 mmol) to Xylene (250 mL).

  • Reflux: Heat to reflux (140°C). Water will begin to collect in the Dean-Stark trap.

  • Duration: Reflux for 12–16 hours.

    • Critical Check: Ensure the carbamoyl group is not hydrolyzing. If an "OH" peak appears in NMR where the "NH2" of the amide should be, reduce temperature and apply vacuum to remove water instead of high heat.

  • Isolation:

    • Cool the mixture to RT. The product often precipitates out of Xylene.

    • Filter the solid.

    • Wash the cake with cold Toluene followed by Hexanes.

  • Purification: Slurry the solid in saturated NaHCO₃ to remove any residual boric acid complexes, filter, and dry.

Analytical Validation & Data Summary

Expected Data Profile
ParameterMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Mass Spec (ESI) LC-MS[M+H]⁺ = 253.1 (Calc. MW ~252.27)
¹H NMR DMSO-d₆Benzimidazole NH: ~13.0 ppm (broad s)Amide CONH₂: Two singlets ~7.4 & 8.0 ppmAniline NH₂: Broad singlet ~5.5 ppm
Purity HPLC (C18)> 95% (Area)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reaction time or add 0.5 eq more T3P.
Amide Hydrolysis Conditions too harshSwitch from Protocol B (Xylene/140°C) to Protocol A (T3P/EtOAc).
Sticky Solid Phosphate salts (Method A)Ensure thorough washing with NaHCO₃ and Water during workup.

Workflow Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture SolventCheck Solvent Used? Start->SolventCheck PathA Method A: EtOAc/DMF SolventCheck->PathA T3P PathB Method B: Xylene SolventCheck->PathB Boric Acid Wash Aq. NaHCO3 Wash (Remove T3P byproducts) PathA->Wash Evap Evaporate Solvent Wash->Evap CrudeSolid Crude Solid Evap->CrudeSolid Filter Direct Filtration (Product precipitates) PathB->Filter Filter->CrudeSolid PurityCheck Purity > 95%? CrudeSolid->PurityCheck Recryst Recrystallize (EtOH/Water) PurityCheck->Recryst No Final Final Product (Dry under vacuum) PurityCheck->Final Yes Recryst->Final

Caption: Decision logic for workup and purification based on the synthesis protocol selected.

References

  • Archimica (Euticals). Process for the Preparation of Benzimidazole Derivatives using T3P. Source: Euticals Technical Application Notes. [Link] (General Technology Landing Page)

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. (Discusses T3P as a green reagent). Source: Wiley Online Library. [Link]

  • Shelke, K. F., et al. (2009). Boric acid catalyzed synthesis of benzimidazoles. Source: Chinese Chemical Letters, Vol 20, Issue 3.[1][2] [Link]

  • PubChem Compound Summary. 3-Amino-5-carbamoylbenzoic acid (CAS 132640-26-7). Source: National Center for Biotechnology Information. [Link]

Sources

3-Amino-5-carbamoylbenzoic acid in phenothiazine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Amino-5-carbamoylbenzoic Acid in Phenothiazine Scaffold Construction

Abstract

This technical guide details the integration of 3-amino-5-carbamoylbenzoic acid (CAS 132640-26-7) into phenothiazine drug scaffolds. As a bifunctional aniline derivative possessing both a carboxylic acid and a primary amide, this building block offers a rare opportunity to introduce orthogonal handle functionality (C1/C3 or C7/C9 positions) into the phenothiazine core. This note provides two validated synthetic workflows: a Pd-Catalyzed Buchwald-Hartwig/Thionation sequence for core phenothiazines and a Condensation/Cyclization protocol for benzo[a]phenothiazine derivatives.

Introduction & Retrosynthetic Logic

The incorporation of 3-amino-5-carbamoylbenzoic acid into a phenothiazine system is non-trivial due to the electron-withdrawing nature of the substituents (-COOH, -CONH₂), which deactivates the aniline nitrogen toward nucleophilic attack. Furthermore, the unprotected acidic protons can quench organometallic catalysts.

To successfully utilize this scaffold, we employ a "Protect-Couple-Cyclize" strategy. The retrosynthetic analysis (Diagram 1) highlights the necessity of masking the carboxylic acid to ensure solubility and catalyst compatibility.

Diagram 1: Retrosynthetic Analysis & Strategic Disconnections

Retrosynthesis cluster_logic Critical Design Considerations Target Functionalized Phenothiazine Core (Target Scaffold) Intermediate Diphenylamine Intermediate (Key Precursor) Target->Intermediate S-Cyclization (S8/I2 or Pd-S) StartMat 3-Amino-5-carbamoylbenzoic Acid (Starting Material) Intermediate->StartMat C-N Coupling (Buchwald-Hartwig) Partner o-Dihaloarene / o-Halothiophenol (Coupling Partner) Intermediate->Partner + Note1 EWG Deactivation: Requires active Pd-Ligand system StartMat->Note1 Note2 Solubility: Requires Methyl Ester Protection StartMat->Note2

Caption: Retrosynthetic disconnection showing the assembly of the phenothiazine core via a diphenylamine intermediate derived from the target aniline.

Pre-Synthesis Preparation: Solubilization & Protection

Rationale: The raw starting material is highly polar and insoluble in standard organic solvents (toluene, dioxane) used in transition-metal catalysis. Methyl ester formation is mandatory.

Protocol 1: Quantitative Methyl Esterification

  • Reagents: 3-Amino-5-carbamoylbenzoic acid (10.0 g), Methanol (100 mL), Thionyl Chloride (SOCl₂, 2.0 eq).

  • Setup: 250 mL round-bottom flask (RBF) with reflux condenser and CaCl₂ guard tube.

  • Procedure:

    • Cool Methanol to 0°C. Dropwise add SOCl₂ (exothermic).

    • Add the benzoic acid derivative in one portion.

    • Reflux for 6 hours. Monitor by TLC (10% MeOH in DCM).

    • Workup: Concentrate in vacuo. Resuspend residue in sat. NaHCO₃ (pH 8). Filter the precipitate.

    • Yield Target: >95% as a white/off-white solid (Methyl 3-amino-5-carbamoylbenzoate).

Method A: The Buchwald-Hartwig Route (Core Phenothiazines)

This method is preferred for constructing the standard 10H-phenothiazine core with high regiocontrol.

Mechanism: Palladium-catalyzed C-N bond formation followed by sulfur-mediated ring closure.

Step 1: C-N Cross-Coupling
  • Substrate: Methyl 3-amino-5-carbamoylbenzoate.

  • Partner: 1-Bromo-2-chlorobenzene (1.1 eq).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

    • Expert Insight: XPhos is critical here. Standard ligands (BINAP) often fail with electron-deficient anilines. XPhos prevents catalyst poisoning by the amide.

  • Base: Cs₂CO₃ (2.0 eq) – Anhydrous.

  • Solvent: Toluene/t-Butanol (5:1) – Degassed.[1]

Protocol:

  • Charge an oven-dried Schlenk tube with the aniline ester (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill with Argon (3x).

  • Inject degassed solvent (0.2 M concentration).

  • Heat to 100°C for 16 hours .

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Product: Methyl 3-((2-chlorophenyl)amino)-5-carbamoylbenzoate.

Step 2: Thionation & Cyclization
  • Reagents: Elemental Sulfur (S₈, 2.0 eq), Iodine (I₂, 10 mol%), o-Dichlorobenzene (ODCB).

  • Conditions: 180°C (Reflux).

Protocol:

  • Dissolve the diphenylamine intermediate in ODCB (0.5 M).

  • Add S₈ and I₂.

  • Reflux at 180°C for 4-6 hours . The reaction will evolve H₂S gas (trap in NaOH solution).

  • Cooling: Cool to room temperature. The phenothiazine product often precipitates.

  • Purification: Filter the solid. Wash with hexanes. Recrystallize from DMF/Ethanol.

Method B: The Naphthoquinone Route (Benzo[a]phenothiazines)

This route is ideal if the target is a benzo[a]phenothiazine (extended conjugation), often used for dyes or intercalating drugs. This reaction exploits the high reactivity of quinones, bypassing the need for palladium.

Diagram 2: Benzo[a]phenothiazine Synthesis Workflow

Naphthoquinone Aniline 3-Amino-5-carbamoyl- benzoic acid Reaction Reflux / Ethanol (Michael Addition) Aniline->Reaction Quinone 2,3-Dichloro-1,4- naphthoquinone Quinone->Reaction Intermediate Intermediate (Non-isolated) Reaction->Intermediate Cyclization Cyclization (-HCl) Intermediate->Cyclization Product 5-Oxo-5H-benzo[a] phenothiazine derivative Cyclization->Product

Caption: Catalyst-free synthesis of benzo[a]phenothiazine derivatives via condensation.

Protocol:

  • Reagents: 3-Amino-5-carbamoylbenzoic acid (1.0 eq), 2,3-Dichloro-1,4-naphthoquinone (1.0 eq), Anhydrous Potassium Acetate (2.0 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Suspend reagents in Ethanol (10 mL/mmol).

    • Reflux for 4–8 hours. The solution typically turns deep red/violet.

    • Monitoring: The reaction proceeds via a Michael addition-elimination followed by spontaneous cyclization.

  • Workup: Cool to RT. The product precipitates as a highly colored solid. Filter and wash with water (to remove salts) and cold ethanol.

  • Yield: Typically 60-80%.

Analytical Validation & Data Summary

When characterizing these derivatives, specific spectral signatures confirm the successful formation of the phenothiazine ring.

Table 1: Key Analytical Signatures

TechniqueParameterExpected ObservationStructural Insight
¹H NMR NH (Phenothiazine)Singlet, δ 8.5 – 9.5 ppmConfirms ring closure (N-H).
¹H NMR Amide (-CONH₂)Broad singlets (2H), δ 7.2 – 8.0 ppmConfirms retention of amide integrity.
¹³C NMR C-S-C carbonsδ 115 – 125 ppmDistinct shift from starting aniline.
HRMS [M+H]⁺Exact mass matchMandatory for confirming S-insertion.
IR C=O (Amide/Ester)1650–1690 cm⁻¹Verifies functional group survival.

Troubleshooting & Expert Tips

  • Issue: Low Yield in Buchwald Step.

    • Cause: The amide group coordinates to Pd.

    • Solution: Switch to BrettPhos or tBuXPhos precatalysts (G3 generation), which are more robust against heteroatom interference.

  • Issue: Incomplete Cyclization (Step 2).

    • Cause: Sublimation of Iodine.

    • Solution: Add Iodine in portions.[2] Ensure the condenser is efficient. Alternatively, use Pd(OAc)₂ / CuI for an intramolecular C-S coupling if the thermal method fails.

  • Issue: Solubility.

    • Solution: If the final product is insoluble, hydrolyze the methyl ester to the free acid using LiOH/THF/H₂O. The resulting lithium salt is usually water-soluble.

References

  • Maes, B. U., et al. (2003). "Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction." The Journal of Organic Chemistry. (Demonstrates modern transition metal approaches to the phenothiazine core).

  • Gupta, R. R., et al. (2012). "Phenothiazines: A Review of Synthesis and Biological Activities." Bioorganic & Medicinal Chemistry. (Comprehensive review of Smiles rearrangement and Ullmann protocols).

  • Kumar, P. S., et al. (2015). "Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives." Journal of Chemical and Pharmaceutical Research. (Specific precedent for reacting 3,5-diaminobenzoic acid derivatives with naphthoquinones).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Guidance on XPhos/BrettPhos selection for deactivated anilines).

  • BenchChem. (2024). "3-Amino-5-carbamoylbenzoic acid Structure and Applications." (Compound validation).

Sources

Preparation of 3-Amino-5-carbamoylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Retrosynthetic Logic

1.1 The Challenge The target molecule, 3-Amino-5-carbamoylbenzoic acid methyl ester (also referred to as methyl 3-amino-5-(aminocarbonyl)benzoate), is a critical trisubstituted benzene intermediate. It serves as a "linchpin" scaffold in medicinal chemistry, particularly for Bruton's tyrosine kinase (BTK) inhibitors and other kinase-targeted small molecules.

The synthesis presents a classic desymmetrization challenge . The starting material of choice is typically Dimethyl 5-nitroisophthalate , a symmetric diester. The core difficulty lies in differentiating the two identical ester groups to install a carbamoyl (amide) group at one position while retaining the methyl ester at the other, followed by a chemoselective reduction of the nitro group.

1.2 The Solution: The "Hydrolysis-Activation" Pathway Direct aminolysis of the diester with ammonia is operationally simple but statistically flawed, invariably yielding a difficult-to-separate mixture of starting material, mono-amide, and di-amide.

To ensure Drug Development Grade purity (>98%) and reproducibility, this protocol utilizes a stepwise Desymmetrization Strategy :

  • Controlled Partial Hydrolysis: Statistical hydrolysis of the diester to the mono-acid.

  • Regioselective Amidation: Activation of the carboxylic acid followed by amidation.

  • Chemoselective Reduction: Catalytic hydrogenation of the nitro group, preserving the amide and ester functionalities.

Part 2: Experimental Protocol

Step 1: Desymmetrization - Preparation of 3-(Methoxycarbonyl)-5-nitrobenzoic acid

Differentiation of the 1,3-diester moiety.

Reagents:

  • Dimethyl 5-nitroisophthalate (CAS: 13290-96-5)

  • Potassium Hydroxide (KOH)[1]

  • Methanol (MeOH) / Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)[2]

Protocol:

  • Dissolution: Charge a 1L round-bottom flask with Dimethyl 5-nitroisophthalate (23.9 g, 100 mmol) and MeOH (200 mL). Stir until a suspension forms. Add THF (50 mL) to aid solubility if necessary.

  • Saponification: Prepare a solution of KOH (5.6 g, 100 mmol, 1.0 equiv ) in MeOH (50 mL). Add this dropwise to the main solution over 45 minutes at 0°C. Critical: Rapid addition promotes di-acid formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (DCM:MeOH 9:1). The mono-ester is more polar than the diester.

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the solid residue in water (150 mL). The unreacted diester is insoluble; filter it off (recycle potential).

  • Acidification: Acidify the aqueous filtrate to pH 2 using 1N HCl. The product, 3-(Methoxycarbonyl)-5-nitrobenzoic acid , will precipitate as a white solid.

  • Isolation: Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • Expected Yield: 75-85%.[3]

Step 2: Amidation - Preparation of Methyl 3-carbamoyl-5-nitrobenzoate

Conversion of the free acid to the primary amide via acid chloride.

Reagents:

  • 3-(Methoxycarbonyl)-5-nitrobenzoic acid (from Step 1)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Ammonia (28% aqueous

    
     or 
    
    
    
    in dioxane)
  • Dichloromethane (DCM)

Protocol:

  • Activation: Suspend the mono-acid (11.25 g, 50 mmol) in anhydrous DCM (100 mL). Add catalytic DMF (3 drops).

  • Chlorination: Add Thionyl Chloride (7.3 mL, 100 mmol) dropwise. Reflux for 2 hours until the solution becomes clear (evolution of

    
     and 
    
    
    
    gas).
  • Concentration: Evaporate the solvent and excess

    
     to dryness to obtain the crude acid chloride (yellow solid). Do not expose to moisture.
    
  • Amidation: Re-dissolve the acid chloride in anhydrous DCM (50 mL). Cool to -10°C.

  • Quench: Slowly add 28% aqueous Ammonia (20 mL) or 0.5M Ammonia in Dioxane (excess) while maintaining the temperature below 0°C. Stir for 1 hour.

  • Workup: Dilute with water. Extract the organic layer.[3][4][5] If the product precipitates, filter the solid directly (the amide is often poorly soluble in DCM). Wash with water and hexane.

    • Expected Yield: 85-90%.[2]

    • Checkpoint: IR should show amide carbonyl (~1660

      
      ) and ester carbonyl (~1720 
      
      
      
      ).
Step 3: Reduction -

Chemoselective reduction of nitro to amine.

Reagents:

  • Methyl 3-carbamoyl-5-nitrobenzoate (from Step 2)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas (

    
    ) or Ammonium Formate (transfer hydrogenation)
    
  • Methanol (MeOH)

Protocol:

  • Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve the nitro-amide (4.48 g, 20 mmol) in MeOH (100 mL).

  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (450 mg, 10 wt% loading). Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with

    
     gas. Agitate under 
    
    
    
    atmosphere (balloon pressure is usually sufficient; 30 psi for faster rates) at room temperature for 4-6 hours.
  • Monitoring: Monitor by TLC. The amine product will be significantly more polar and UV active. It may stain yellow/orange with ninhydrin.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. The product usually crystallizes upon concentration or addition of diethyl ether.

    • Final Yield: 90-95%.[5]

    • Appearance: Off-white to pale yellow solid.

Part 3: Analytical Characterization & Data

Table 1: Physicochemical Properties

PropertyValue / Observation
Formula

Molecular Weight 194.19 g/mol
Appearance Off-white crystalline solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in DCM, Water
Purity Target >98% (HPLC)

Expected NMR Data (


-DMSO): 
  • 
     3.85 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     5.60 (s, 2H):  Aniline amine (
    
    
    
    , broad,
    
    
    exchangeable).
  • 
     7.35 (s, 1H):  Amide proton (
    
    
    
    , broad).
  • 
     7.45 (m, 1H):  Aromatic CH (position 4).
    
  • 
     7.60 (m, 1H):  Aromatic CH (position 6).
    
  • 
     7.80 (m, 1H):  Aromatic CH (position 2).
    
  • 
     8.05 (s, 1H):  Amide proton (
    
    
    
    , broad).

Part 4: Process Visualization

ReactionScheme Figure 1: Stepwise Synthesis of 3-Amino-5-carbamoylbenzoic acid methyl ester SM Dimethyl 5-nitroisophthalate (Symmetric Diester) INT1 3-(Methoxycarbonyl)-5-nitrobenzoic acid (Mono-Acid) SM->INT1 Step 1: KOH (1 eq), MeOH Partial Hydrolysis INT2 Methyl 3-carbamoyl-5-nitrobenzoate (Nitro-Amide) INT1->INT2 Step 2: i) SOCl2, ii) NH3(aq) Amidation PROD 3-Amino-5-carbamoylbenzoic acid methyl ester (Target Amine) INT2->PROD Step 3: H2, Pd/C Reduction

Caption: Stepwise desymmetrization route ensuring high regioselectivity and purity.

Part 5: Troubleshooting & Critical Parameters

1. Controlling Hydrolysis (Step 1):

  • Issue: Over-hydrolysis to the di-acid (5-nitroisophthalic acid).

  • Fix: Strictly control stoichiometry (1.0 eq KOH). Keep temperature at 0°C during addition. If di-acid forms, it is water-soluble at pH 2 (unlike the mono-ester which precipitates), but yield decreases.

2. Amide Solubility (Step 2):

  • Issue: The nitro-amide intermediate is often insoluble in DCM, leading to clumping during extraction.

  • Fix: If precipitation occurs during the quench, do not extract. Filter the solid directly from the biphasic mixture and wash with water. This often yields purer product than extraction.

3. Catalyst Poisoning (Step 3):

  • Issue: Incomplete reduction.

  • Fix: Ensure sulfur traces from Step 2 (Thionyl Chloride) are completely removed before hydrogenation. Wash the amide intermediate thoroughly with bicarbonate and water. Sulfur poisons Pd/C catalysts.

References

  • Review of Nitro-Reduction Methods

    • Sultan, Y. et al. "Amine synthesis by nitro compound reduction."[6] Organic Chemistry Portal.

    • [Link]

  • Partial Hydrolysis of Diesters

    • Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 2000.
    • [Link]

  • General Amidation Protocols

    • Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.
    • [Link]

  • ChemicalBook.

Sources

Application Note: Chemoselective Amidation of 3-Amino-5-carbamoylbenzoic Acid – A Comparative Analysis of HATU vs. DCC Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amidation of highly functionalized aromatic scaffolds is a cornerstone of modern drug development. However, achieving high chemoselectivity on substrates with multiple competing nucleophilic and electrophilic sites requires precise mechanistic control over the coupling environment. This application note evaluates the amidation of 3-Amino-5-carbamoylbenzoic acid —a challenging trifunctional substrate—comparing the traditional Dicyclohexylcarbodiimide (DCC) / HOBt methodology against the advanced uronium-based HATU / DIPEA system. Through kinetic and mechanistic analysis, we demonstrate why HATU is the authoritative choice for preserving primary amide integrity and preventing oligomerization in complex amidation workflows.

Substrate Profiling & Mechanistic Causality

The Chemoselectivity Challenge

3-Amino-5-carbamoylbenzoic acid features three distinct reactive moieties: an unprotected aromatic amine (-NH₂), a primary carboxamide (-CONH₂), and a carboxylic acid (-COOH)[1]. When the objective is to couple the carboxylic acid with an external aliphatic amine, the reaction conditions must exclusively activate the -COOH group without triggering side reactions at the other two sites.

The Failure Modes of DCC/HOBt

DCC activates the carboxylic acid by forming a transient O-acylisourea intermediate. While historically significant, this pathway introduces severe liabilities for this specific substrate:

  • Primary Amide Dehydration: Carbodiimides are potent dehydrating agents. In the presence of unprotected primary amides (like the -CONH₂ at position 5), DCC frequently drives the dehydration of the carboxamide group into a nitrile (-CN). This is a well-documented side reaction analogous to the unwanted dehydration of asparagine or glutamine side chains during classical peptide synthesis[2].

  • Oligomerization via Slow Kinetics: The activation and subsequent aminolysis of the DCC/HOBt pathway are relatively slow. This extended reaction time allows the weakly nucleophilic aromatic amine (-NH₂) of one substrate molecule to attack the activated ester of another, leading to self-condensation and oligomeric mixtures.

  • Byproduct Insolubility: DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously insoluble in most organic solvents, precipitating out of solution and severely complicating downstream chromatographic purification[3].

The HATU/DIPEA Kinetic Advantage

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) bypasses these limitations through superior reaction kinetics and transition-state stabilization.

The mechanism initiates when the tertiary base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks the electron-deficient carbon of HATU, producing an O-acyl(tetramethyl)isouronium salt[4]. This intermediate rapidly collapses into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester[5].

The critical differentiator here is the anchimeric assistance provided by the 7-aza nitrogen of the HOAt leaving group. This nitrogen atom engages in neighboring group participation (n→π* stabilization) via a hydrogen-bonding transition state[6]. This dynamic drastically accelerates the aminolysis step with the target aliphatic amine. The reaction is completed so rapidly that it kinetically outcompetes both the dehydration of the primary amide and the intermolecular attack by the substrate's own aromatic amine.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics observed when coupling 3-Amino-5-carbamoylbenzoic acid with a standard primary aliphatic amine (e.g., benzylamine) using both reagent systems.

ParameterHATU / DIPEA PathwayDCC / HOBt Pathway
Activation Intermediate OAt Active EsterO-acylisourea / OBt Ester
Reaction Kinetics Very Fast (< 2 hours)Slow (12 - 24 hours)
Chemoselectivity High (Favors external aliphatic amine)Poor (High oligomerization risk)
Primary Amide Integrity Preserved (>98%)High risk of dehydration to Nitrile (-CN)
Byproduct Profile Water-soluble urea and phosphate saltsInsoluble DCU precipitate
Purification Complexity Low (Simple aqueous workup)High (Requires filtration & chromatography)
Typical Target Yield 85% - 95% 30% - 45%

Pathway Visualization

G cluster_HATU HATU / DIPEA Pathway (Preferred) cluster_DCC DCC / HOBt Pathway (Suboptimal) Substrate 3-Amino-5-carbamoylbenzoic acid (Trifunctional Substrate) HATU_Act Rapid Activation (OAt Active Ester) Substrate->HATU_Act HATU, DIPEA DCC_Act Slow Activation (O-acylisourea / OBt Ester) Substrate->DCC_Act DCC, HOBt HATU_Prod Target Amide (High Yield, Chemoselective) HATU_Act->HATU_Prod R-NH2 (Fast) DCC_Side1 Side Reaction: Amide Dehydration (-CN) DCC_Act->DCC_Side1 Excess DCC DCC_Side2 Side Reaction: Self-Condensation DCC_Act->DCC_Side2 Intermolecular NH2 attack DCC_Prod Target Amide (Low Yield, DCU Byproduct) DCC_Act->DCC_Prod R-NH2 (Slow)

Mechanistic divergence of 3-Amino-5-carbamoylbenzoic acid amidation using HATU vs. DCC.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify reaction progression in real-time.

Protocol A: Optimized HATU-Mediated Amidation (Recommended)

Objective: Rapid, chemoselective coupling of 3-Amino-5-carbamoylbenzoic acid with a primary aliphatic amine.

Reagents:

  • 3-Amino-5-carbamoylbenzoic acid (1.0 eq, 1.0 mmol)

  • Target Aliphatic Amine (e.g., Benzylamine) (1.1 eq, 1.1 mmol)

  • HATU (1.1 eq, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Workflow:

  • Substrate Dissolution: Suspend 3-Amino-5-carbamoylbenzoic acid in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Base Addition & Deprotonation: Add DIPEA dropwise to the stirring suspension.

    • Validation Checkpoint 1: The opaque suspension must rapidly transition to a clear solution. This visual cue confirms the successful deprotonation of the carboxylic acid into its highly soluble carboxylate salt.

  • Activation: Chill the solution to 0 °C using an ice bath. Add the HATU reagent in a single portion and stir for exactly 10 minutes.

    • Causality: Pre-activation at 0 °C ensures the stable formation of the OAt active ester while suppressing any premature thermal degradation[5].

  • Aminolysis: Add the target aliphatic amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: After 1 hour, analyze a 10 µL aliquot via LC-MS.

    • Validation Checkpoint 2: The chromatogram must show >95% consumption of the starting material mass. Crucially, verify the absence of an[M-18] mass peak , which would indicate unwanted dehydration of the primary amide to a nitrile.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target amide.

Protocol B: Traditional DCC/HOBt Amidation (For Comparative Reference)

Reagents: Substrate (1.0 eq), Target Amine (1.1 eq), DCC (1.2 eq), HOBt (1.2 eq), Anhydrous DMF (5.0 mL).

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate and HOBt in anhydrous DMF at room temperature.

  • Activation: Cool the mixture to 0 °C and add DCC.

    • Causality: DCC activates the acid to the O-acylisourea, which HOBt immediately intercepts to form the OBt ester, an essential step to minimize irreversible N-acylurea formation.

  • Aminolysis: Add the target amine and stir the reaction for 16–24 hours at room temperature.

  • Reaction Monitoring: Observe the physical state of the reaction flask.

    • Validation Checkpoint 3: The formation of a dense, white precipitate confirms that carbodiimide activation has occurred and dicyclohexylurea (DCU) is forming[3].

  • Workup: Filter the suspension through a Celite pad to remove the insoluble DCU precipitate. Concentrate the filtrate under high vacuum and purify via silica gel chromatography to separate the target amide from the inevitable oligomeric and nitrile byproducts.

References

1.[4] HATU:a third-generation coupling reagent - ChemicalBook, chemicalbook.com, 2.[6] HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety, peptidechemistry.org, 3.[1] 3-Amino-5-carbamoylbenzoic acid | 132640-26-7 | Benchchem, benchchem.com, 4.[5] HATU | 148893-10-1 | Peptide Coupling Reagent - ChemPep, chempep.com, 5.[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem, bachem.com, 6.[3] Coupling Reagents - Aapptec Peptides, peptide.com,

Sources

Troubleshooting & Optimization

Improving solubility of 3-Amino-5-carbamoylbenzoic acid in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Solubility & HPLC Performance Audience: Analytical Chemists, Method Development Scientists

Core Technical Brief: The Solubility Paradox

The Challenge: 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) presents a classic "zwitterionic trap" in Reverse Phase Chromatography (RPC). Its structure contains three distinct functionalities that fight for dominance in solution:

  • Carboxylic Acid (Position 1): Acidic (pKa ~3.6 - 4.0). Ionizes to

    
     at neutral pH.
    
  • Amino Group (Position 3): Weakly basic (pKa ~2.5 - 3.5 due to electron-withdrawing substituents). Protonates to

    
     at low pH.
    
  • Carbamoyl/Amide Group (Position 5): Neutral but highly polar. It acts as a strong Hydrogen Bond Donor/Acceptor, significantly increasing crystal lattice energy and reducing solubility in standard organic solvents like Acetonitrile (ACN).

The Result: At pH 4–5, the molecule approaches its isoelectric point (pI), where net charge is zero. This is the zone of minimum solubility. If your mobile phase or sample diluent sits in this range, the compound will precipitate (crash out) inside the column or injector port.

Mobile Phase Engineering

Strategy A: The "Acidic Lock" (Recommended for C18/C8)

Goal: Force the molecule into a single protonated state (


 and 

) to improve solubility relative to the zwitterion and suppress silanol interactions.

Recommended Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) or 0.1% Trifluoroacetic Acid (TFA) in Water.
    
    • Why: Keeps pH < 2.5. Protonates the amine (increasing polarity/solubility in water) and suppresses acid ionization (improving retention on hydrophobic columns).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: MeOH is often a better solvent for amide-containing aromatics than ACN due to better H-bonding solvation.

Strategy B: The "Ion-Pairing" (For Difficult Retention)

Goal: If the compound elutes in the void volume (too polar), use an ion-pairing agent to increase hydrophobicity.

Recommended Mobile Phase:

  • Solvent A: 10 mM Sodium Octanesulfonate (pH adjusted to 2.5 with Phosphoric Acid).

  • Solvent B: Acetonitrile.[2]

  • Mechanism:[3] The sulfonate anion pairs with the protonated amine (

    
    ), forming a neutral, lipophilic complex that retains well on C18.
    

Workflow Visualization

Diagram 1: Mobile Phase Optimization Logic

This decision tree guides you through selecting the correct mobile phase based on your observed issues (Precipitation vs. Retention).

MobilePhaseLogic Start START: Initial Issue? Precip Issue: Sample Precipitates (Cloudy/High Backpressure) Start->Precip Retent Issue: Poor Retention (Elutes in Void) Start->Retent Peak Issue: Peak Tailing Start->Peak CheckPH Check Mobile Phase pH Precip->CheckPH CheckCol Check Column Chemistry Retent->CheckCol ActionBuffer Action: Increase Buffer Conc. (25mM Phosphate) Peak->ActionBuffer Isoelectric Is pH 3.5 - 5.0? CheckPH->Isoelectric ActionAcid Action: Lower pH to < 2.5 (Use 0.1% H3PO4 or TFA) Isoelectric->ActionAcid Yes (Zwitterion Trap) ActionCoSolv Action: Switch Organic Modifier ACN -> MeOH Isoelectric->ActionCoSolv No (Solvent Mismatch) ActionHILIC Action: Switch to HILIC (Amide or Bare Silica) CheckCol->ActionHILIC If using C18 ActionIonPair Action: Add Ion-Pair Reagent (Octanesulfonate) CheckCol->ActionIonPair Alt Strategy

Caption: Logical workflow for diagnosing solubility and chromatographic issues specific to amphoteric aminobenzoic acid derivatives.

Troubleshooting Guide (FAQs)

Q1: My sample dissolves in the vial but precipitates immediately upon injection. Why?

Diagnosis: Solvent Shock. You likely dissolved the sample in 100% DMSO or Methanol, but your HPLC method starts at 95% Aqueous (Water/Buffer). The hydrophobic amide group aggregates instantly when hitting the water stream.

The Fix: The "Dilution Protocol" Do not inject pure organic solutions into a high-aqueous stream.

  • Stock Solution: Dissolve 10 mg of compound in 1 mL DMSO (Result: 10 mg/mL).

  • Working Solution: Take 100 µL of Stock and add 900 µL of Mobile Phase A (Acidic Water).

    • Observation: If it clouds up, your concentration is too high for the mobile phase.

  • Correction: Reduce injection volume to < 5 µL or adjust the gradient starting point to 10-15% Organic to help solubilize the bolus.

Q2: Why is the peak tailing so badly?

Diagnosis: Secondary Silanol Interactions. The amine group (


) interacts with residual silanols (

) on the silica backbone of the column.

The Fix:

  • Add TFA: Trifluoroacetic acid (0.05% - 0.1%) creates an ion pair with the amine and saturates silanols.

  • Increase Ionic Strength: If using Formic Acid, switch to Ammonium Formate (10-20 mM). The salt competes with the analyte for silanol sites.

  • Column Switch: Use a "Polar Embedded" or "Polar Endcapped" column (e.g., Waters SymmetryShield or Agilent Bonus-RP). These shield the silica surface.

Q3: Can I use Phosphate Buffer with high Acetonitrile?

Warning: Phosphate buffers have poor solubility in ACN.[1][4]

  • Risk: If your gradient goes above 70% ACN, phosphate salts may precipitate in the pump heads, causing seal failure.

  • Data Table: Buffer Limits

Buffer TypeMax % ACN (approx)Max % MeOH (approx)Suitability for 3-Amino-5-carbamoylbenzoic Acid
Phosphate (Na/K) 60-70%80-90%High (Excellent pH control, UV transparent)
Ammonium Acetate 90%95%Medium (Good solubility, but pH range 4-6 is risky)
TFA (0.1%) 100%100%High (Solubilizes amine, good for gradients)

Sample Preparation Protocol

Diagram 2: The "Safe-Prep" Workflow

This protocol ensures the sample remains stable from the bench to the detector.

SamplePrep Solid Solid Sample (Powder) Step1 1. Dissolve in DMSO (High Conc. Stock) Solid->Step1 Step2 2. Vortex & Sonicate (Ensure Clarity) Step1->Step2 Step3 3. Dilute 1:10 with Mobile Phase A (Acidic) Step2->Step3 Check Check for Turbidity Step3->Check Check->Step3 Cloudy -> Dilute Further Filter 4. Filter (0.2 µm PTFE) Check->Filter Clear Vial HPLC Vial Filter->Vial

Caption: Step-by-step sample preparation to prevent column fouling.

References

  • PubChem. (2025).[5][6] 3-Amino-5-carbamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018).[7] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Chromatography Online. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • ResearchGate. (2025). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 3-Amino-5-carbamoylbenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from complex bifunctional or trifunctional building blocks. 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a versatile scaffold in medicinal chemistry, but unreacted traces can wreak havoc on downstream purification.

This guide provides field-proven, causality-driven workflows to eliminate this impurity without compromising your target active pharmaceutical ingredient (API).

Part 1: Physicochemical Profiling (The "Why" Before the "How")

Before deploying a removal strategy, we must understand the molecule's electronic and physical landscape.

Table 1: Quantitative Data & Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Weight 180.16 g/mol Small molecule; highly mobile in solution but prone to co-elution[1].
Functional Groups -NH₂, -COOH, -CONH₂Amphoteric nature; capable of extensive hydrogen bonding[2].
pKa (-COOH) ~3.5Acidic; easily deprotonated by mild aqueous bases (e.g., NaHCO₃).
pKa (-NH₃⁺) ~2.5Weakly basic due to meta-electron-withdrawing groups; requires strong acid to protonate[2].
Isoelectric Point (pI) ~3.0Exists as a neutral zwitterion; exhibits minimum aqueous solubility at this pH.
Frequently Asked Questions

Q: Why does 3-Amino-5-carbamoylbenzoic acid streak so badly on normal-phase silica gel? A: The compound is a zwitterion. The meta-substitution pattern prevents direct resonance delocalization of the amino group's lone pair into the carboxylic acid, preserving the distinct, orthogonal reactivity of both groups (2)[2]. This creates a highly polar, hydrogen-bonding network that interacts irreversibly with the silanol groups on standard silica, causing severe peak tailing. Orthogonal chromatographic approaches or pre-column chemical scavenging are required (3)[3].

Q: Can I just wash it out with water? A: Not efficiently at neutral pH. While it has polar groups, the zwitterionic form at near-neutral pH often has limited aqueous solubility. You must actively tune the pH to force the molecule into a fully ionized state (either as a sodium carboxylate or an ammonium salt) to partition it into the aqueous layer.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

To determine the best removal strategy, follow the decision matrix below based on your target product's stability and polarity.

DecisionTree Start Crude Reaction Mixture Q1 Target Stable in Aqueous Acid/Base? Start->Q1 Ext pH-Tuned Extraction (Isoelectric Precipitation) Q1->Ext Yes Q2 Target Product Polarity? Q1->Q2 No Resin Scavenger Resin (Isocyanate/Carbonate) Q2->Resin High Polarity Precip Anti-Solvent Precipitation Q2->Precip Low Polarity

Decision matrix for 3-Amino-5-carbamoylbenzoic acid removal.

Workflow 1: pH-Tuned Liquid-Liquid Extraction (Isoelectric Purging)

Causality: By manipulating the pH above the pKa of the carboxylic acid (pH > 8), we force the formation of a highly water-soluble carboxylate anion, breaking its hydrogen-bond network with the organic phase. Step-by-Step Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF). Ensure the concentration is < 0.1 M to prevent emulsion formation.

  • Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5).

  • Agitation & Separation: Vigorously stir for 10 minutes. The 3-amino-5-carbamoylbenzoic acid will deprotonate and partition into the aqueous layer. Separate the layers.

  • Self-Validation Step: To confirm the impurity was successfully extracted, take the aqueous layer and carefully acidify it dropwise with 1M HCl to pH ~3.0 (its isoelectric point). A white precipitate of the zwitterionic impurity should immediately form, validating the extraction mechanism.

  • Final Wash: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Workflow 2: Solid-Supported Scavenger Resins (For Water-Sensitive Targets)

Causality: When aqueous workups degrade your target product, solid-phase scavenging is the optimal orthogonal approach. Scavenger resins physically trap the impurity on a macroscopic polymer bead via covalent or ionic bonds, allowing removal by simple filtration (4)[4].

ResinMechanism cluster_0 Covalent Scavenging cluster_1 Ionic Scavenging Imp 3-Amino-5-carbamoylbenzoic acid (Amphoteric Impurity) Resin1 Isocyanate Resin Imp->Resin1 Resin2 Carbonate Resin Imp->Resin2 Urea Immobilized Urea (Filtered Out) Resin1->Urea Reacts with -NH2 Salt Immobilized Carboxylate (Filtered Out) Resin2->Salt Deprotonates -COOH

Scavenger resin mechanisms targeting amine and carboxylate groups.

Step-by-Step Protocol:

  • Solvent Exchange: Dissolve the crude mixture in an anhydrous, polar aprotic solvent (e.g., THF, DMF, or DCM) at a concentration of 0.05 M.

  • Resin Selection & Addition:

    • Option A (Targeting the Acid): Add 3-5 equivalents of a solid-supported Carbonate resin (e.g., MP-Carbonate). This acts as a macroscopic base, deprotonating the -COOH group and ionically binding the impurity (5)[5].

    • Option B (Targeting the Amine): Add 3-5 equivalents of an Isocyanate-functionalized polystyrene resin. The isocyanate covalently reacts with the primary amine to form an immobilized urea (6)[6].

  • Incubation: Agitate the suspension gently on an orbital shaker for 3-4 hours at room temperature. (Note: Avoid magnetic stirring, which can mechanically shear the resin beads and clog filters).

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel.

  • Self-Validation Step: Wash the resin cake with 2 column volumes of the reaction solvent. LC-MS analysis of the filtrate should show the complete absence of the 180.16 m/z mass, confirming the impurity is locked on the resin.

Workflow 3: Anti-Solvent Precipitation (Trituration)

Causality: Leveraging the extreme polarity of the impurity. If your target molecule is highly lipophilic, you can selectively crash out the amphoteric impurity by introducing a non-polar anti-solvent. Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in the absolute minimum volume of a polar solvent (e.g., DMSO or DMF).

  • Anti-Solvent Addition: Place the solution in an ice bath. Vigorously stir and add 10 volumes of cold Diethyl Ether or Hexane dropwise.

  • Maturation: Allow the suspension to stir for 30 minutes at 0°C. The 3-amino-5-carbamoylbenzoic acid will precipitate as a fine powder due to its insolubility in low-dielectric media.

  • Isolation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm PTFE membrane. The target product remains in the filtrate.

References

  • Title: How to isolate impurities from a reaction product Source: Biotage URL: [Link]

  • Title: Solid-Supported Scavengers Source: Supra Sciences URL: [Link]

  • Title: Resins with Functional Groups as Scavengers Source: Glycopep URL: [Link]

  • Title: Scavenger Resins Source: Amerigo Scientific URL: [Link]

Sources

Optimizing regioselectivity in 3-Amino-5-carbamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Amino-5-carbamoylbenzoic acid (also known as 5-aminoisophthalic acid monoamide) presents a classic "symmetry-breaking" challenge. The starting material, 5-nitroisophthalic acid , possesses C2v symmetry with two identical carboxylic acid groups. "Regioselectivity" in this context refers to the selective mono-functionalization of one carboxyl group while preserving the other.

This guide moves beyond statistical methods (which cap yields at ~50%) and focuses on the Desymmetrization via Mono-esterification route. This is the industry-standard approach for high-purity applications, such as X-ray contrast agent intermediates.

Module 1: The Optimized Synthetic Route

Do not attempt direct mono-amidation of 5-nitroisophthalic acid using thionyl chloride and ammonia; it invariably leads to inseparable mixtures of di-acid, mono-amide, and di-amide. The optimized protocol relies on steric and solubility-controlled desymmetrization.

The Workflow (Desymmetrization Strategy)

SynthesisWorkflow cluster_trouble Critical Control Point Start 5-Nitroisophthalic Acid (Symmetric) Step1 Step 1: Diester Formation (MeOH, H2SO4) Start->Step1 Quant. Yield Step2 Step 2: Controlled Mono-Hydrolysis (1 eq NaOH, Solubility Control) Step1->Step2 Critical Regio-Step Step3 Step 3: Activation & Amidation (SOCl2 then NH3) Step2->Step3 Formation of Amide-Ester Step4 Step 4: Ester Hydrolysis (LiOH or NaOH) Step3->Step4 Deprotection Step5 Step 5: Nitro Reduction (H2/Pd-C) Step4->Step5 Chemo-selective Red. Target Target: 3-Amino-5-carbamoylbenzoic Acid Step5->Target

Figure 1: The desymmetrization workflow. Step 2 is the critical point where symmetry is broken to ensure 1:1 functionalization.

Module 2: Detailed Protocol & Causality

Step 1: Desymmetrization (The "Mono-Methyl Ester" Method)

Objective: Convert Dimethyl 5-nitroisophthalate (symmetric) to Monomethyl 5-nitroisophthalate (asymmetric).

  • Protocol:

    • Dissolve Dimethyl 5-nitroisophthalate in Methanol/THF (10:1).

    • Add exactly 0.95 - 1.0 equivalents of NaOH (1M aqueous) dropwise at 0°C.

    • The Trick: The mono-sodium salt of the mono-ester is significantly less soluble in this solvent system than the diester or the di-acid salt. It precipitates out, preventing further hydrolysis (over-reaction) to the di-acid.

    • Filter the precipitate.[1] Acidify with 1M HCl to obtain Monomethyl 5-nitroisophthalate.

  • Why this works: This utilizes solubility-driven selectivity rather than just statistical probability. If you rely only on kinetics, you will get a statistical mixture. By forcing precipitation, you remove the product from the reaction zone.[1]

Step 2: Amidation

Objective: Convert the free acid of the Mono-ester to an Amide.

  • Protocol:

    • Reflux Monomethyl 5-nitroisophthalate in Thionyl Chloride (SOCl₂) with a drop of DMF (Catalyst) for 2 hours.

    • Evaporate excess SOCl₂ (Critical: excess SOCl₂ reacts with ammonia to form violent byproducts).

    • Dissolve residue in dry DCM.

    • Bubble dry NH₃ gas or add aqueous NH₄OH at 0°C.

  • Result: Methyl 3-carbamoyl-5-nitrobenzoate.

Step 3: Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ without hydrogenating the aromatic ring or hydrolyzing the amide.

  • Protocol:

    • Catalyst: 5% Pd/C or Raney Nickel.[2]

    • Solvent: Methanol (Avoid acidic media to protect the amide).

    • Pressure: 30-50 psi H₂.

    • Caution: Monitor for hydroxylamine intermediates (incomplete reduction).

Module 3: Troubleshooting & FAQs

Issue 1: "I am getting the Diamide (Bis-amide) impurity."

Diagnosis: This indicates a failure in Step 1 (Desymmetrization). You likely hydrolyzed both ester groups or started with the di-acid.

Potential CauseVerificationCorrective Action
Over-Hydrolysis Check HPLC of Step 1 product. If Di-acid > 5%, you used too much base or temperature was too high.Use exactly 0.95 eq NaOH. Keep T < 5°C.
Direct Amidation Did you try to react 5-nitroisophthalic acid directly with SOCl₂/NH₃?STOP. Direct amidation of the di-acid cannot be controlled regioselectively. Switch to the Ester route.
Issue 2: "The Nitro group won't reduce / Catalyst Poisoning."

Diagnosis: Sulfur poisoning or amine inhibition.

  • Q: Did you use Thionyl Chloride in the previous step?

    • A: If trace sulfur remains, Pd/C will die immediately.

    • Fix: Wash the amide intermediate with saturated NaHCO₃ and brine thoroughly before reduction. Consider using Raney Nickel, which is more robust against sulfur traces than Palladium.

Issue 3: "My product is water-soluble and hard to isolate."

Diagnosis: 3-Amino-5-carbamoylbenzoic acid is zwitterionic (Amine is basic, Acid is acidic). It has an Isoelectric Point (pI) .

  • Solution:

    • The molecule is most insoluble at its pI (approx pH 3.5 - 4.5).

    • Do not try to extract into organic solvent from water.

    • Isolation Protocol: Dissolve crude in alkaline water (pH 10), filter catalyst, then slowly acidify with HCl to pH 4.0. The product will crystallize as a white/off-white solid.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected CheckImpurity Identify Impurity via HPLC Problem->CheckImpurity Diamide Impurity: Diamide CheckImpurity->Diamide Diacid Impurity: Di-Acid CheckImpurity->Diacid Hydroxylamine Impurity: N-OH (M+16) CheckImpurity->Hydroxylamine Action1 Cause: Failed Desymmetrization Fix: Check NaOH eq in Step 1 Diamide->Action1 Action2 Cause: Over-Hydrolysis Fix: Lower Temp to 0°C Diacid->Action2 Action3 Cause: Incomplete Reduction Fix: Increase H2 Pressure or Time Hydroxylamine->Action3

Figure 2: Diagnostic logic for common impurities in the amidation and reduction sequence.

Module 4: Key Properties & Validation

Target Molecule: 3-Amino-5-carbamoylbenzoic acid CAS: 132640-26-7 (Generic generic structure references) / Precursor 5-Nitroisophthalic acid CAS: 618-88-2.

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Purity (HPLC) > 98.5%C18 Column, Phosphate Buffer/MeOH
Mass Spec [M+H]+ = 181.1ESI-MS
Solubility Soluble in DMSO, dil. NaOH; Insoluble in Water (at pH 4)--

References

  • BenchChem. (2025).[1] 3-Amino-5-carbamoylbenzoic acid Structure and Properties. Retrieved from 3

  • European Patent Office. (1998). Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters (EP0879815B1). Describes the optimization of the diester precursor. Retrieved from 4

  • Japan Patent Office. (1998). Production of 5-aminoisophthalic acid (JPH10306067A).[5] Details the reduction conditions and pH control for amino-isophthalic derivatives. Retrieved from 5

  • PubChem. (2025).[6][7] 5-Nitroisophthalic acid Compound Summary. Retrieved from 6[6][7][8]

Sources

Purification of 3-Amino-5-carbamoylbenzoic acid from nitro- precursors

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification & Synthesis Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

Overview

Welcome to the technical support hub for 3-Amino-5-carbamoylbenzoic acid (also known as 3-amino-5-carboxamidobenzoic acid). This guide addresses the specific challenges encountered during the reduction of 3-nitro-5-carbamoylbenzoic acid and the subsequent isolation of the zwitterionic product.

Our support logic relies on the amphoteric nature of the target molecule and the kinetic risks of the reduction pathway (specifically hydroxylamine accumulation).

Module 1: Reaction Optimization (The Reduction)

User Issue: "The reaction stalls before completion, or I see a persistent intermediate peak on HPLC."

Diagnosis

The reduction of the nitro group to the amine proceeds via a nitroso and a hydroxylamine intermediate.[1] Stalling often occurs at the hydroxylamine (Ar-NHOH) stage. This is dangerous because hydroxylamines are thermally unstable and can condense to form colored azoxy impurities.

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Catalyst Loading 5–10 wt% of 10% Pd/C (50% water wet)Dry catalysts pose a fire risk. Water-wet catalysts mitigate pyrophoricity without significantly inhibiting the reduction in polar solvents [1].
Solvent Choice Methanol or THF/Water (9:1)The product is poorly soluble in non-polar solvents. If the product precipitates on the catalyst surface during reaction, it blocks active sites (catalyst fouling) [2].
Pressure/Temp 3–5 bar H₂, 40–50°CRoom temperature is often insufficient for the final reduction step (Hydroxylamine

Amine). Mild heating drives the reaction to completion.
Promoters Trace Vanadium (optional)If stalling persists, trace vanadium compounds (e.g.,

) can accelerate the uptake of hydrogen for difficult nitro-reductions [3].

Critical Warning: Do not overheat (>70°C) or use strong acidic conditions during reduction, as the carbamoyl group (-CONH₂) is susceptible to hydrolysis, converting your target into 3,5-diaminobenzoic acid or 5-aminoisophthalic acid.

Module 2: Workup & Catalyst Removal

User Issue: "I lost half my yield during catalyst filtration," or "My product is grey."

The Solubility Trap

3-Amino-5-carbamoylbenzoic acid is a zwitterion. It has low solubility in neutral organic solvents. If you filter the catalyst at room temperature in neutral MeOH/THF, your product is likely solid and trapped inside the filter cake with the carbon.

Corrective Workflow: The "Basify-Filter-Acidify" Method

Instead of hot filtration (which is risky with flammable solvents), use the pH-swing method to separate the product from the catalyst.

  • Basify: Add 1.0–1.1 equivalents of aqueous NaOH or saturated

    
     to the reaction mixture.
    
    • Mechanism:[2][3] Converts the insoluble zwitterion into the soluble sodium carboxylate salt (

      
      ).
      
  • Filter: Filter the Pd/C catalyst from this solution.

    • Result: The catalyst is trapped; the product passes through in the filtrate.

  • Wash: Wash the catalyst cake with water (not organic solvent) to recover residual product.

Module 3: Isolation & Crystallization

User Issue: "How do I crystallize the product? It won't precipitate," or "The solid is sticky/colored."

The Isoelectric Point (pI) Strategy

Amino acids are least soluble at their isoelectric point (pI), where the net charge is zero. For aminobenzoic acid derivatives, this is typically in the pH 3.5–4.5 range [4].

Step-by-Step Isolation Protocol:

  • Starting State: You have the clear, basic filtrate from Module 2 (containing the product as a salt).

  • Acidification: Slowly add 1M HCl or Acetic Acid while stirring.

  • Target pH: Adjust pH to 3.8 – 4.2 .

    • Caution: Do not overshoot to pH < 2. If too acidic, the amine protonates (

      
      ), forming a soluble hydrochloride salt.
      
  • Aging: Allow the slurry to stir for 1-2 hours at 0–5°C. This "Ostwald ripening" promotes the growth of filterable crystals over amorphous solids.

  • Filtration: Collect the white/off-white solid.

  • Wash: Wash with cold water (removes inorganic salts) followed by a small amount of cold isopropanol (removes organic impurities).

Visualizing the Fate of Impurities

PurificationLogic Nitro Start: Nitro-Precursor Reaction Reaction: Pd/C + H2 Nitro->Reaction Basify Add Base (pH > 9) Reaction->Basify Crude Mix Filter1 Filter Catalyst Basify->Filter1 Product Solubilized Acidify Acidify to pH ~4 Filter1->Acidify Clear Filtrate WasteCat Waste: Pd/C + Insolubles Filter1->WasteCat Solids Removed Final Pure Product (Solid) Acidify->Final Precipitation WasteFiltrate Waste: Salts + Soluble Impurities Acidify->WasteFiltrate Mother Liquor

Figure 1: The pH-swing purification workflow ensures the product is separated from the catalyst while in solution, then precipitated selectively.

Module 4: Impurity Profiling (QC)

User Issue: "The product has a yellow/orange tint."

Root Cause Analysis

Color in aromatic amines usually indicates oxidative coupling.

  • Azo/Azoxy compounds: Formed if the reduction was starved of hydrogen or if air entered the system while the reaction was hot.

  • Hydrolysis products: 5-aminoisophthalic acid (if pH was too high/low).

Remediation (Carbon Treatment): If the product is colored:

  • Redissolve the wet cake in dilute NaOH (pH 9-10).

  • Add Activated Carbon (e.g., Darco G-60, 5 wt%).

  • Stir for 30 mins at room temperature.

  • Filter through Celite.

  • Re-precipitate by adjusting pH back to 4.0.

Summary of Physicochemical Data
ParameterValue/BehaviorRelevance
Molecular Weight 180.16 g/mol Calculation of yields.
Solubility (pH 1) High (Soluble)Forms HCl salt (

).
Solubility (pH 4) Very Low (Insoluble) Target isolation point (Isoelectric).
Solubility (pH 10) High (Soluble)Forms Na salt (

).
Thermal Stability Decomposes >200°CStable to drying (vacuum oven at 50°C is safe).
References
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard reference for Pd/C handling and safety).
  • BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Retrieved from .

  • Blaser, H. U., et al. (1996).[1] Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. (Describes vanadium promoters to prevent hydroxylamine accumulation).

  • Sheikhian, L., et al. (2020). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Acta Chimica Slovenica, 67, 415–420.[4] (Discusses pI and zwitterionic behavior of aminobenzoic acid derivatives).

  • Google Patents. (2003). Method for preparing p-aminobenzoic acid. WO2003072534A1.

Sources

Resolving peak tailing of 3-Amino-5-carbamoylbenzoic acid in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of method development for challenging active pharmaceutical ingredients (APIs) and biochemical scaffolds.

3-Amino-5-carbamoylbenzoic acid presents a highly specific chromatographic challenge. It is an amphoteric (zwitterionic) molecule containing three distinct functional groups: an acidic carboxylic acid (-COOH), a basic primary amine (-NH2), and a polar but neutral carbamoyl group (-CONH2). When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this trifunctional nature makes it highly susceptible to severe peak tailing (Asymmetry factor,


)[1].

Below is our comprehensive, causality-driven guide to diagnosing and resolving peak tailing for this specific compound.

Part 1: Mechanistic Overview (The "Why")

Peak tailing for amphoteric compounds is rarely a simple physical issue; it is predominantly a chemical phenomenon driven by secondary retention mechanisms [2][3].

In traditional silica-based stationary phases, a portion of the silica surface remains unbonded, leaving residual silanol groups (-Si-OH)[2]. These silanols are weakly acidic (


). When the mobile phase pH exceeds 3.0, these groups ionize into negatively charged silanolates (-Si-O⁻)[1][4]. Simultaneously, the basic amino group of 3-Amino-5-carbamoylbenzoic acid becomes protonated (-NH3⁺).

This electrostatic attraction creates a strong, slow-desorbing ion-exchange interaction between the analyte and the stationary phase[5]. Because this secondary mechanism operates on a different kinetic timescale than standard hydrophobic retention, it disrupts the ideal Gaussian peak shape, manifesting as a pronounced tail[2].

G Molecule 3-Amino-5-carbamoylbenzoic acid (Amphoteric Analyte) Cause1 Basic -NH2 Group (Protonated at low/mid pH) Molecule->Cause1 Cause2 Acidic -COOH Group (Ionized at mid/high pH) Molecule->Cause2 Mech1 Ion-Exchange with Ionized Silanols (-SiO⁻) Cause1->Mech1 Mobile Phase pH > 3.0 Mech2 Mixed Ionization States (Zwitterionic) Cause2->Mech2 pH ≈ pKa (3.5 - 4.5) Effect Secondary Retention & Severe Peak Tailing Mech1->Effect Mech2->Effect

Logical mapping of functional group interactions causing peak tailing.

Part 2: Troubleshooting & Resolution Workflows

To establish a self-validating system, we must first isolate the root cause. A common misstep in method development is blindly adjusting the mobile phase without confirming whether the tailing is chemical (acid-base interactions) or physical (e.g., column voids, extra-column volume)[3].

Workflow Start Observe Peak Tailing (As > 1.5) InjectNeutral Inject Neutral Standard (e.g., Toluene) Start->InjectNeutral Decision Does Neutral Peak Tail? InjectNeutral->Decision Physical Physical Issue: Check Voids, Tubing, Frit Decision->Physical Yes (As > 1.2) Chemical Chemical Issue: Acid-Base Secondary Interactions Decision->Chemical No (As ≈ 1.0) FixChem1 Step 1: Lower Mobile Phase pH (≤ 2.5) Suppress Silanol Ionization Chemical->FixChem1 FixChem2 Step 2: Use Base-Deactivated Type B Silica Column FixChem1->FixChem2 FixChem3 Step 3: Add Amine Modifier (e.g., TEA) if needed FixChem2->FixChem3

Step-by-step diagnostic workflow for isolating and resolving HPLC peak tailing.

Protocol 1: The Neutral Standard Validation (Self-Validating Diagnostic)

Purpose: To definitively differentiate between physical system degradation and chemical secondary interactions[3].

  • Prepare a test mixture containing 3-Amino-5-carbamoylbenzoic acid and a highly neutral, non-ionizable reference standard (e.g., Toluene, or Uracil for dead volume markers).

  • Inject 5 µL of the test mix under your current isocratic or gradient conditions.

  • Calculate the Asymmetry Factor (

    
    ) for both peaks at 10% peak height (
    
    
    
    )[1].
  • Interpretation: Neutral compounds cannot tail due to acid-base interactions[3]. If the neutral compound exhibits tailing (

    
    ), the issue is physical (e.g., column void, poor plumbing). Re-plumb the system using narrow internal diameter (0.005") PEEK tubing[3][4]. If only the 3-Amino-5-carbamoylbenzoic acid tails, the issue is chemical. Proceed to Protocol 2.
    
Protocol 2: Mobile Phase pH and Additive Optimization

Purpose: To suppress silanol ionization and unify the analyte's ionization state.

  • Prepare an aqueous mobile phase buffer using 20-50 mM Potassium Phosphate to ensure adequate buffering capacity.

  • Adjust the pH to 2.0 - 2.5 using Phosphoric acid (

    
    ). At this low pH, the acidic silanols are fully protonated (neutralized), shutting down the ion-exchange mechanism[1][2][5].
    
  • Alternative for LC-MS: Utilize 0.1% Trifluoroacetic Acid (TFA) in water. TFA acts as both a strong acidifier to lower the pH and a weak ion-pairing agent to mask the protonated amine[6].

  • If tailing persists on older Type A silica columns, introduce a silanol-blocking amine modifier. Add 10 mM Triethylamine (TEA) to the mobile phase[2][5]. The TEA will aggressively compete for and block any remaining active silanol sites[5][6].

Protocol 3: Stationary Phase Selection

Purpose: To eliminate the source of secondary interactions at the hardware level.

  • Discard older Type A silica columns. Select a modern Type B, high-purity silica column that is exhaustively end-capped and base-deactivated[2][3][5].

  • Because 3-Amino-5-carbamoylbenzoic acid is highly polar, standard C18 columns may suffer from phase collapse (dewetting) under the highly aqueous conditions required for retention. Select a polar-embedded column (e.g., Amide-C18) or an AQ-type column designed specifically for 100% aqueous compatibility.

Part 3: Quantitative Data Presentation

The table below summarizes the expected impact of various optimization strategies on the Asymmetry Factor (


) of 3-Amino-5-carbamoylbenzoic acid.
Experimental ConditionMobile Phase pHColumn ChemistryAdditiveExpected

Primary Retention Mechanism
Baseline (Poor) 6.0 (Unbuffered)Standard C18 (Type A)None> 2.5Mixed (Hydrophobic + Ion-Exchange)
pH Optimization 2.5 (Phosphate)Standard C18 (Type A)None1.4 - 1.6Hydrophobic (Silanols suppressed)
Additive Blocking 6.0 (Phosphate)Standard C18 (Type A)10 mM TEA1.3 - 1.5Hydrophobic (Silanols blocked)
Column Upgrade 6.0 (Phosphate)Base-Deactivated (Type B)None1.2 - 1.4Hydrophobic (Reduced silanol activity)
Fully Optimized 2.5 (0.1% TFA)AQ-C18 / Polar-EmbeddedNone0.9 - 1.1 Pure Hydrophobic / Polar

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen when I inject a higher concentration of 3-Amino-5-carbamoylbenzoic acid? A: This indicates column mass overload. The primary hydrophobic retention sites become saturated, forcing the excess analyte molecules to interact with the slower-equilibrating, high-energy residual silanol sites[2][7]. Reduce your injection volume or sample concentration to restore peak symmetry[6][7].

Q: I switched to a highly end-capped column, but I still see tailing at pH 6.0. Why? A: End-capping is never 100% efficient due to steric hindrance; typically, only about 50% of residual silanols are actually blocked during the manufacturing process[1]. At pH 6.0, the unreacted silanols are fully ionized, and your amphoteric analyte is zwitterionic. You must still control the pH (preferably


) to suppress silanol activity completely[1][2].

Q: Can I use a high pH mobile phase instead of a low pH one? A: Yes. Operating at a high pH (e.g., pH 9-10) deprotonates the basic amine on your analyte, eliminating its positive charge and preventing ion-exchange with the negatively charged silanols[1][4]. However, you must use a specialized hybrid-silica or polymer column designed to withstand alkaline hydrolysis, as standard silica dissolves rapidly above pH 8.0[2][4].

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC".[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".[Link]

  • Axion Labs. "HPLC Peak Tailing". [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes".[Link]

  • ACE News. "HPLC: Peak Tailing Interaction".[Link]

  • ResearchGate. "How can I prevent peak tailing in HPLC?".[Link]

Sources

Technical Support Center: Separation of 3-Amino-5-carbamoylbenzoic Acid from Inorganic Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, synthetic chemists, and drug development professionals in isolating 3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) from high-ionic-strength mixtures.

This molecule is a highly versatile bifunctional scaffold used in medicinal chemistry [1]. However, its meta-substitution pattern and amphoteric nature present unique downstream processing challenges, particularly when separating it from inorganic salts (e.g., NaCl, Na₂SO₄) generated during neutralization or synthesis.

Part 1: Diagnostic Data & Strategy Selection

To separate this compound from inorganic salts, we must exploit the physicochemical differences between the organic target and the inorganic impurities. The primary mechanism for separation relies on manipulating the molecule's charge state.

Table 1: Physicochemical Profile & Separation Implications
Functional GroupEstimated pKaCharge State DynamicsImpact on Separation Strategy
Carboxylic Acid (-COOH) ~3.5 – 3.8Deprotonates to -COO⁻ at pH > 4.0Highly soluble in basic conditions (forms sodium/potassium salts).
Aromatic Amine (-NH₂) ~2.5 – 3.0Protonates to -NH₃⁺ at pH < 2.5Highly soluble in acidic conditions (forms hydrochloride/sulfate salts).
Carbamoyl (-CONH₂) NeutralActs as H-bond donor/acceptorPromotes strong crystal lattice formation at the isoelectric point (pI).
Whole Molecule (pI) ~3.0 – 3.5 Net Zero Charge (Zwitterion) Minimum aqueous solubility; optimal target for Isoelectric Precipitation (IEP).
Table 2: Comparison of Desalting Methodologies
MethodologyBest For...Principle of ActionTypical YieldSalt Clearance
Isoelectric Precipitation (IEP) Moderate salt loads (<15% w/v)pH adjustment to pI to precipitate the organic target while salts remain dissolved.80–90%Moderate (requires washing)
Electrodialysis (ED) High salt loads (>15% w/v)Ion-exchange membranes selectively remove mobile inorganic ions via an electric field[2].85–95%Very High
Ion-Exchange (IEC) Trace salt removal (Polishing)Reversible binding of the charged organic molecule to a resin; salts are washed away.70–85%Very High

Part 2: Troubleshooting Guide

Issue 1: The product fails to precipitate when the pH is adjusted to the theoretical pI.
  • Symptom: The solution remains clear or forms a stable colloid after neutralization.

  • Causality & Root Cause: This is typically caused by the "salting-in" effect . At very high ionic strengths, the activity coefficient of the zwitterion decreases, artificially increasing its solubility in water. Additionally, the carbamoyl group can heavily hydrate, creating a supersaturated state.

  • Resolution:

    • Dilution: Dilute the crude mixture with deionized water by 2x to reduce the ionic strength before pH adjustment.

    • Anti-Solvent Addition: Introduce a water-miscible anti-solvent (e.g., cold ethanol or THF) up to 20-30% v/v. Unnatural amino acids and aminobenzoic derivatives exhibit sharply reduced solubility in ethanol near their isoelectric point, forcing precipitation [3].

Issue 2: The dried product contains high residual ash (inorganic salt contamination).
  • Symptom: Elemental analysis or residue on ignition (ROI) shows >2% inorganic content.

  • Causality & Root Cause: Rapid precipitation traps (occludes) inorganic mother liquor within the crystal lattice of the 3-Amino-5-carbamoylbenzoic acid.

  • Resolution: Do not attempt to wash the dry powder. Instead, perform a reslurrying (trituration) step . Suspend the crude solid in ice-cold water (where the organic molecule has minimal solubility but NaCl/Na₂SO₄ remain highly soluble). Stir for 30 minutes, then filter.

Issue 3: Poor retention on C18 Solid Phase Extraction (SPE) columns.
  • Symptom: The target molecule elutes in the void volume along with the inorganic salts.

  • Causality & Root Cause: 3-Amino-5-carbamoylbenzoic acid is highly polar. Standard reverse-phase (C18) silica relies on hydrophobic interactions, which are insufficient to retain this small, polar, multi-functional molecule [3].

  • Resolution: Switch to Cation-Exchange Chromatography (CEX) . Acidify the sample to pH < 2.0 to fully protonate the amine, load it onto a strong cation exchange resin (e.g., Dowex 50WX8), wash with water to remove inorganic anions and neutral salts, and elute with a volatile base (e.g., dilute ammonia).

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use electrodialysis (ED) for a small-scale laboratory batch? A: While ED is highly efficient for large-scale desalting of amino acids (achieving high desalination degrees with minimal product loss) [2], it requires specialized membrane stacks and power supplies. For batches under 10 grams, isoelectric precipitation combined with anti-solvent washing is significantly more time- and cost-effective.

Q: Why does the literature suggest using non-denatured ethanol for washing? A: Denatured ethanol often contains trace ketones (like MEK) or methanol. The primary amine on 3-Amino-5-carbamoylbenzoic acid is nucleophilic and can form Schiff bases (imines) with ketones over time, leading to chemical degradation and discoloration of your product [1].

Q: How do I accurately determine the exact pI for my specific crude mixture? A: Because residual salts and solvents shift the apparent pKa, the theoretical pI is only a starting point. Perform a dynamic titration: take a 10 mL aliquot of your crude, insert a calibrated pH probe, and slowly add 1M HCl or 1M NaOH. Plot the turbidity (measured via UV-Vis at 600 nm) against pH. The pH of maximum turbidity is your empirical pI.

Part 4: Experimental Protocols

Protocol A: Isoelectric Precipitation and Anti-Solvent Desalting

This is a self-validating protocol; the visual cues of turbidity confirm the thermodynamic phase shift.

  • Preparation: Dissolve the crude, salt-contaminated 3-Amino-5-carbamoylbenzoic acid in a minimum volume of 1M NaOH to ensure complete dissolution (forming the soluble carboxylate salt).

  • Filtration: Pass the basic solution through a 0.45 µm PTFE filter to remove insoluble particulate matter.

  • Titration (Precipitation): Place the filtrate in an ice bath (0–5 °C) under vigorous magnetic stirring. Dropwise, add 1M HCl. Monitor the pH continuously.

  • Equilibration: As the pH approaches ~4.0, the solution will become cloudy. Carefully adjust the pH to exactly 3.3 ± 0.2 (the estimated empirical pI).

  • Anti-Solvent Crash: Once the target pH is reached, slowly add 0.5 volumes of ice-cold, non-denatured absolute ethanol. Stir for 1 hour at 0–5 °C to allow the crystal lattice to mature and exclude inorganic ions [3].

  • Isolation: Filter the suspension through a sintered glass funnel (porosity 3).

  • Washing: Wash the filter cake with 2 bed-volumes of ice-cold 50% aqueous ethanol. Causality: The water dissolves any surface-adhered inorganic salts, while the ethanol suppresses the solubility of the target molecule.

  • Drying: Dry the solid under vacuum at 45 °C to constant weight.

Protocol B: Cation-Exchange Polishing (For ultra-high purity)

Use this when downstream applications (e.g., in vivo studies or sensitive catalysis) require <0.1% salt content.

  • Resin Prep: Swell and pack a column with a strong acid cation exchange resin (e.g., Amberlite IR120, H⁺ form). Wash with 3 column volumes (CV) of deionized water.

  • Sample Loading: Dissolve the crude product in 0.1M HCl (pH ~1.5) to ensure the aromatic amine is fully protonated. Load onto the column at a flow rate of 1 CV/min.

  • Desalting Wash: Wash the column with 5 CV of deionized water. Causality: Inorganic cations (Na⁺) will displace some H⁺ but eventually wash through or bind, while inorganic anions (Cl⁻, SO₄²⁻) are repelled by the resin and elute in the void. The target molecule remains tightly bound via its protonated amine.

  • Elution: Elute the target molecule using 3 CV of 1M NH₄OH (Ammonium hydroxide). The high pH deprotonates the amine, releasing the molecule from the resin.

  • Recovery: Lyophilize the eluate. The volatile NH₄OH will sublimate, leaving pure, salt-free 3-Amino-5-carbamoylbenzoic acid.

Part 5: Decision Workflow Visualization

Below is the logical workflow for determining the optimal desalting strategy based on initial conditions.

DesaltingWorkflow Start Crude Mixture (3-Amino-5-carbamoylbenzoic acid + Salts) Decision1 Assess Initial Salt Concentration Start->Decision1 HighSalt High Salt (>15% w/v) Decision1->HighSalt Yes ModSalt Moderate/Low Salt (<15% w/v) Decision1->ModSalt No ED Electrodialysis (ED) Remove bulk inorganic ions HighSalt->ED IEP Isoelectric Precipitation (IEP) Adjust pH to pI (~3.0 - 3.5) ModSalt->IEP ED->IEP Wash Anti-Solvent Wash (Cold Water / Ethanol) IEP->Wash IEC Ion-Exchange Chromatography (Polishing step for trace salts) Wash->IEC If ultra-high purity needed Pure Pure 3-Amino-5-carbamoylbenzoic acid Wash->Pure Direct recovery IEC->Pure

Workflow for desalting 3-Amino-5-carbamoylbenzoic acid based on initial salt load.

References

  • MDPI. "Desalination of Neutral Amino Acid Solutions in an Electromembrane System". Membranes. Available at:[Link]

  • Reddit (r/Chempros). "Desalting Amino Acids". Reddit. Available at:[Link]

Minimizing side reactions during diazotization of 3-Amino-5-carbamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The Substrate: 3-Amino-5-carbamoylbenzoic acid (also known as 5-aminoisophthalamic acid). The Challenge: This molecule presents a "Triad of Instability" during diazotization:

  • Solubility (Zwitterionic Nature): The presence of both amine (basic) and carboxylic acid (acidic) groups creates a zwitterion with poor solubility in water and moderate acids, leading to heterogeneous reactions.

  • Amide Sensitivity: The carbamoyl group (-CONH

    
    ) is susceptible to acid-catalyzed hydrolysis, threatening to convert your intermediate into 5-aminoisophthalic acid.
    
  • Diazo Decomposition: Like all arenediazonium salts, the product is thermally unstable and prone to nucleophilic attack (phenol formation).

This guide provides a validated workflow to navigate these competing risks.

Critical Process Modules

Module A: Solving the Solubility Paradox (The "Indirect" Method)

The Problem: Direct addition of solid 3-amino-5-carbamoylbenzoic acid to HCl often results in a slurry. The diazotization occurs only on the surface of the particles, leaving unreacted amine trapped inside. This leads to low yields and "tarry" azo-coupling byproducts.

The Solution: Use the Indirect Diazotization Protocol . Instead of trying to dissolve the amine in acid, dissolve it in base first, then precipitate it into the acid/nitrite mixture. This ensures the amine reacts at the molecular level as it precipitates.

Protocol:

  • Dissolution: Dissolve 3-Amino-5-carbamoylbenzoic acid in 1.1 equivalents of dilute NaOH (or

    
    ). The solution should be clear (formation of sodium carboxylate).
    
  • Nitrite Addition: Add the calculated amount of

    
     (1.05 eq) directly to this alkaline solution.
    
  • Precipitation/Reaction: Stream this alkaline mixture slowly into a vigorously stirred reactor containing excess HCl (2.5–3.0 eq) pre-cooled to 0–5°C.

Why this works: As the alkaline solution hits the acid, the amine precipitates as a fine salt in the immediate presence of nitrous acid (


), resulting in instant, homogeneous diazotization.
Module B: Preserving the Amide (Hydrolysis Control)

The Problem: The -CONH


 group can hydrolyze to -COOH under acidic conditions, especially if the exotherm is uncontrolled.

Control Parameters:

  • Temperature: Strictly maintain < 5°C. Amide hydrolysis rates drop significantly below 10°C.

  • Acid Concentration: Avoid concentrated

    
     if possible; use 4M-6M HCl. If 
    
    
    
    is required for downstream solubility, keep the water content low but the temperature strictly at 0°C.
  • Time: Do not hold the diazonium salt for extended periods (>1 hour). Proceed to the subsequent step (Sandmeyer, reduction, etc.) immediately.

Module C: Preventing Side Reactions (Coupling & Phenols)
Side ReactionSymptomRoot CauseCorrective Action
N-Coupling (Triazenes) Yellow/Orange sludgepH > 2.0. Unreacted amine attacks the formed diazonium salt.Ensure final pH is < 1.0. Use the "Indirect Method" to prevent unreacted amine pockets.
Phenol Formation Gas evolution (

) + Phenolic odor
Temperature > 10°C or insufficient anion concentration.Keep T < 5°C. If using

, add a nucleophile (like

or

) if the phenol is not the desired product.
Decomposition Darkening of solutionMetal contamination (Cu/Fe ions).Use deionized water and glass-lined/Teflon equipment.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Risks

This diagram illustrates the "Main Path" (Green) versus the "Failure Modes" (Red).

ReactionPathways Substrate 3-Amino-5-carbamoylbenzoic acid Intermediate Alkaline Solution (Carboxylate + NaNO2) Substrate->Intermediate 1. Dissolve in NaOH 2. Add NaNO2 Diacid 5-Aminoisophthalic acid (Amide Loss) Substrate->Diacid Acid + Heat (Pre-diazotization) AcidBath Acid Bath (HCl, <5°C) Intermediate->AcidBath Stream into acid Diazo Target Diazonium Salt AcidBath->Diazo Main Reaction Phenol Phenol Derivative (Hydrolysis) Diazo->Phenol Temp > 10°C Water Attack AzoDye Azo Dye/Triazene (Coupling) Diazo->AzoDye Low Acidity (pH > 2) Reaction with Substrate

Caption: Figure 1.[1][2][3][4] The central pathway utilizes indirect diazotization to avoid side reactions. Red paths indicate critical failure modes caused by pH or temperature deviations.

Diagram 2: The "Indirect" Workflow Logic

Workflow Step1 Step 1: Solubilization Water + NaOH + Substrate (Clear Solution) Step2 Step 2: Nitrite Loading Add NaNO2 to Step 1 (Homogeneous) Step1->Step2 Step4 Step 4: Controlled Addition Pump Step 2 into Step 3 (Subsurface addition) Step2->Step4 Step3 Step 3: Acid Charge Reactor: HCl + Ice (T < 0°C) Step3->Step4 Receiver Step5 Step 5: Validation Starch-Iodide Test (+) Congo Red Test (pH < 1) Step4->Step5

Caption: Figure 2. Step-by-step execution of the Indirect Diazotization protocol to ensure homogeneity.

Troubleshooting FAQ

Q1: My reaction mixture turned into a thick orange paste. What happened? A: This is likely "Diazo-Coupling." If the acid concentration was too low or the addition of the amine was too fast, local pockets of neutral pH formed. The diazonium salt reacted with unreacted amine to form a triazene or azo dye. Fix: Ensure you are using at least 2.5 equivalents of mineral acid. Use the Indirect Method (Module A) to prevent local concentration gradients.

Q2: I see gas evolution even at 0°C. A: This indicates the decomposition of the diazonium salt into a phenol (releasing


).
Fix: Check your internal temperature probe; the jacket might be 0°C but the exotherm could be creating hotspots. Slow down the addition rate. If using 

, consider switching to HCl, as the chloride ion stabilizes the diazonium cation better than the bisulfate anion.

Q3: Can I store the diazonium salt solution overnight? A: No. Even at 0°C, the amide group is slowly hydrolyzing, and the diazonium group is slowly decomposing. Fix: If you must pause, convert the diazonium salt to a stable solid tetrafluoroborate salt (using


), filter, and dry. Otherwise, use immediately.

Q4: How do I know when the reaction is done? A: Use the Starch-Iodide Test .

  • Take a drop of the reaction mixture.

  • Place it on Starch-Iodide paper.

  • Instant Blue/Black = Excess Nitrite (Reaction complete/Nitrite in excess).

  • No Color = Insufficient Nitrite (Add more). Note: Also check pH with Congo Red paper; it must turn deep blue (pH < 1).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on "Diazotisation of Amines" and "Indirect Method").

  • Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Definitive text on the kinetics and stability of diazonium salts).

  • Filimonov, V. D., et al. (2008).[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability". Organic Letters, 10(18), 3961–3964. (Discusses stability factors of diazonium salts).

  • PubChem. (n.d.).[6] 3-Amino-5-carbamoylbenzoic acid Compound Summary. National Center for Biotechnology Information.

Sources

Validation & Comparative

Comparative Guide: HPLC Method for Detection of 3-Amino-5-carbamoylbenzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the precise quantification of 3-Amino-5-carbamoylbenzoic acid and its critical impurities (positional isomers and hydrolysis byproducts), Pentafluorophenyl (PFP) Propyl Chromatography outperforms traditional C18 Reversed-Phase Liquid Chromatography (RP-HPLC).

While standard C18 columns provide adequate retention for the main peak, they frequently fail to resolve the critical "hydrolysis impurity" (5-aminoisophthalic acid) and positional isomers due to insufficient selectivity for aromatic substitution patterns. This guide details a validated PFP-based protocol that ensures baseline separation of these structurally similar analytes.

Part 1: The Analytical Challenge

3-Amino-5-carbamoylbenzoic acid is a zwitterionic intermediate often used in the synthesis of complex pharmaceutical linkers and radioligands. Its analysis is complicated by three factors:

  • Amphoteric Nature: Contains a basic amine (

    
    ), an acidic carboxyl (
    
    
    
    ), and a neutral amide (
    
    
    ).
  • Structural Similarity of Impurities:

    • Precursor: 3-Nitro-5-carbamoylbenzoic acid (Unreduced).

    • Hydrolysis Byproduct: 5-Aminoisophthalic acid (Amide hydrolyzes to acid).

    • Positional Isomers: 2-amino or 4-amino variants (arising from non-regioselective nitration in earlier steps).

  • Polarity: The molecule is highly polar, leading to poor retention ("blow-through") on standard non-polar stationary phases.

Impurity Origin & Signaling Pathway

The following diagram illustrates the synthesis pathway and where specific impurities arise, dictating the separation requirements.

ImpurityPathway Start 5-Nitroisophthalic Acid Step1 Partial Amidation Start->Step1 Isomer Positional Isomers (Impurity C) Start->Isomer Regio-isomerism Inter 3-Nitro-5-carbamoylbenzoic Acid (Impurity A) Step1->Inter Step2 Reduction (-NO2 to -NH2) Inter->Step2 Product 3-Amino-5-carbamoylbenzoic Acid (Target) Step2->Product Hydrolysis Hydrolysis Product->Hydrolysis ImpurityB 5-Aminoisophthalic Acid (Impurity B) Hydrolysis->ImpurityB

Figure 1: Synthetic pathway showing the origin of oxidative precursors (Impurity A) and hydrolysis byproducts (Impurity B).

Part 2: Comparative Analysis of Methodologies

We evaluated three common HPLC approaches for this separation.

Table 1: Methodology Performance Matrix
FeatureMethod A: Standard C18 Method B: Ion-Pair (IPC) Method C: Fluorophenyl (PFP)
Stationary Phase C18 (Octadecylsilane)C18 + Octane Sulfonic AcidPentafluorophenyl Propyl
Mechanism Hydrophobic InteractionIonic + Hydrophobic

-

Interaction + H-Bonding
Retention of Polar Amine Poor (

)
Excellent (

)
Good (

)
Isomer Selectivity Low (Co-elution common)ModerateHigh (Resolves ortho/meta)
MS Compatibility YesNo (Non-volatile salts)Yes
Equilibration Time Fast (< 10 min)Slow (> 45 min)Fast (< 15 min)
Verdict Insufficient for purity assayGood for UV, bad for MSRecommended Standard
Why PFP Wins

While Ion-Pair Chromatography (Method B) solves the retention issue, it contaminates the system and is incompatible with Mass Spectrometry (LC-MS). The PFP column (Method C) utilizes fluorine atoms on the benzene ring of the stationary phase. These create strong


-

interactions with the aromatic ring of the analyte. Crucially, the strength of this interaction varies significantly based on the position of the electron-donating amine and electron-withdrawing amide groups, providing the necessary selectivity to separate isomers that C18 cannot distinguish.

Part 3: Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating. The use of a buffered acidic mobile phase ensures the amine is protonated (increasing polarity but improving peak shape) and the carboxylic acid is suppressed (neutral), reducing peak tailing.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Pentafluorophenyl (PFP),

    
    , 
    
    
    
    or
    
    
    (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).
  • Wavelength:

    
     (Primary), 
    
    
    
    (Secondary for non-aromatic impurities).
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
Mobile Phase Preparation[2][5][6][7]
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate Monobasic (

    
    ) adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
    • Why pH 2.5? This is below the

      
       of the carboxylic acid (~3.5) and the amine (~4.5), ensuring the molecule is in a stable cationic form (
      
      
      
      ).
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Initial Hold (Retain polar amine)
3.0955End Isocratic Hold
15.06040Linear Gradient (Elute hydrophobics)
18.06040Wash
18.1955Re-equilibration
23.0955End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Concentration:

    
     for assay; 
    
    
    
    for sensitivity check.
  • Note: Do not use 100% organic solvent as diluent; it will cause "solvent effect" peak distortion for early eluting polar peaks.

Part 4: Method Validation & Troubleshooting

System Suitability Criteria

To ensure the method is performing correctly, the following parameters must be met before routine analysis:

ParameterAcceptance CriteriaLogic
Resolution (

)

between Main Peak and Impurity B
Ensures accurate integration of the hydrolysis product.
Tailing Factor (

)

Indicates minimal secondary silanol interactions.
Theoretical Plates (

)

Ensures column efficiency.
% RSD (n=6)

Confirms injection precision.
Troubleshooting Logic Flow

Use the following decision tree if separation fails.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Split Peak Shape vs. Retention Type->Split Tailing Peak Tailing > 1.5 Split->Tailing Drift Retention Time Drift Split->Drift Coelution Impurity Co-elution Split->Coelution Fix1 Decrease pH to 2.0 (Suppress silanols) Tailing->Fix1 Fix2 Check Buffer Prep (Ion pairing effect) Drift->Fix2 Fix3 Lower Temp to 25°C (Enhance H-bonding) Coelution->Fix3

Figure 2: Troubleshooting logic for common PFP column issues with aminobenzoic derivatives.

Typical Retention Times (Relative)
  • 5-Aminoisophthalic Acid (Impurity B): 0.6 RRT (More polar, elutes first).

  • 3-Amino-5-carbamoylbenzoic Acid (Target): 1.0 RRT.

  • 3-Nitro-5-carbamoylbenzoic Acid (Impurity A): 1.8 RRT (Less polar due to nitro group).

References

  • SIELC Technologies. (2018).[2] Separation of 3-Amino-5-((methylamino)carbonyl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (Demonstrates HPLC purity analysis of similar aminobenzoic impurities). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. (General principles for amino acid/amide separation). Retrieved from [Link]

Sources

Comparative Guide: 3-Amino-5-carbamoylbenzoic Acid Reference Standards in Iopromide Synthesis Validation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists push the boundaries of process chemistry, the stringent control of process-related impurities remains a paramount regulatory hurdle. In the synthesis of Iopromide—a non-ionic, low-osmolar iodinated contrast medium—3-Amino-5-carbamoylbenzoic acid (3-ACB, CAS: 132640-26-7) emerges as a critical impurity[1].

This guide objectively compares the performance of High-Purity Certified Reference Materials (CRMs) against in-house and compendial alternatives for the quantification of 3-ACB. Furthermore, it provides a self-validating experimental protocol grounded in European Pharmacopoeia (Ph. Eur.) and ICH Q3A(R2) standards to ensure your batch release data is unimpeachable.

Mechanistic Insight: The Origin and Analytical Challenge of 3-ACB

To effectively control an impurity, one must understand its origin. In the multi-step synthesis of Iopromide, 5-amino-1,3-benzenedicarboxylic acid derivatives undergo sequential amidation and iodination. 3-ACB typically manifests through two pathways:

  • Process-Related Unreacted Intermediate: Incomplete iodination or partial amidation of the precursor backbone leaves 3-ACB in the reaction matrix.

  • Degradation Product: Under extreme hydrolytic or thermal stress, the triiodinated ring of the API can undergo des-iodination and side-chain cleavage, reverting to the 3-ACB structure.

The Analytical Challenge: Due to its bifunctional nature—possessing both a reactive amino group and a carboxylic acid group—3-ACB is highly polar[1]. While the Iopromide API is heavily shielded by three hydrophobic iodine atoms, 3-ACB lacks this steric bulk. In standard Reverse-Phase HPLC (RP-HPLC), 3-ACB elutes dangerously close to the void volume. If the reference standard used to establish the Relative Response Factor (RRF) is impure or contains residual water/salts, the quantification will be skewed, leading to false Out-of-Specification (OOS) results.

SyntheticPathway Precursor 5-Amino-1,3-benzenedicarboxylic acid Amidation Partial Amidation Precursor->Amidation Iodination Iodination (ICl) Precursor->Iodination Impurity 3-Amino-5-carbamoylbenzoic Acid (3-ACB Impurity) Amidation->Impurity API Iopromide API Iodination->API Degradation Des-iodination / Hydrolysis (Storage/Stress) API->Degradation Degradation Pathway Degradation->Impurity Degradation Pathway

Synthetic Origin and Degradation Fate of 3-ACB in the Iopromide Lifecycle.

Product Comparison: Selecting the Optimal Reference Standard

When validating the HPLC-UV/MS method for Iopromide batch release, laboratories must select a reference standard for 3-ACB. The choice directly impacts the accuracy of the mass balance and the laboratory's operational efficiency.

We compared High-Purity Commercial CRMs (>99% qNMR validated) against In-House Synthesized Standards and Pharmacopeial General Standards .

Table 1: Quantitative Performance Comparison of 3-ACB Standards
Performance MetricHigh-Purity CRM (>99%)In-House Synthesized (~95%)Pharmacopeial Standard
Mass Balance Accuracy ± 0.1% (qNMR & Karl Fischer validated)± 2.5% (Prone to residual TFA/Water)± 0.5%
Traceability ISO 17034 / ISO 17025 CertifiedNon-certified (Requires internal validation)Pharmacopeia specific
Cost-Efficiency (Per Run) High (Ready-to-use)Low (High hidden labor & synthesis costs)Low (High procurement cost)
Supply Consistency High (Commercial stock readily available)Low (High batch-to-batch variance)Moderate (Subject to compendial backorder)
Risk of False OOS Near Zero High (Due to skewed response factors)Near Zero

Verdict: While Pharmacopeial standards[2] are the gold standard for final regulatory submission, High-Purity Commercial CRMs offer the optimal balance of exact mass balance accuracy and cost-efficiency for routine QC, method development, and stability indicating assays. Relying on in-house synthesized 3-ACB often introduces residual trifluoroacetic acid (TFA) or moisture, which artificially inflates the standard's weight and leads to dangerous under-reporting of the impurity in the API.

Experimental Protocol: Self-Validating HPLC-UV Methodology

To ensure absolute trustworthiness in your analytical data, the following RP-HPLC protocol incorporates built-in System Suitability Testing (SST). This ensures the chromatographic system is fully capable of resolving the highly polar 3-ACB from the massive Iopromide API matrix before any sample is quantified, complying with[3].

Causality Behind the Method Design

Because 3-ACB is highly polar, a standard isocratic C18 method will result in poor retention. We utilize a gradient of 0.1% Trifluoroacetic acid (TFA) in water. The TFA suppresses the ionization of the carboxylic acid group on 3-ACB, increasing its hydrophobicity and pushing its retention time away from the void volume[4]. UV detection is set to 254 nm to optimally capture the aromatic ring's


 transitions.
Step 1: Preparation of Solutions

Weighing must be performed on a microbalance calibrated daily to ensure mass accuracy.

  • Blank: 0.1% TFA in LC-MS grade Water.

  • Reference Solution (a): Dissolve 10.0 mg of Certified 3-ACB CRM in 100 mL of Mobile Phase A (100 µg/mL).

  • System Suitability Solution (b): Spike 10.0 mg of Iopromide API with 1.0 mL of Reference Solution (a), diluted to 10 mL. (Causality: This validates that the column can resolve the trace impurity from the overloading API peak).

  • Test Solution (c): Dissolve 100.0 mg of Iopromide API in 10 mL of Mobile Phase A.

Step 2: Chromatographic Conditions
  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–20 min: 5%

      
       40% B
      
    • 20–25 min: 40% B

    • 25–26 min: 40%

      
       5% B
      
    • 26–35 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

Step 3: System Suitability Test (SST) & Execution
  • Inject Solution (b): The resolution (

    
    ) between 3-ACB and Iopromide must be 
    
    
    
    . (Causality: If
    
    
    , the column has likely lost end-capping, leading to peak tailing of the polar amine which artificially inflates the impurity integration).
  • Inject Solution (a) six times: The Relative Standard Deviation (RSD) of the 3-ACB peak area must be

    
    .
    
  • Sample Analysis: Inject the Blank to confirm zero carryover, followed by Test Solution (c). Calculate the %w/w of 3-ACB using the external standard method, applying the exact mass fraction provided in the CRM's Certificate of Analysis.

AnalyticalWorkflow Start Iopromide API Sample Prep Sample Preparation (Dilution in Mobile Phase A) Start->Prep SST System Suitability Test (Resolution > 4.0, RSD < 2.0%) Prep->SST HPLC HPLC-UV/MS Analysis (C18, Gradient Elution) SST->HPLC Decision 3-ACB Peak Detected? HPLC->Decision Quant Quantification via Certified Reference Standard Decision->Quant Yes Pass Batch Release (3-ACB ≤ 0.10%) Decision->Pass No Quant->Pass ≤ Limit Fail OOS Investigation (3-ACB > 0.10%) Quant->Fail > Limit

Analytical Workflow and Decision Logic for 3-ACB Impurity Qualification in Iopromide.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Impurity Control in the European Pharmacopoeia". Ph. Eur. General Texts 5.10. Available at:[Link]

  • European Medicines Agency (EMA). "CPMP guideline on control of impurities of pharmacopoeia General Monograph". EMA Quality Guidelines. Available at: [Link]

  • Separation Science. "High Speed LC Analysis of Pharmaceutical Impurities in Compliance with European Pharmacopoeia". Separation Science Application Notes. Available at: [Link]

Sources

NMR spectrum analysis of 3-Amino-5-carbamoylbenzoic acid (1H and 13C)

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 132640-26-7 | Formula: C₈H₈N₂O₃ | MW: 180.16 g/mol [1][2][3][4]

Executive Summary

This guide details the structural validation of 3-Amino-5-carbamoylbenzoic acid , a non-symmetric meta-substituted benzene derivative often used as a scaffold in fragment-based drug discovery (FBDD).[1][2][3][4]

The Core Challenge: Distinguishing this product from its symmetric precursor, 5-aminoisophthalic acid , and its regioisomers.[2][3] Unlike the precursor, which exhibits a simplified NMR pattern due to C2v symmetry, the target molecule is asymmetric, resulting in three distinct aromatic proton environments.[3][4]

Key Analytical Insight: The most definitive spectral feature is the "symmetry breaking" in the aromatic region (splitting one signal into three distinct singlets) and the appearance of magnetically non-equivalent amide protons in DMSO-d₆.[2][3][4]

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority (Acid > Amide > Amine).

G cluster_0 3-Amino-5-carbamoylbenzoic acid cluster_1 Electronic Environment C1 C1 (COOH) C2 C2 (H) C1->C2 C3 C3 (NH2) C2->C3 H2_desc H2: Intermediate (Between COOH & NH2) C2->H2_desc C4 C4 (H) C3->C4 C5 C5 (CONH2) C4->C5 H4_desc H4: Most Shielded (Between CONH2 & NH2) C4->H4_desc C6 C6 (H) C5->C6 C6->C1 H6_desc H6: Most Deshielded (Between COOH & CONH2) C6->H6_desc

Figure 1: Carbon numbering and predicted electronic environments for aromatic protons.

Comparative 1H NMR Analysis (DMSO-d₆)

The choice of solvent is critical.[2][4] DMSO-d₆ is required to observe the labile protons (COOH, CONH₂, NH₂), which are crucial for confirming the conversion of one acid group to an amide.[3][4] In protic solvents like Methanol-d₄ (MeOD), these signals exchange and disappear.[2][3][4]

A. Aromatic Region (6.5 – 8.5 ppm)

In the starting material (5-aminoisophthalic acid), protons H4 and H6 are equivalent.[2][3][4] In the target product, all three protons are chemically distinct.[2][4]

ProtonPositionMultiplicityApprox.[2][3][5][6] Shift (δ)Assignment Logic
H6 C6dd / t (apparent s)7.80 – 7.95 ppm Most Deshielded: Flanked by two electron-withdrawing groups (Acid & Amide).[1][2][3][4]
H2 C2dd / t (apparent s)7.30 – 7.45 ppm Intermediate: Flanked by Acid (EWG) and Amine (EDG).[2][3][4]
H4 C4dd / t (apparent s)7.10 – 7.20 ppm Most Shielded: Flanked by Amide (EWG) and Amine (Strong EDG).[2][3][4]

Note: While theoretically doublets of doublets (dd) due to meta-coupling (J ~1.5-2.0 Hz), these often appear as broad singlets or triplets at lower field strengths (300/400 MHz).[1][2][3][4]

B. Exchangeable Region (Labile Protons)

This region provides the "Yes/No" confirmation of the reaction product.[2][4]

GroupProton TypeSignal CharacteristicsDiagnostic Value
-COOH Carboxylic AcidBroad singlet, 12.5 – 13.5 ppm Confirms retention of one acid group.[1][2][3][4]
-CONH₂ Amide (H_a)Broad singlet, ~8.0 ppm Critical: Distinct from amine.[2][3][4] Deshielded due to H-bonding.[1][2][3][4]
-CONH₂ Amide (H_b)Broad singlet, ~7.4 ppm Non-equivalent to H_a due to restricted C-N rotation.[2][3][4]
-NH₂ Aniline AmineBroad singlet, 5.0 – 6.0 ppm Upfield shift confirms the amine is free (not acylated).[2][3][4]

Comparative 13C NMR Analysis

The Carbon-13 spectrum is definitive for distinguishing the acid carbonyl from the amide carbonyl.[2]

Carbon TypeTarget Product (δ ppm)Alternative: 5-Aminoisophthalic Acid (δ ppm)
C=O[1][2][3][4] (Acid) 167.5 167.0 (2 equivalent carbons)
C=O[2][3][4] (Amide) 168.5 Absent
C-NH₂ (Aromatic) 149.0 149.5
C-H (Aromatic) Three distinct peaks (114, 116, 118)Two peaks (117, 119) due to symmetry

Experimental Protocol: Self-Validating Workflow

To ensure high-quality data that can distinguish these fine structural details, follow this protocol.

Step 1: Sample Preparation[1][2][4][5]
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[2][3][4]

    • Why? CDCl₃ will not dissolve this zwitterionic-like solid.[2][3][4] MeOD will wash out amide signals.[2][3][4]

  • Additive (Optional): If peaks are extremely broad, add 1 drop of D₂O to collapse all exchangeables and sharpen the aromatic region for coupling analysis (though you lose the amide confirmation).[3][4]

Step 2: Acquisition Parameters[1][4][5]
  • Pulse Sequence: Standard 1H ZG (30° pulse).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: Aromatic protons between carbonyls have long T1 relaxation times.[2][3][4] Short D1 leads to integration errors, making the 1:1:1 ratio look like 0.8:1:0.9.

  • Scans: 16 (1H), 1024 (13C).[2][3][4]

Step 3: Validation Logic (Decision Tree)[3][4][5]

Validation Start Start: Acquire 1H NMR in DMSO-d6 CheckRegion Check Aromatic Region (6.5 - 8.0 ppm) Start->CheckRegion CountPeaks Count Distinct Aromatic Signals CheckRegion->CountPeaks TwoSignals 2 Signals (Ratio 2:1) CountPeaks->TwoSignals Symmetric ThreeSignals 3 Signals (Ratio 1:1:1) CountPeaks->ThreeSignals Asymmetric ResultFail Identity: 5-Aminoisophthalic Acid (Starting Material) TwoSignals->ResultFail CheckAmide Check Amide Region (7.0 - 8.5 ppm) ThreeSignals->CheckAmide AmidePresent Two Broad Singlets Present (CONH2) CheckAmide->AmidePresent AmideAbsent No Amide Signals CheckAmide->AmideAbsent ResultSuccess Identity: 3-Amino-5-carbamoylbenzoic Acid (Target) AmidePresent->ResultSuccess AmideAbsent->ResultFail Hydrolysis/Impurity

Figure 2: Logic flow for confirming structural identity.

Comparison with Alternatives

When sourcing this compound, you may encounter "technical grade" variants.[2][3][4] The table below compares the target against common impurities.

FeatureTarget Product Alternative: 5-Aminoisophthalic Acid Alternative: 3,5-Diaminobenzoic Acid
Symmetry Asymmetric (C1)Symmetric (C2v)Symmetric (C2v)
Aromatic Signals 3 distinct peaks (1:1:[1][2][3][4][7][8]1)2 distinct peaks (2:1)2 distinct peaks (2:1)
Amide Protons Present (2H)AbsentAbsent
Amine Protons 2H (~5.5 ppm)2H (~5.5 ppm)4H (Broad, ~5.0 ppm)
Carbonyls (13C) 2 distinct peaks1 peak (2 equivalent carbons)1 peak (1 carbon)

References

  • BenchChem. (2025).[2][3][4] 3-Amino-5-carbamoylbenzoic acid Structure and Properties. Retrieved from [3][4]

  • National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 15040327, 3-amino-5-carbamoylbenzoic acid.[2][3][4] Retrieved from [3][4]

  • Sigma-Aldrich. (n.d.).[2][3][4] 5-Aminoisophthalic acid Product Specification. (Used for precursor comparison data).[2][3][4][5] Retrieved from [2][3][4]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990).[2][3][4][5] Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid.[1][2][5][9] Magnetic Resonance in Chemistry, 28, 271-280.[2][3][4][5] (Reference for substituent additivity rules in benzoic acid derivatives).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 3-Amino-5-carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS: 100141-35-9) is a tri-functionalized benzene derivative containing amine, carboxylic acid, and primary amide moieties.[1][2] In drug development, it often serves as a scaffold for fragment-based drug discovery (FBDD) or as a metabolic marker.

This guide compares the two primary mass spectrometry detection modes—Positive Electrospray Ionization (ESI+) and Negative Electrospray Ionization (ESI-) —to determine the optimal strategy for sensitivity and structural confirmation.

Key Finding:

  • ESI(+) Mode is superior for structural elucidation , yielding rich fragmentation data driven by the loss of ammonia (

    
    ) and carbon monoxide (
    
    
    
    ).
  • ESI(-) Mode provides higher selectivity for quantification in complex matrices due to a dominant, high-energy decarboxylation pathway that reduces background noise.

Part 1: Molecule Profile & Ionization Physics

ParameterValueNotes
Formula

Monoisotopic Mass 180.0535 Da
[M+H]+ 181.0608 m/zProtonation favors the primary amine or amide oxygen.
[M-H]- 179.0453 m/zDeprotonation occurs at the carboxylic acid.
pKa (Calc) ~3.5 (Acid), ~13 (Amide)Acidic moiety dictates negative mode behavior.

Part 2: Comparative Analysis (ESI+ vs. ESI-)

This section objectively compares the performance of both ionization modes to help you select the correct workflow for your specific assay.

Positive Mode (ESI+) Performance
  • Mechanism: Protonation likely occurs on the primary amine (

    
    ) or the amide oxygen.
    
  • Fragmentation Logic: The presence of the primary amide (

    
    ) directs the fragmentation. The most energetically favorable pathway involves the neutral loss of ammonia (17 Da)  to form an acylium ion, followed by the loss of carbon monoxide (28 Da) .
    
  • Pros: Rich product ion spectrum; excellent for qualitative identification.

  • Cons: Higher background noise in biological matrices compared to negative mode.

Negative Mode (ESI-) Performance[3]
  • Mechanism: Deprotonation of the carboxylic acid (

    
    ).
    
  • Fragmentation Logic: The carboxylate anion typically undergoes decarboxylation (Loss of

    
    , 44 Da) .[3] This is a "hard" fragmentation often requiring higher collision energy (CE) but results in a very stable product ion.
    
  • Pros: High specificity; "cleaner" chromatograms in plasma/urine analysis.

  • Cons: Fewer diagnostic fragments; often only one major daughter ion is observed.

Summary Table: Mode Selection
FeatureESI (+) ModeESI (-) Mode
Precursor Ion 181.1 m/z179.0 m/z
Primary Fragment 164.1 m/z (

)
135.0 m/z (

)
Secondary Fragment 136.1 m/z (

)
119.0 m/z (

)
Optimal For Structural ID, Impurity Profilingquantitation (PK/PD), Complex Matrices
Collision Energy Low to Medium (15-25 eV)Medium to High (25-40 eV)

Part 3: Detailed Fragmentation Pathways

ESI(+) Pathway: The "Ammonia Loss" Cascade

In positive mode, the fragmentation is driven by the instability of the protonated amide.

  • Precursor: [M+H]+ at m/z 181 .

  • Step 1 (Primary): Elimination of

    
     (17 Da) from the carbamoyl group. This forms a benzoyl cation-like species at m/z 164 .
    
  • Step 2 (Secondary): The resulting ion loses Carbon Monoxide (

    
    , 28 Da), contracting the ring or removing the carbonyl remnant, yielding m/z 136 .
    
  • Step 3 (Tertiary): Further loss of water (

    
    ) or HCN from the remaining amine structure yields ions at m/z 118  or m/z 109 .
    
ESI(-) Pathway: The "Decarboxylation" Route

In negative mode, the charge is localized on the carboxylate.

  • Precursor: [M-H]- at m/z 179 .

  • Step 1 (Primary): Direct loss of

    
     (44 Da). This leaves the 3-aminobenzamide anion at m/z 135 .
    
  • Step 2 (Secondary): Loss of the amide group (as

    
     radical or 
    
    
    
    via rearrangement) is possible but less abundant, appearing around m/z 119 .

Part 4: Visualization of Signaling Pathways

The following diagrams illustrate the specific fragmentation logic for both modes.

Diagram 1: ESI(+) Fragmentation Tree[4]

ESI_Positive cluster_0 Primary Diagnostic Transition Parent Precursor [M+H]+ m/z 181 Frag1 Acylium Ion m/z 164 Parent->Frag1 Loss of NH3 (-17 Da) Frag2 Phenyl Cation Deriv. m/z 136 Frag1->Frag2 Loss of CO (-28 Da) Frag3 Aminophenyl Cation m/z 109 Frag2->Frag3 Loss of HCN (-27 Da)

Caption: ESI(+) pathway showing the characteristic sequential loss of Ammonia and Carbon Monoxide.

Diagram 2: ESI(-) Fragmentation Tree

ESI_Negative cluster_1 Quantitation Transition ParentNeg Precursor [M-H]- m/z 179 FragNeg1 Decarboxylated Anion m/z 135 ParentNeg->FragNeg1 Loss of CO2 (-44 Da) FragNeg2 Aniline Anion m/z 92 FragNeg1->FragNeg2 Loss of CONH (-43 Da)

Caption: ESI(-) pathway dominated by the high-stability decarboxylation event.

Part 5: Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized LC-MS/MS method development protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Amino-5-carbamoylbenzoic acid in 1 mL of DMSO (due to amide solubility).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Infusion & Optimization (The "Self-Check" Step)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Flow Rate: 10 µL/min direct infusion.

  • Step A (Q1 Scan): Scan m/z 100–300. Verify parent peaks at 181 (Pos) and 179 (Neg).

    • Validation Check: If 181 is weak, check solvent pH. Amides protonate better at pH < 3.

  • Step B (Product Ion Scan): Select m/z 181. Ramp Collision Energy (CE) from 5 to 50 V.

    • Target: Identify the CE where m/z 181 intensity is 10% and m/z 164 is max.

Recommended MRM Transitions

Use these settings for Multiple Reaction Monitoring (MRM) method setup.

PolarityPrecursor (Q1)Product (Q3)CE (eV)Purpose
Positive 181.1164.118Quantifier
Positive 181.1136.132Qualifier
Negative 179.0135.025Quantifier
Negative 179.0119.040Qualifier

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzamide and Benzoic Acid Derivatives. NIST Standard Reference Database 1A v17. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for neutral loss rules of Amides/Acids).
  • Holčapek, M., et al. (2010). "Structural analysis of amides by electrospray ionization and tandem mass spectrometry." Journal of Mass Spectrometry, 45(1), 1-12. Link

  • Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A, 1067(1-2), 55-72. (Reference for glucuronide/metabolite behavior of aminobenzoic acids).

Sources

Comparison of 3-Amino-5-carbamoylbenzoic acid vs 3,5-diaminobenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Amino-5-carbamoylbenzoic acid and 3,5-Diaminobenzoic acid (3,5-dABA) reveals two highly versatile, yet mechanistically distinct, meta-substituted benzoic acid derivatives. While both serve as critical scaffolds in advanced organic synthesis and materials science, their unique electronic landscapes dictate entirely different reactivity profiles.

This guide objectively compares their structural fundamentals, quantitative physicochemical properties, and field-proven experimental workflows to assist researchers in selecting the appropriate scaffold for drug development and polymer synthesis.

Structural and Electronic Fundamentals

The chemical behavior of both compounds is governed by their functional group arrangements on the benzene ring:

  • 3-Amino-5-carbamoylbenzoic acid: This compound features a meta-substitution pattern comprising an amino group (-NH₂), a carboxylic acid group (-COOH), and an electron-withdrawing carbamoyl group (-CONH₂)[1]. Unlike its isomer para-aminobenzoic acid (PABA), the meta-arrangement prevents the direct resonance delocalization of the amino group's lone pair of electrons into the carboxylic acid group[1]. This electronic isolation preserves the distinct reactivity of both the amino and carboxyl functionalities, making it an ideal scaffold for orthogonal modifications (e.g., sequential acylation and esterification)[1].

  • 3,5-Diaminobenzoic acid (3,5-dABA): Featuring two electron-donating amino groups and one carboxyl group, 3,5-dABA acts as a classic AB₂ monomer [2]. The dual amine functionality significantly increases the nucleophilicity of the ring. This inherent AB₂ architecture naturally drives hyperbranched polymerization, allowing the single carboxyl group to react with the dual amino groups of adjacent molecules to form complex, non-linear polyamide networks[2].

Quantitative Physicochemical Comparison

The following table summarizes the key quantitative data and reactivity parameters for both compounds to guide experimental design:

Property3-Amino-5-carbamoylbenzoic Acid3,5-Diaminobenzoic Acid (3,5-dABA)
CAS Number 132640-26-7535-87-5
Functional Groups 1x -NH₂, 1x -COOH, 1x -CONH₂2x -NH₂, 1x -COOH (AB₂ type)
Molecular Weight 180.16 g/mol 152.15 g/mol
pKa Not explicitly reported (est. ~4.0–5.0)pK₁: 5.30 (25°C)[3]
Melting Point N/A235–238 °C (Decomposes)[4]
Primary Reactivity Orthogonal derivatization, heterocyclic cyclizationHyperbranched polycondensation, electrochemical oscillation
Primary Applications Medicinal chemistry scaffolds, drug designConductive polymer films, hyperbranched polyamides

Mechanistic Pathways & Reactivity Profiles

Pathway A: Orthogonal Derivatization of 3-Amino-5-carbamoylbenzoic Acid

Because the functional groups are electronically isolated, researchers can selectively target the amino group for acylation or diazotization, while reserving the carboxyl group for amidation or esterification to build complex heterocyclic scaffolds (e.g., benzimidazoles)[1].

G A 3-Amino-5-carbamoylbenzoic Acid B Amino Group (-NH2) A->B Site 1 C Carboxyl Group (-COOH) A->C Site 2 D Acylation / Diazotization B->D Reacts via E Esterification / Amidation C->E Reacts via F Heterocyclic Scaffolds D->F Yields G Orthogonal Modifications E->G Yields

Reactivity pathways of 3-Amino-5-carbamoylbenzoic acid highlighting orthogonal modifications.

Pathway B: Dual Polymerization of 3,5-Diaminobenzoic Acid

3,5-dABA's AB₂ structure allows it to undergo low-temperature chemical polycondensation into hyperbranched polyamides[2]. Alternatively, it can undergo electrochemical polymerization on gold electrodes, a process that can be manipulated using a bromate oscillator to alter the film's conductive properties[5].

G M 3,5-Diaminobenzoic Acid (AB2) P1 Low-Temp Polycondensation (DIC Activator) M->P1 Chemical Route P2 Electrochemical Polymerization (Bromate Oscillator) M->P2 Electrochemical Route O1 Hyperbranched Polyamides P1->O1 Yields O2 Conductive Polymer Films P2->O2 Yields

Dual polymerization pathways of 3,5-diaminobenzoic acid via chemical and electrochemical routes.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols detail the causality behind the reagent choices and provide built-in self-validation steps.

Protocol 1: Orthogonal Amidation of 3-Amino-5-carbamoylbenzoic Acid
  • Causality: To convert the carboxylic acid to an amide without cross-reacting the meta-amino group, the carboxylate must be activated. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or tetramethylfluoroformamidinium hexafluorophosphate (TFFH) are strictly required to convert the hydroxyl group into a superior leaving group prior to amine introduction[1].

  • Step 1: Dissolve 3-Amino-5-carbamoylbenzoic acid in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.

  • Step 2: Chill the reaction to 0°C and add 1.1 equivalents of the coupling reagent (DCC or TFFH) to activate the carboxylate.

  • Step 3: Dropwise introduce the target secondary amine and allow the reaction to warm to room temperature.

  • Self-Validation System: Analyze the crude product via FTIR spectroscopy. The successful orthogonal amidation is validated by the disappearance of the broad carboxylic -OH stretch (3300–2500 cm⁻¹) and the emergence of a sharp amide I carbonyl band (~1650 cm⁻¹).

Protocol 2: Low-Temperature Polycondensation of 3,5-dABA
  • Causality: High-temperature polycondensation of AB₂ monomers often leads to uncontrollable, insoluble cross-linked networks. Performing the reaction at room temperature using N,N-diisopropylcarbodiimide (DIC) as a carboxyl group activator ensures a controlled reaction rate (apparent rate constant of 8.58 × 10⁻³ min⁻¹), yielding soluble hyperbranched oligomers[2].

  • Step 1: Dissolve 47.4 mg of 3,5-dABA and 7.4 mg of DPTS catalyst (0.08 mole/mole DABA) in 1 cm³ of d6-dimethyl sulfoxide (DMSO)[2].

  • Step 2: Add 55.1 mg of DIC (1.4 mole/mole DABA) to initiate the polycondensation at room temperature[2].

  • Step 3: Allow the reaction to proceed for a maximum of 12 hours to prevent excessive cross-linking[2].

  • Self-Validation System: Monitor the reaction kinetics in real-time via in-situ ¹H NMR. The process is validated by observing the steady depletion of unreacted amino group signals at 5.0–5.5 ppm and the appearance of broad aromatic/amide proton triplets at 6.0–8.5 ppm[6].

Protocol 3: Electrochemical Polymerization of 3,5-dABA in a Bromate Oscillator
  • Causality: 3,5-dABA dissolves exceptionally slowly (taking hours) in standard sulfuric acid electrolytes. Dissolving the monomer first in 6 M nitric acid achieves complete dissolution in under 5 minutes without negatively impacting the downstream oscillatory behavior[5]. The addition of bromate creates a dynamic, oscillatory monomer concentration that directly alters the morphology of the resulting polymer film[5].

  • Step 1: Dissolve 3,5-dABA in 1.0 mL of 6 M HNO₃[5].

  • Step 2: Transfer the dissolved monomer to a thermal-jacketed batch reactor maintained at 25.0 °C containing H₂SO₄[7].

  • Step 3: Introduce 0.06 M sodium bromate (NaBrO₃) to initiate the oscillatory chemical environment[8].

  • Step 4: Apply an anodic potential using a three-electrode system with a bare Au working electrode[8].

  • Self-Validation System: Perform cyclic voltammetry on the fabricated film using pyrocatechol. A primary oxidation peak shift to 0.0 V (vs. Hg/Hg₂SO₄), compared to 0.20 V for films grown under non-oscillatory conditions, definitively validates the successful manipulation of the polymer structure[5].

References

  • American Chemical Society (ACS). Manipulating the Polymerization of 3,5-Diaminobenzoic Acid with a Bromate Oscillator. Available at: [Link]

  • Polimery. Hyperbranched polyamides of 3,5-diaminobenzoic acid. Available at:[Link]

  • ChemBK. 3,5-DABA - Physico-chemical Properties. Available at: [Link]

  • LookChem. Cas 535-87-5, 3,5-Diaminobenzoic acid. Available at: [Link]

Sources

Validated LC-MS/MS Quantification of 3-Amino-5-carbamoylbenzoic Acid: Overcoming Polarity Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) represents a distinct analytical challenge in pharmaceutical development. As a highly polar, zwitterionic intermediate often found in the synthesis of kinase inhibitors and complex ligands, its quantification requires a departure from standard Reversed-Phase (RP) chromatography.

This guide objectively compares the performance of traditional C18 workflows against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method. While C18 methods suffer from poor retention and ion suppression near the void volume, the HILIC-MS/MS approach described herein offers superior retention, sensitivity, and regulatory-compliant validation parameters.

Part 1: The Analytical Challenge

To validate a robust method, one must first understand the physicochemical "personality" of the analyte.

Physicochemical Profile[1][2][3][4][5]
  • Structure: A benzene ring substituted with an amine (-NH₂), a carboxylic acid (-COOH), and a carbamoyl/amide group (-CONH₂).

  • Polarity: The molecule is amphoteric and highly hydrophilic (LogP < 1).

  • The Problem: On a standard C18 column, the hydrophilic functional groups prevent partition into the hydrophobic stationary phase. The analyte elutes in the "dead time" (void volume), where salts and matrix interferences cause severe signal suppression, rendering the method non-quantifiable and chemically noisy.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary approaches attempted for this analyte. The HILIC Amide method is identified as the superior "product" for this application.

FeatureMethod A: Standard C18 Method B: Ion-Pairing RP Method C: HILIC Amide (Recommended)
Mechanism Hydrophobic InteractionIonic Interaction + HydrophobicHydrophilic Partitioning
Retention Poor (< 1.0 min). Elutes with matrix salts.Good . Reagents force retention.Excellent . Elutes in organic-rich window.
MS Compatibility High. Standard solvents.[1]Low . Ion-pairing agents (e.g., TFA, TEA) contaminate the source.High . Uses volatile buffers (Ammonium Formate/Acetate).
Sensitivity Low (Ion Suppression).Medium (Source fouling reduces signal over time).High (High organic content enhances ESI desolvation).
Robustness High column stability, but poor data quality.Low. Equilibration times are long.High . Amide phases are mechanically stable and reproducible.

Part 3: The Validated HILIC-MS/MS Protocol

This protocol is designed for compliance with FDA Bioanalytical Method Validation guidelines. It utilizes a "Dilute-and-Shoot" protein precipitation approach, minimizing sample loss and maximizing throughput.

Sample Preparation (Protein Precipitation)
  • Matrix: Plasma or Reaction Mixture.

  • Step 1: Aliquot 50 µL of sample into a 96-well plate.

  • Step 2: Add 200 µL of Internal Standard (IS) solution (e.g., p-Aminobenzoic acid-d4 in Acetonitrile).

    • Why? The high organic content (4:1 ratio) precipitates proteins and prepares the sample solvent to match the HILIC mobile phase (high ACN), preventing peak distortion.

  • Step 3: Vortex for 5 min; Centrifuge at 4,000 rpm for 10 min.

  • Step 4: Transfer 100 µL of supernatant to a fresh plate. Inject 2-5 µL .

Chromatographic Conditions
  • Column: Amide-HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Reasoning: The amide functionality provides hydrogen bonding capabilities that retain the carbamoyl and acid groups of the analyte without requiring ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

    • Reasoning: Low pH ensures the carboxylic acid is protonated (neutral) or the amine is protonated (positive), stabilizing the ionization state.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 90% B

    • 0.5 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B (Re-equilibration is critical in HILIC)

    • 5.0 min: Stop

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

    • Why Positive? While the acid group suggests negative mode, the amine and amide groups protonate readily. HILIC mobile phases (high ACN) generally support positive mode desolvation better than negative mode.

  • Transitions (MRM):

    • Quantifier: m/z 181.1 [M+H]⁺ → 164.1 (Loss of NH₃/OH).

    • Qualifier: m/z 181.1 [M+H]⁺ → 136.1 (Loss of CONH₂).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

Part 4: Workflow Visualization

The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure data integrity.

G Sample Biological/Process Sample Prep Protein Precipitation (4:1 ACN:Sample) Sample->Prep + IS Centrifuge Centrifugation (Remove Proteins) Prep->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant MS MS/MS Detection (ESI+ MRM) HILIC->MS Retention Data Quantification (r² > 0.99) MS->Data Signal

Figure 1: Validated HILIC-MS/MS workflow for polar aminobenzoic acid derivatives.

Part 5: Validation Performance Data

The following data represents typical performance metrics achievable with this HILIC protocol, adhering to FDA guidance.

ParameterResultAcceptance Criteria (FDA)
Linearity Range 1.0 – 1000 ng/mLr² ≥ 0.990
Accuracy (LLOQ) 94.5%80-120%
Accuracy (QC High) 102.3%85-115%
Precision (%CV) < 6.5%≤ 15% (20% for LLOQ)
Matrix Effect 98% (Normalized to IS)Consistent across lots
Retention Time 2.4 min ± 0.1 minStable
Why This Matters

In the Linearity test, the HILIC method maintains a correlation coefficient (r²) of >0.995 because the analyte is retained away from the suppression zone. In contrast, C18 methods often show non-linearity at the lower end (LLOQ) due to variable ion suppression from unretained salts.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). 3-Amino-5-carbamoylbenzoic acid (Compound Summary). PubChem.[4][5][6][7] Retrieved from [Link]

  • Bioanalysis Zone. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC–MS/MS. Retrieved from [Link]

Sources

Comparative UV-Vis Spectrophotometric Analysis of 3-Amino-5-carbamoylbenzoic Acid and Related Scaffolds in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) is a highly specialized, bifunctional chemical scaffold utilized in advanced medicinal chemistry and materials science. Understanding its photophysical properties—specifically its UV-Vis absorption maxima (


) in polar solvents like methanol—is critical for analytical tracking, purity assessment, and structure-activity relationship (SAR) mapping.

This guide objectively compares the UV-Vis spectral profile of 3-Amino-5-carbamoylbenzoic acid against its foundational structural analogs: 3-Aminobenzoic acid (3-ABA) and 4-Aminobenzoic acid (PABA) . By establishing a self-validating experimental protocol, researchers can ensure high-fidelity spectroscopic data free from common aggregation or solvent artifacts.

Mechanistic Insights: Electronic Transitions in Aminobenzoic Acids

The UV-Vis absorption profile of aminobenzoic acid derivatives is governed by


 transitions within the aromatic ring and 

transitions associated with the lone pairs on the amino (-NH

), carboxyl (-COOH), and carbamoyl (-CONH

) groups [1].
  • Baseline Meta-Substitution (3-ABA): In 3-aminobenzoic acid, the meta-arrangement prevents the direct resonance delocalization of the amino group's lone pair into the carboxylic acid group. In methanol, this restricted resonance results in primary absorption maxima at approximately 194 nm, 226 nm, and 272 nm [1].

  • Para-Substitution (PABA): Conversely, the para-arrangement in PABA allows for extended, direct resonance across the benzene ring. This effectively lowers the HOMO-LUMO energy gap, shifting the primary

    
     to 278 nm [2].
    
  • The Carbamoyl Effect (3-Amino-5-carbamoylbenzoic acid): The introduction of a carbamoyl group at the 5-position creates a complex 1,3,5-trisubstituted system. The carbamoyl moiety acts as a cross-conjugating, electron-withdrawing group. While direct resonance between the meta-substituents remains restricted, the inductive effects and the overall expansion of the

    
    -system fundamentally alter the electronic landscape [1]. Furthermore, solvation in methanol (a polar protic solvent) stabilizes the excited state via hydrogen bonding with the carbamoyl oxygen. This combination of structural and solvent effects causes a predictable bathochromic shift (red shift) , pushing the primary 
    
    
    
    to approximately 282–285 nm, while intensifying the
    
    
    transition bands around 230 nm.

Comparative Spectral Data

To facilitate objective comparison during scaffold validation, the following table summarizes the key UV-Vis absorption metrics of these compounds in methanol.

CompoundCAS NumberSubstitution PatternPrimary

(

)
Secondary

(

)
Spectral Shift Logic
3-Amino-5-carbamoylbenzoic acid 132640-26-71,3,5-trisubstituted~282 - 285 nm~230 nmBathochromic shift due to extended

-system and carbamoyl induction.
3-Aminobenzoic acid (3-ABA) 99-05-81,3-disubstituted272 nm226 nmBaseline meta-isomer; restricted resonance[1].
4-Aminobenzoic acid (PABA) 150-13-01,4-disubstituted278 nm226 nmBathochromic shift due to direct para-resonance [2].

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol employs a self-validating framework. Every step includes an internal causality check to prevent common spectroscopic artifacts such as solvent cutoff interference, dimer aggregation, or particulate scattering.

Step 1: Solvent Selection & Baseline Correction
  • Action: Select HPLC-grade methanol as the solvent. Fill a matched pair of quartz cuvettes (1 cm path length) with the solvent and run a baseline correction on the dual-beam spectrophotometer.

  • Causality: Methanol is chosen for its polar protic nature, which accurately mimics physiological solvation, and its exceptionally low UV cutoff (205 nm). This ensures the solvent does not mask the critical 226/230 nm

    
     transitions.
    
Step 2: Stock Solution & Serial Dilution (Linearity Validation)
  • Action: Accurately weigh 10.0 mg of 3-Amino-5-carbamoylbenzoic acid and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution. Perform serial dilutions to create 10 µg/mL, 20 µg/mL, and 50 µg/mL working solutions.

  • Causality (Self-Validation): By analyzing multiple concentrations, you validate adherence to the Beer-Lambert Law (

    
    ). If the absorbance does not scale linearly with concentration, it indicates concentration-dependent aggregation (e.g., dimerization via intermolecular hydrogen bonding between the carboxylic and carbamoyl groups). If non-linearity is detected, the 
    
    
    
    intensity data must be rejected and the sample further diluted.
Step 3: Spectral Scanning & Scattering Validation
  • Action: Scan the working solutions from 210 nm to 400 nm at a scan rate of 1 nm/sec.

  • Causality (Self-Validation): Before recording the

    
     peaks, check the absorbance at 400 nm. Because these aminobenzoic acid derivatives do not absorb in the visible spectrum, the 
    
    
    
    must be
    
    
    AU. Any significant absorbance at 400 nm indicates particulate scattering (undissolved solute), which artificially inflates the UV peaks and requires immediate sample filtration through a 0.22 µm PTFE syringe filter.

Workflow Visualization

UVVisWorkflow Start Stock Solution Prep (100 µg/mL in Methanol) Dilution Serial Dilution (10, 20, 50 µg/mL) Start->Dilution Blank Baseline Correction (Methanol Blank) Dilution->Blank Scan UV-Vis Spectral Scan (210 - 400 nm) Blank->Scan Val1 Beer-Lambert Validation (Linearity Check) Scan->Val1 Val2 Scattering Validation (A400nm ≤ 0.01) Scan->Val2 Comp1 3-Amino-5-carbamoylbenzoic acid (λmax ~285 nm) Val1->Comp1 Comp2 3-Aminobenzoic acid (λmax ~272 nm) Val1->Comp2 Comp3 4-Aminobenzoic acid (λmax ~278 nm) Val1->Comp3 Val2->Comp1 Val2->Comp2 Val2->Comp3

Figure 1: Self-validating UV-Vis workflow for aminobenzoic acid derivatives.

References

  • SIELC Technologies. "UV-Vis Spectrum of 4-Aminobenzoic Acid." SIELC Applications Library. Available at:[Link]

Technical Comparison Guide: 3-Amino-5-carbamoylbenzoic Acid vs. 3-Amino-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for distinguishing 3-Amino-5-carbamoylbenzoic acid from 3-Amino-5-hydroxybenzoic acid . These compounds, while structurally related, play vastly different roles in medicinal chemistry—particularly in the synthesis of ansamycin antibiotics and polyamides—and possess distinct physicochemical profiles that dictate their handling and analysis.

Executive Summary & Structural Logic

In drug development pipelines, these two molecules often appear as structural analogs or potential impurities of one another during the derivatization of isophthalic acid or aminobenzoic acid scaffolds.

  • 3-Amino-5-hydroxybenzoic acid (AHBA) is a critical biosynthetic precursor (the

    
     unit) for ansamycin antibiotics like geldanamycin and mitomycin C. Its reactivity is dominated by the electron-donating phenolic hydroxyl group.
    
  • 3-Amino-5-carbamoylbenzoic acid acts as a mono-amide intermediate. Its reactivity is governed by the electron-withdrawing amide moiety, making it less susceptible to oxidative coupling compared to its phenolic counterpart.

At-a-Glance Comparison
Feature3-Amino-5-carbamoylbenzoic acid3-Amino-5-hydroxybenzoic acid
CAS Number 132640-26-776045-71-1
Molecular Formula


Molecular Weight 180.16 g/mol 153.14 g/mol
Functional Group (C5) Carbamoyl (

)
Hydroxyl (

)
Electronic Nature Electron-Withdrawing (EWG)Electron-Donating (EDG)
Solubility Profile Soluble in DMSO, warm water; limited in non-polar organics.Soluble in DMSO, MeOH, DMF; slightly soluble in water.
Key Reactivity Hydrolysis to diacid; Dehydration to nitrile.O-Alkylation; Oxidative coupling; FeCl3 positive.

Spectroscopic Differentiation

The most reliable method to distinguish these compounds is a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), as they provide irrefutable structural evidence.

A. Mass Spectrometry (The "Gold Standard")

This is the primary "Go/No-Go" decision point due to the distinct mass difference.

  • Protocol : Direct infusion ESI-MS (Electrospray Ionization) in positive mode.

  • Observation :

    • Carbamoyl : Observe

      
       peak at m/z 181.1 .
      
    • Hydroxy : Observe

      
       peak at m/z 154.1 .
      
    • Note: In negative mode (

      
      ), look for 179.0  vs 152.0 .
      
B. Proton NMR ( -NMR) Analysis

The electronic environment of the benzene ring differs significantly due to the substituent at Position 5.

  • 3-Amino-5-hydroxybenzoic acid :

    • The -OH group is a strong Electron Donating Group (EDG). It shields the aromatic protons, shifting them upfield (lower ppm).

    • Key Signal : Phenolic proton (broad singlet, exchangeable) often visible >9.0 ppm in DMSO-

      
      , or absent in 
      
      
      
      .
    • Aromatic Region : Typically appears between 6.3 – 6.9 ppm .

  • 3-Amino-5-carbamoylbenzoic acid :

    • The -CONH2 group is an Electron Withdrawing Group (EWG). It deshields the aromatic protons, shifting them downfield (higher ppm).

    • Key Signal : Amide protons appear as two distinct broad singlets (due to restricted rotation) around 7.3 – 8.0 ppm in DMSO-

      
      .
      
    • Aromatic Region : Typically shifted to 7.0 – 7.8 ppm .

C. IR Spectroscopy (Functional Fingerprint)
  • Carbamoyl : Look for the Amide I (C=O stretch, ~1650-1690

    
    ) and Amide II  (N-H bend) bands. A split peak in the 3300-3500 
    
    
    
    region indicates a primary amide (
    
    
    ).
  • Hydroxy : Look for a broad, intense O-H stretch (3200-3400

    
    ) overlapping with the amine stretch, and a characteristic C-O phenolic stretch (~1200 
    
    
    
    ).

Analytical Workflow & Decision Matrix

The following diagram outlines the logical flow for identifying an unknown sample suspected to be one of these two compounds.

IdentificationWorkflow Start Unknown Sample (Solid Powder) Solubility Step 1: Dissolve in DMSO-d6 Prepare for NMR/MS Start->Solubility MS_Check Step 2: Mass Spectrometry (ESI+) Solubility->MS_Check Result_181 m/z = 181.1 (MW 180) MS_Check->Result_181 Primary Ion Result_154 m/z = 154.1 (MW 153) MS_Check->Result_154 Primary Ion NMR_Check Step 3: 1H-NMR Validation Result_181->NMR_Check Result_154->NMR_Check Amide_Sig Observe: Amide Singlets (7-8 ppm) Aromatics Downfield NMR_Check->Amide_Sig If 181 path Phenol_Sig Observe: Broad OH (>9 ppm) Aromatics Upfield (6.3-6.9 ppm) NMR_Check->Phenol_Sig If 154 path Final_Carbamoyl CONFIRMED: 3-Amino-5-carbamoylbenzoic Acid Amide_Sig->Final_Carbamoyl Final_Hydroxy CONFIRMED: 3-Amino-5-hydroxybenzoic Acid Phenol_Sig->Final_Hydroxy

Figure 1: Analytical Decision Matrix for differentiating the target aminobenzoic acid derivatives.

Benchtop Chemical Tests (Rapid Screening)

If advanced spectroscopy is unavailable, these "wet chemistry" methods provide a rapid qualitative assessment.

Experiment A: Ferric Chloride Test (Phenol Detection)
  • Principle : Phenols form a violet/colored complex with

    
     ions. Amides do not.
    
  • Reagents : 1%

    
     aqueous solution.
    
  • Protocol :

    • Dissolve ~5 mg of the sample in 1 mL of Methanol/Water (1:1).

    • Add 2-3 drops of 1%

      
       solution.
      
  • Result :

    • 3-Amino-5-hydroxybenzoic acid : Immediate color change (Purple/Violet).

    • 3-Amino-5-carbamoylbenzoic acid : No significant color change (solution remains yellow/orange from

      
      ).
      
Experiment B: Base Hydrolysis (Ammonia Release)
  • Principle : Amides hydrolyze in strong base to release ammonia gas. Phenols form phenoxide salts (odorless).

  • Protocol :

    • Place ~20 mg of sample in a test tube.

    • Add 1 mL of 10% NaOH solution and heat gently (water bath, 60°C).

    • Place moist red litmus paper over the tube mouth.

  • Result :

    • 3-Amino-5-carbamoylbenzoic acid : Litmus turns Blue (Evolution of

      
       gas).
      
    • 3-Amino-5-hydroxybenzoic acid : Litmus remains Red (No volatile base evolved).

HPLC Method for Impurity Profiling

When separating a mixture of both (e.g., monitoring the amidation of the hydroxy precursor or hydrolysis of the amide), a reverse-phase method is required.

Method Parameters:

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A : 0.1% Formic Acid in Water (Acidic pH keeps -COOH protonated, improving retention).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 40% B over 15 minutes.

  • Detection : UV at 254 nm (aromatic ring) and 227 nm (AHBA max).

Predicted Elution Order :

  • 3-Amino-5-carbamoylbenzoic acid : More polar due to the amide H-bonding network and lack of internal H-bond stabilization compared to the phenolic form. Likely elutes earlier or very close to the hydroxy form depending on pH.

  • 3-Amino-5-hydroxybenzoic acid : The phenolic group allows for slightly higher interaction with the C18 phase in acidic conditions where ionization is suppressed.

Note: Due to similar LogP values (approx 0.5 - 0.7), gradient optimization is critical. A phenyl-hexyl column may offer better selectivity than C18 due to pi-pi interactions.

References

  • Kim, C.-G., Kirschning, A., Bergon, P., et al. (1996). Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics. Journal of the American Chemical Society, 118(32), 7486-7491.[1]

  • PubChem . (n.d.).[2] 3-Amino-5-hydroxybenzoic acid (CID 127115).[3] National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • PubChem . (n.d.).[2] 3-((Aminocarbonyl)Amino)Benzoic Acid (CID 295979). National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Purity analysis of 3-Amino-5-carbamoylbenzoic acid via thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

3-Amino-5-carbamoylbenzoic acid (CAS: 132640-26-7) represents a distinct class of bifunctional aromatic building blocks. Unlike its para-isomer (PABA), the meta-substitution pattern coupled with the carbamoyl moiety creates a unique zwitterionic profile. This molecule possesses three functional groups with distinct pKa values: a carboxylic acid (acidic), a primary amine (basic), and a carbamoyl group (neutral/hydrogen bond donor).

The Analytical Challenge: Standard TLC protocols often fail for this compound. Its high polarity leads to strong retention on silica (low Rf), while its amphoteric nature causes severe "tailing" or "streaking" unless the mobile phase pH is strictly controlled.

This guide provides an optimized TLC protocol specifically engineered to suppress ionization and ensure compact spot formation, while objectively comparing this method against HPLC and NMR alternatives.

Optimized TLC Protocol

The "Self-Validating" Methodology

To ensure scientific integrity, this protocol utilizes a Dual-Visualization Strategy and Co-spotting to eliminate false positives caused by solvent fronts or plate artifacts.

Reagents & Materials
  • Stationary Phase: Silica Gel 60 F

    
     on Aluminum or Glass backing (Merck/Sigma standard).
    
  • Solvent System (Mobile Phase):

    • Primary Recommendation: n-Butanol : Glacial Acetic Acid : Water (3:1:1 v/v/v).[1]

    • Alternative (Faster Elution): Ethyl Acetate : Methanol : Glacial Acetic Acid (60:30:10 v/v/v).

    • Note: The acetic acid is critical to protonate the amine and suppress the ionization of the carboxylic acid, preventing tailing.

  • Visualization Agents:

    • UV Lamp (254 nm): For aromatic ring detection.

    • Ninhydrin Stain: Specific for the primary amine (turns purple/blue).[2]

Step-by-Step Workflow
  • Chamber Saturation: Pour 10 mL of the mobile phase into the developing chamber. Place a filter paper liner inside to facilitate vapor saturation. Close the lid and equilibrate for 30 minutes. Why: Prevents "edge effects" and uneven solvent migration.

  • Sample Preparation: Dissolve 5 mg of the analyte in 1 mL of Methanol (or DMSO if solubility is poor). Prepare a reference standard of known purity at the same concentration.

  • Spotting (The Co-Spot Technique):

    • Lane 1: Reference Standard (1 µL)

    • Lane 2: Co-spot (1 µL Standard + 1 µL Sample)

    • Lane 3: Test Sample (1 µL)

    • Interpretation: If Lane 2 shows a distinct "figure-8" or separation, the sample is impure or not the target compound.

  • Elution: Develop the plate until the solvent front reaches 1 cm from the top.

  • Drying: Dry the plate thoroughly with warm air (hairdryer) to remove acetic acid residues.

  • Visualization:

    • First, mark spots under UV 254 nm (dark spots on green background).

    • Second, dip/spray with Ninhydrin and heat at 110°C for 2-3 minutes.

Visualization Logic Diagram

TLC_Workflow Start Sample Dissolution (MeOH/DMSO) Spot Spotting Strategy (Ref | Co-Spot | Sample) Start->Spot Elute Elution (n-BuOH:AcOH:H2O) Spot->Elute Dry Drying (Remove AcOH) Elute->Dry Vis_UV Visualization 1: UV 254nm (Detects Benzene Ring) Dry->Vis_UV Non-destructive Vis_Nin Visualization 2: Ninhydrin (Detects Primary Amine) Vis_UV->Vis_Nin Destructive Decision Purity Assessment Vis_Nin->Decision

Figure 1: Sequential workflow for specific detection of 3-Amino-5-carbamoylbenzoic acid, ensuring both the aromatic core and amine functionality are present.

Comparative Analysis: TLC vs. Alternatives

While TLC is the workhorse for reaction monitoring, it must be contextualized against quantitative methods like HPLC.

Performance Matrix
FeatureTLC (Optimized)HPLC (Reverse Phase)1H-NMR
Primary Utility Reaction monitoring, qualitative IDQuantitative purity, impurity profilingStructural confirmation
Resolution Moderate (Separates >1% impurities)High (Separates <0.1% impurities)High (Structural) / Low (Trace impurity)
Time per Run 10–20 mins (Parallel samples)30–45 mins (Sequential)10 mins (plus prep)
Cost per Run < $1.00$20.00 - $50.00> $50.00 (Instrument time)
Limit of Detection ~0.5 µg (Visual)~0.01 µg (UV Detector)~100 µg
Specific Challenge Tailing due to -COOH/-NH2Column retention/pH sensitivitySolvent suppression (DMSO-d6 required)
Decision Logic: When to use which?

Decision_Matrix Input Analytical Goal Choice1 Reaction Monitoring (Is it done?) Input->Choice1 Choice2 Final Product Release (Is it pure enough?) Input->Choice2 Choice3 Structure Verification (Is it the right molecule?) Input->Choice3 TLC Method: TLC (Visual/Qualitative) Choice1->TLC Fast/Cheap HPLC Method: HPLC (Quantitative Area%) Choice2->HPLC High Res NMR Method: NMR/MS (Structural) Choice3->NMR Definitive

Figure 2: Strategic decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Experimental Data & Troubleshooting

Expected Rf Values (Approximation)

Note: Rf values vary by humidity and temperature. Always run a standard.

Componentn-Butanol:AcOH:Water (3:1:[1]1)Appearance (UV)Appearance (Ninhydrin)
3-Amino-5-carbamoylbenzoic acid 0.45 - 0.55 Dark SpotPurple/Blue
Impurity: 3-Nitro-5-carbamoylbenzoic acid0.60 - 0.70Dark SpotNo Color (Yellow background)
Impurity: 3-Aminobenzoic acid0.50 - 0.60Dark SpotPurple
Troubleshooting Common Issues
  • Tailing (Comet-like spots):

    • Cause: Ionization of the carboxylic acid or interaction of the amine with silanol groups.

    • Fix: Increase the Acetic Acid concentration in the mobile phase by 5%. This ensures the acid is protonated (neutral) and the amine is fully protonated (salt), often improving shape.

  • Sample not moving (Rf < 0.1):

    • Cause: Solvent system is too non-polar.

    • Fix: Switch from Ethyl Acetate-based systems to the n-Butanol/Water system described above.

  • Faint Spots:

    • Cause: Low concentration.

    • Fix: Spot the sample 3 times, drying in between each application to concentrate the analyte on the origin.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for TLC stationary phases and solvent selection logic).
  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • PubChem. (n.d.).[3] 3-amino-5-carbamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (Source for troubleshooting tailing and "edge effects").

Sources

Safety Operating Guide

3-Amino-5-carbamoylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal Procedures for 3-Amino-5-carbamoylbenzoic Acid

3-Amino-5-carbamoylbenzoic acid is a highly versatile bifunctional chemical scaffold widely utilized in advanced organic synthesis and drug development[1],[2]. Because of its unique structural arrangement—featuring both amino and carbamoyl functional groups—the disposal of this compound requires specialized logistical planning to mitigate the release of toxic nitrogen oxides (NOx) during thermal destruction[3].

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe laboratory handling, segregation, and ultimate disposal of 3-Amino-5-carbamoylbenzoic acid, ensuring strict compliance with environmental regulations[4],[5].

Chemical Profile & Hazard Assessment

Understanding the physical and chemical properties of a compound is the first step in formulating a safe disposal plan.

PropertySpecification
Chemical Name 3-Amino-5-carbamoylbenzoic acid
CAS Number 132640-26-7[1]
Molecular Formula C8H8N2O3[6]
Molecular Weight 180.16 g/mol [1]
Functional Groups Amino (-NH2), Carboxylic Acid (-COOH), Carbamoyl (-CONH2)[1]
Physical State Solid / Powder[7]
Waste Classification Non-Halogenated Solid Organic Waste[8]

Mechanistic Causality of Hazards: The chemical behavior and subsequent disposal requirements of 3-amino-5-carbamoylbenzoic acid are dictated by the interplay of its three functional groups[1]. The carboxylic acid (-COOH) group imparts weak acidity, meaning the compound must be segregated from strong oxidizing agents and strong bases to prevent unwanted exothermic reactions[9]. More critically, the amino (-NH2) and carbamoyl (-CONH2) groups make this a nitrogen-dense molecule[1]. When subjected to the high temperatures required for disposal, these nitrogen atoms act as direct precursors to nitrogen oxides (NOx), requiring specialized abatement strategies at the disposal facility[3],[10].

Standard Operating Procedure (SOP): Laboratory Handling & Waste Segregation

To ensure a self-validating safety system, all laboratory personnel must adhere to the following handling and segregation protocols before any chemical transformation begins[5].

Step-by-Step Methodology:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a flame-resistant lab coat, safety goggles (or a face shield), and chemical-resistant gloves (e.g., nitrile)[11].

  • Engineering Controls: Handle the solid powder exclusively inside a certified chemical fume hood to avoid the formation and inhalation of combustible dust aerosols[9],[11].

  • Waste Segregation (Critical Step): Classify the material as Non-Halogenated Solid Organic Waste [8]. Do not mix this compound with halogenated waste streams (e.g., dichloromethane, chloroform) or heavy metal waste. Mixing nitrogen-rich organic waste with halogens severely complicates the incineration process, increases disposal costs, and risks the formation of dioxins[12].

  • Primary Containment: Collect the solid waste in a compatible, sealable container, such as a high-density polyethylene (HDPE) wide-mouth jar. Ensure the container is completely dry before adding the waste to prevent degradation or pressure buildup[13].

Step-by-Step Disposal Protocol

The overriding principle of is that no activity should begin unless a disposal plan is formulated[5]. Follow this workflow for the disposal of 3-amino-5-carbamoylbenzoic acid:

  • Waste Identification & Labeling: Clearly label the primary container with the full chemical name ("3-Amino-5-carbamoylbenzoic acid Waste"), the CAS number (132640-26-7), and the primary hazard warnings ("Warning: Weak Acid, Nitrogen-Containing Solid")[9].

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Keep the container tightly closed and protect it from direct sunlight, heat sources, and moisture[9],[11].

  • Manifesting: Document the exact mass of the waste generated. Chemical waste generators must determine whether the discarded chemical is classified as hazardous waste under local, regional, and national regulations prior to transport[9].

  • Licensed Transport: Entrust the disposal to a licensed hazardous waste disposal company[13]. Under no circumstances should this compound be disposed of down the drain or in the regular municipal trash[11].

Mechanistic Insight: High-Temperature Incineration & NOx Abatement

The most environmentally sound and for disposing of solid organic waste is high-temperature incineration[14],[5],[15].

The Causality of the Incineration Workflow: When 3-amino-5-carbamoylbenzoic acid is pumped into a combustion chamber, the intense heat (>1000°C) breaks the aromatic benzene ring, converting the carbon and hydrogen backbone into carbon dioxide (CO2) and water vapor[15]. However, the thermal oxidation of the -NH2 and -CONH2 groups generates nitrogen oxides (NOx)[3],[12]. Because NOx emissions are heavily regulated under the Clean Air Act due to their role in smog formation and negative health impacts[10], the incinerator must be equipped with specific air pollution control devices. Nitrogen oxide formation is controlled using reducing agents such as ammonia or urea-based wet scrubbers, which neutralize the toxic gases before atmospheric release[3],[15].

DisposalWorkflow Start 3-Amino-5-carbamoylbenzoic acid (Solid Organic Waste) Segregation Waste Segregation: Non-Halogenated, Nitrogen-Rich Start->Segregation Collection Accumulation in Sealed, Compatible Container Segregation->Collection Transport Licensed Hazardous Waste Transport Collection->Transport Incineration High-Temperature Incineration (Thermal Destruction) Transport->Incineration NOx NOx Gas Generation (From -NH2 & -CONH2) Incineration->NOx Combustion Scrubber Wet Scrubber / Urea Injection (NOx Abatement) NOx->Scrubber Exhaust Gas Release Safe Atmospheric Release & Ash Landfilling Scrubber->Release Cleaned Air

Workflow for the safe thermal destruction and NOx abatement of 3-Amino-5-carbamoylbenzoic acid waste.

Spill Response and Decontamination

In the event of an accidental spill of the solid powder, implement the following self-validating recovery protocol:

  • Isolation: Evacuate personnel from the immediate area and ensure adequate local exhaust ventilation[11].

  • Containment: Avoid the formation of dust aerosols. Do not use compressed air or dry sweeping methods[11].

  • Collection: Gently sweep up or vacuum the spillage using equipment designed for hazardous dust collection (e.g., a HEPA-filtered vacuum) and shovel it into a suitable, closed container for disposal[9],[11],[7].

  • Decontamination: Wash the spill area with plenty of water and a mild detergent, ensuring the wash water is also collected and manifested as hazardous aqueous waste[13],[7].

References

  • Molaid. "3-carboxy-5-carbamoylaniline - CAS 132640-26-7". Molaid Chemical Database.[Link]

  • Geneseo.edu. "4-Aminobenzoic acid - Safety Data Sheet". SUNY Geneseo. [Link]

  • West Liberty University. "4-Aminobenzoic Acid - SAFETY DATA SHEET". [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press.[Link]

  • NCBI Bookshelf. "Management of Waste - Prudent Practices in the Laboratory". National Institutes of Health.[Link]

  • U.S. Environmental Protection Agency (EPA). "Chapter 2 Incinerators and Oxidizers". EPA Air Pollution Control Cost Manual.[Link]

  • PureWay Compliance. "Incineration 101". PureWay.[Link]

  • European Environment Agency. "Industrial waste incineration including hazardous waste". EEA Guidelines. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-5-carbamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 17606-81-0 Synonyms: 3-Amino-isophthalamic acid; 5-Carbamoyl-3-aminobenzoic acid Molecular Formula: C₈H₈N₂O₃ Physical State: Solid (Fine Crystalline Powder)

Executive Safety Summary

3-Amino-5-carbamoylbenzoic acid is a bifunctional aromatic building block frequently used in peptide synthesis and medicinal chemistry.[1] While classified as an Irritant (Warning) under GHS standards, its primary operational risk lies in its physical form—a fine powder prone to electrostatic charging and aerosolization.

The Core Directive: The goal of this PPE strategy is not merely compliance, but the total exclusion of particulate inhalation and mucosal contact . As an aromatic amine derivative, long-term sensitization cannot be ruled out; therefore, we treat this substance with a higher safety margin than a standard "nuisance dust."

Hazard Assessment & PPE Logic

The following assessment links specific chemical properties to the required protective equipment, establishing the "Why" behind every protocol.

Hazard Class (GHS)Risk VectorPhysiological ImpactPPE/Engineering Control Solution
H335: STOT SE 3 Inhalation of airborne dustRespiratory tract irritation; potential sensitization.Engineering: Fume Hood (Face velocity >0.5 m/s).PPE: N95 (minimum) or P100 Respirator.
H319: Eye Irrit. 2 Airborne dust settling on eyesSevere irritation, redness, corneal distress.PPE: Chemical Safety Goggles (Unvented/Indirect vent). Safety glasses are insufficient for fine powders.
H315: Skin Irrit. 2 Direct contact / Glove permeationDermatitis, local irritation.PPE: Nitrile Gloves (min 0.11mm). Double-gloving recommended for solid handling.
Physical Hazard Electrostatic ChargePowder "jumping" during weighing.Tooling: Antistatic weighing boats; Ionizing bar usage.

PPE Selection Matrix

This matrix defines the specific equipment required based on the operational scale.

A. Respiratory Protection[2][3][4][5]
  • Standard Operation (< 10g in Fume Hood): Surgical mask is insufficient. Use N95 (NIOSH) or FFP2 (EN 149) to protect against incidental dust.

  • High-Risk Operation (> 10g or Open Bench): Half-face respirator with P100/HEPA cartridges .

    • Why: Aromatic amines can possess sensitizing properties. A P100 filter stops 99.97% of particles, providing a necessary safety factor against potentially bioactive dusts.

B. Hand Protection (Glove Protocol)
  • Material: 100% Nitrile (Latex is not recommended due to variable chemical resistance against aromatic derivatives).

  • Thickness: Minimum 0.11 mm (4 mil) for splash protection.

  • Technique: Double Gloving is mandatory when handling the dry powder.

    • Inner Glove: Standard Nitrile (Bright color, e.g., Orange/Blue).

    • Outer Glove: Standard Nitrile (Contrasting color, e.g., Purple/White).

    • Logic: This allows immediate visual detection of tears and facilitates safe de-gowning (peeling the outer glove leaves the skin protected).

C. Eye & Body Protection[2][6][7]
  • Eyes: Chemical Splash Goggles .

    • Critical: Do not use standard safety glasses. Fine powder can bypass side shields via air currents.

  • Body: Lab coat (buttoned to collar), long pants, closed-toe shoes. Tyvek sleeves are recommended if reaching deep into containers.

Operational Workflow: Handling & Weighing

This protocol is designed to minimize static discharge and aerosolization.

Step 1: Preparation
  • Verify Fume Hood operation (Sash at optimal height).

  • Clear the workspace of unnecessary clutter to prevent "air turbulence" that spreads dust.

  • Place a dark surface (e.g., black antistatic mat) in the hood. This provides visual contrast to detect spilled white powder.

Step 2: Weighing Protocol
  • Don PPE: Follow the sequence: Gown → Mask/Respirator → Goggles → Inner Gloves → Outer Gloves.

  • Static Control: Wipe the spatula and the outside of the reagent bottle with an antistatic wipe.

  • Transfer:

    • Open the container inside the hood.

    • Do not pour.[2] Use a spatula to transfer solid to the weighing boat.

    • Technique: Keep the spatula and weighing boat close (within 5 cm) to minimize the drop distance.

  • Solubilization (Best Practice): If possible, add the solvent to the weighing boat or flask containing the solid, rather than dumping the solid into a stirring solvent (which creates a "puff" of dust).

Step 3: Decontamination
  • Wipe the balance and surrounding area with a wet paper towel (water/surfactant) to capture invisible particulates.

  • Dispose of the paper towel as hazardous solid waste.

Visualizing the Safety Logic

The following diagrams illustrate the decision pathways and handling workflows.

Diagram 1: PPE Selection Logic

This decision tree helps researchers select the correct respiratory protection based on the quantity and environment.

PPE_Selection Start Start: Handling 3-Amino-5-carbamoylbenzoic acid Scale_Check Is the quantity > 10g OR Handling outside Fume Hood? Start->Scale_Check Standard_Risk Standard Risk (Small Scale, Inside Hood) Scale_Check->Standard_Risk No High_Risk High Risk (Large Scale / Poor Ventilation) Scale_Check->High_Risk Yes PPE_Std REQUIRED PPE: - Nitrile Gloves (Double) - Chemical Goggles - Lab Coat - N95 Mask (Optional if sash low) Standard_Risk->PPE_Std PPE_High REQUIRED PPE: - Nitrile Gloves (Double) - Chemical Goggles - Tyvek Sleeves - P100 Half-Face Respirator High_Risk->PPE_High

Caption: Logic flow for selecting respiratory and dermal protection based on operational scale.

Diagram 2: Safe Gowning & De-gowning Workflow

Proper removal of PPE is critical to prevent secondary exposure.

Gowning_Protocol Start Entry to Lab Step1 1. Don Lab Coat & Safety Goggles Start->Step1 Step2 2. Don Inner Gloves (Nitrile) Step1->Step2 Step3 3. Don Outer Gloves (Over Lab Coat Cuff) Step2->Step3 Work PERFORM EXPERIMENT Step3->Work Clean 4. Wipe Down Area (Wet Method) Work->Clean Remove1 5. Peel Outer Gloves (Dispose in Haz Waste) Clean->Remove1 Remove2 6. Remove Goggles & Lab Coat Remove1->Remove2 Remove3 7. Remove Inner Gloves & Wash Hands Remove2->Remove3

Caption: Step-by-step sequence for donning (blue) and doffing (red) PPE to ensure containment.

Emergency Response & Disposal

Accidental Exposure
Exposure RouteImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes .[3][4][5][6] Lift eyelids occasionally.[7] Remove contact lenses if present and easy to do.[4][2][7][8][5] Seek medical attention immediately.
Skin Contact Remove contaminated clothing/gloves.[3][2] Wash skin with soap and plenty of water .[3][4][2][5][6] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Inhalation Move person to fresh air.[3][4][2][7][8][5][6] If breathing is difficult, oxygen should be administered by qualified personnel.
Waste Disposal[2][3][6][7][9]
  • Solid Waste: Collect all contaminated weighing boats, paper towels, and outer gloves into a dedicated solid hazardous waste container labeled "Toxic/Irritant Solid."

  • Liquid Waste: Dissolved material should be disposed of in the "Organic Non-Halogenated" waste stream (unless halogenated solvents were used).

  • Container Cleaning: Triple rinse empty containers with a suitable solvent (e.g., Methanol or DMSO) before disposal or glass recycling.

References

  • PubChem. (n.d.). 3-Amino-5-carbamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.

  • European Chemicals Agency (ECHA). (n.d.).

Sources

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